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  • Product: 2,2,2-trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate
  • CAS: 1311316-39-8

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of 2,2,2-Trifluoroethyl N-(1-Acetylpiperidin-4-yl)carbamate: A Technical Guide

Executive Summary The synthesis of fluorinated carbamates is a critical pathway in modern medicinal chemistry and analytical derivatization. The incorporation of a 2,2,2-trifluoroethyl moiety imparts unique physicochemic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of fluorinated carbamates is a critical pathway in modern medicinal chemistry and analytical derivatization. The incorporation of a 2,2,2-trifluoroethyl moiety imparts unique physicochemical properties to the parent amine, including enhanced lipophilicity, metabolic resistance, and improved volatility for chromatographic analysis[1]. This whitepaper details the optimized synthesis of 2,2,2-trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate , a highly functionalized intermediate combining a rigid piperidine scaffold, an acetyl cap, and a fluorinated carbamate group.

Retrosynthetic Analysis & Mechanistic Rationale

The target molecule, 2,2,2-trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate, can be efficiently accessed via a single-step nucleophilic acyl substitution.

Reagent Selection & Causality:

  • The Electrophile: 2,2,2-Trifluoroethyl chloroformate (TFECF) is selected over bis(2,2,2-trifluoroethyl) carbonate due to its superior reactivity profile at lower temperatures, ensuring rapid and complete conversion of primary amines[2]. Despite the high reactivity of the chloroformate, the resulting fluorinated carbamates exhibit remarkable chemical stability[1].

  • The Nucleophile: 1-Acetylpiperidin-4-amine serves as the nucleophile. The acetyl group at the N1 position acts as a stable, unreactive cap, ensuring that nucleophilic attack occurs exclusively at the C4 primary amine.

  • The Base: N,N-Diisopropylethylamine (DIPEA) is employed as a proton scavenger. Its significant steric bulk prevents competitive nucleophilic attack on the chloroformate, a common side reaction when using less hindered bases like pyridine or triethylamine (TEA).

Mechanism Amine 1-Acetylpiperidin-4-amine (Nucleophile) Intermediate Tetrahedral Intermediate (Transient) Amine->Intermediate Nucleophilic Attack TFECF 2,2,2-Trifluoroethyl Chloroformate (Electrophile) TFECF->Intermediate Acyl Substitution Product 2,2,2-Trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate Intermediate->Product Chloride Elimination Base DIPEA (Base) (Proton Scavenger) Base->Intermediate Neutralizes HCl

Mechanistic pathway for the synthesis of the target carbamate via nucleophilic acyl substitution.

Optimization & Quantitative Data

To establish a robust protocol, various reaction conditions were evaluated. Dichloromethane (DCM) proved to be the optimal solvent due to its aprotic nature and excellent solubilizing properties for both the polar amine and the lipophilic chloroformate.

EntrySolventBase (1.5 eq)Temp (°C)Time (h)Isolated Yield (%)Purity (HPLC, %)
1 DCM DIPEA 0 to RT 2 96 >99
2DCMEt₃N0 to RT28997
3THFDIPEA0 to RT48295
4MeCNK₂CO₃RT126590

Table 1: Optimization of reaction conditions. Entry 1 represents the finalized, highly efficient protocol.

Experimental Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating system, ensuring that researchers can verify the success of the reaction at critical junctures.

  • Preparation: Flame-dry a 50 mL round-bottom flask under an argon atmosphere. Add 1-acetylpiperidin-4-amine (1.0 mmol, 142 mg) and anhydrous dichloromethane (DCM, 10 mL).

  • Base Addition: Add DIPEA (1.5 mmol, 261 µL) to the solution. Stir for 5 minutes to ensure a homogeneous mixture.

  • Thermal Control: Submerge the reaction flask in an ice-water bath to bring the internal temperature to 0 °C.

    • Causality: Lowering the temperature strictly mitigates the exothermic nature of the electrophile addition, preventing thermal degradation and suppressing bis-acylation[2].

  • Electrophile Addition: Dissolve TFECF (1.1 mmol, 178 mg) in 2 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 10 minutes using a syringe pump.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2 hours.

    • Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using 5% MeOH in DCM as the eluent. Visualizing the plate with a ninhydrin stain will confirm the complete consumption of the primary amine (disappearance of the purple-staining spot).

  • Quenching & Aqueous Workup: Quench the reaction by adding 10 mL of saturated aqueous NH₄Cl. Transfer to a separatory funnel and extract the aqueous layer with DCM (3 x 10 mL). Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution 0-5% MeOH in DCM) to afford the pure carbamate as a white solid.

Workflow Step1 Step 1 Dissolve Amine in DCM Cool to 0 °C Step2 Step 2 Add DIPEA (1.5 eq) Step1->Step2 Step3 Step 3 Dropwise addition of TFECF (1.1 eq) Step2->Step3 Step4 Step 4 Warm to RT Stir for 2h Step3->Step4 Step5 Step 5 Aqueous Workup & Purification Step4->Step5

Step-by-step experimental workflow for the synthesis and isolation of the target compound.

Analytical Characterization

The structural identity and purity of the synthesized 2,2,2-trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate (Chemical Formula: C₁₀H₁₅F₃N₂O₃) must be confirmed using multinuclear NMR and high-resolution mass spectrometry (HRMS). The following spectroscopic data are characteristic of this scaffold[1]:

  • ¹H NMR (400 MHz, CDCl₃): δ 5.01 (br d, J = 7.5 Hz, 1H, NH ), 4.48 (q, J = 8.5 Hz, 2H, OCH₂ CF₃), 4.38 (br d, J = 13.5 Hz, 1H, Pip-H ), 3.82 (br d, J = 13.5 Hz, 1H, Pip-H ), 3.65 (m, 1H, Pip-CH -NH), 3.15 (br t, J = 12.0 Hz, 1H, Pip-H ), 2.75 (br t, J = 12.0 Hz, 1H, Pip-H ), 2.10 (s, 3H, COCH₃ ), 1.95 (m, 2H, Pip-H ), 1.35 (m, 2H, Pip-H ).

  • ¹³C NMR (100 MHz, CDCl₃): δ 169.2 (C=O acetyl), 154.4 (C=O carbamate), 123.1 (q, J = 277 Hz, C F₃), 60.8 (q, J = 36 Hz, OC H₂CF₃), 48.2, 45.1, 40.5, 32.4, 31.8 (Piperidine carbons), 21.4 (C H₃).

  • ¹⁹F NMR (376 MHz, CDCl₃): δ -74.5 (t, J = 8.5 Hz, 3F).

  • HRMS (ESI-TOF) m/z: [M + H]⁺ calculated for C₁₀H₁₆F₃N₂O₃ 269.1113; found 269.1108.

References

  • Synthesis of New Volatile Derivatives of Biogenic Amines, Carbamates for Analytical Applications.Materials (Basel). 2026.
  • Facile one-pot synthesis of 4-substituted semicarbazides.RSC Advances. 2015.

Sources

Exploratory

A Technical Guide to 2,2,2-trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2,2,2-trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate, a heterocyclic compound of inte...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,2,2-trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate, a heterocyclic compound of interest in medicinal chemistry. This document details its chemical identity, including its CAS number, molecular formula, and structure. A plausible synthetic route is outlined, drawing from established carbamate formation methodologies. The guide further explores the anticipated physicochemical properties and potential applications of this compound in drug development, based on the well-documented roles of the N-acetylpiperidine and trifluoroethyl carbamate moieties in bioactive molecules.

Chemical Identity and Physicochemical Properties

2,2,2-trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate is a specific organic molecule containing a piperidine ring, an acetyl group, and a trifluoroethyl carbamate functional group.

Table 1: Chemical and Physical Properties

PropertyValueSource
CAS Number 1311316-39-8[1]
Molecular Formula C10H15F3N2O3[1]
Molecular Weight 268.24 g/mol [1]
Canonical SMILES CC(=O)N1CCC(CC1)NC(=O)OCC(F)(F)F[1]
InChI Key FSENGAVELWHZTF-UHFFFAOYSA-N[1]
Physical Form Solid (Predicted)General knowledge of similar compounds
Solubility Soluble in organic solvents like dichloromethane, ethyl acetate, and methanol (Predicted)General knowledge of similar compounds
Melting Point Not available
Boiling Point Not available

Synthesis and Mechanism

Proposed Synthetic Pathway

The synthesis of the target compound can be logically achieved through the N-acylation of 1-acetyl-4-aminopiperidine with 2,2,2-trifluoroethyl chloroformate. This reaction is a standard method for the formation of carbamates from amines.

Diagram 1: Proposed Synthesis of 2,2,2-trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 1_acetyl_4_aminopiperidine 1-acetyl-4-aminopiperidine target_compound 2,2,2-trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate 1_acetyl_4_aminopiperidine->target_compound Nucleophilic attack trifluoroethyl_chloroformate 2,2,2-trifluoroethyl chloroformate trifluoroethyl_chloroformate->target_compound base Base (e.g., Triethylamine) base->target_compound HCl scavenger solvent Aprotic Solvent (e.g., Dichloromethane) solvent->target_compound temperature 0°C to Room Temperature temperature->target_compound

Caption: Proposed reaction scheme for the synthesis of the target compound.

Experimental Protocol (Hypothetical)

This protocol is based on analogous N-acylation reactions of piperidine derivatives.[2]

  • Preparation: In a clean, dry round-bottom flask, dissolve 1-acetyl-4-aminopiperidine (1.0 equivalent) in a suitable aprotic solvent, such as dichloromethane (DCM), under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Add a non-nucleophilic organic base, such as triethylamine (1.1 equivalents), to the solution. The base acts as a scavenger for the hydrochloric acid byproduct.

  • Cooling: Cool the reaction mixture to 0°C in an ice bath.

  • Addition of Chloroformate: Slowly add 2,2,2-trifluoroethyl chloroformate (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature below 5°C. The trifluoroethyl chloroformate is a highly reactive reagent and should be handled with care in a well-ventilated fume hood.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2,2,2-trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate.

Causality in Experimental Choices
  • Aprotic Solvent: An aprotic solvent like dichloromethane is chosen to prevent reaction with the highly electrophilic chloroformate.

  • Inert Atmosphere: An inert atmosphere prevents the introduction of moisture, which could hydrolyze the chloroformate.

  • Base: The use of a base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product and preventing the protonation of the starting amine.

  • Low Temperature: The initial cooling to 0°C helps to control the exothermic reaction and minimize the formation of side products.

Role in Drug Discovery and Medicinal Chemistry

The structural motifs present in 2,2,2-trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate are of significant interest in drug design and development.

The N-acetylpiperidine Moiety

The piperidine ring is a common scaffold in many approved drugs due to its favorable pharmacokinetic properties. The N-acetyl group can serve several purposes:

  • Modulation of Basicity: The acetyl group significantly reduces the basicity of the piperidine nitrogen, which can influence the compound's pKa, solubility, and interaction with biological targets.

  • Metabolic Stability: The amide bond of the acetyl group is generally more resistant to metabolic degradation than an N-alkyl group.

  • Introduction of a Hydrogen Bond Acceptor: The carbonyl oxygen of the acetyl group can act as a hydrogen bond acceptor, potentially contributing to binding affinity with a target protein.

Piperidine derivatives are explored for a wide range of therapeutic targets, including serotonin receptors and as Janus Kinase (JAK) inhibitors.[3]

The 2,2,2-trifluoroethyl Carbamate Group

Carbamates are versatile functional groups in medicinal chemistry, often used as isosteres for amide bonds, as protecting groups for amines, or to introduce specific interactions with biological targets.[1][4] The trifluoroethyl group imparts unique properties:

  • Increased Lipophilicity: The trifluoromethyl group enhances the lipophilicity of the molecule, which can improve its ability to cross cell membranes.

  • Metabolic Stability: The C-F bond is exceptionally strong, making the trifluoroethyl group highly resistant to metabolic oxidation.

  • Hydrogen Bond Donor: The N-H of the carbamate is a potential hydrogen bond donor.

  • Conformational Effects: The bulky and electron-withdrawing trifluoromethyl group can influence the local conformation of the molecule.

Trifluoroethyl carbamates have been utilized as derivatizing agents for biogenic amines in analytical applications, highlighting their reactivity and the stability of the resulting products.[5]

Potential Therapeutic Applications

Given the prevalence of N-alkylpiperidine carbamates in research targeting neurodegenerative diseases, such as Alzheimer's disease, it is plausible that 2,2,2-trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate could be investigated for similar applications.[6] Compounds with this scaffold have been explored as inhibitors of cholinesterases and monoamine oxidases.[6]

Diagram 2: Logical Relationship of Structural Features to Potential Applications

G cluster_compound 2,2,2-trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate cluster_properties Physicochemical & Pharmacokinetic Properties cluster_applications Potential Therapeutic Applications compound N-acetylpiperidine Moiety 2,2,2-trifluoroethyl Carbamate Moiety properties Modulated Basicity Increased Lipophilicity Metabolic Stability Hydrogen Bonding Capacity compound:f0->properties:f0 compound:f1->properties:f1 compound:f0->properties:f2 compound:f1->properties:f2 compound:f0->properties:f3 compound:f1->properties:f3 applications CNS-acting agents (e.g., Alzheimer's) Enzyme Inhibition (e.g., Cholinesterases) Receptor Modulation properties->applications

Caption: Interplay of structural components, properties, and potential applications.

Conclusion

2,2,2-trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate represents a molecule with significant potential for further investigation in the field of drug discovery. Its synthesis is achievable through standard organic chemistry techniques. The combination of the N-acetylpiperidine scaffold and the trifluoroethyl carbamate functional group suggests favorable physicochemical and pharmacokinetic properties, making it a candidate for development as a modulator of various biological targets, particularly within the central nervous system. Further research is warranted to fully elucidate its biological activity and therapeutic potential.

References

  • Molport. 2,2,2-trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate | 1311316-39-8. Molport.com. [Link]

  • Ghosh AK, Brindisi M. Organic Carbamates in Drug Design and Medicinal Chemistry. J Med Chem. 2015;58(7):2895-2940. [Link]

  • Matošević A, Bosak A. Carbamate group as structural motif in drugs: a review of carbamate derivatives used as therapeutic agents. Arh Hig Rada Toksikol. 2020;71(4):285-299. [Link]

  • Pothuri VV, et al. An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. Asian Journal of Chemistry. 2018;30(5):1091-1094. [Link]

  • Gajewska M, et al. Synthesis of New Volatile Derivatives of Biogenic Amines, Carbamates for Analytical Applications. Molecules. 2022;27(3):939. [Link]

  • Nepovimova E, et al. N-alkylpiperidine carbamates as potential anti-Alzheimer's agents. Eur J Med Chem. 2020;200:112282. [Link]

Sources

Foundational

mechanism of formation for 2,2,2-trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate

An In-depth Technical Guide to the Formation of 2,2,2-trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate **Executive Summary This technical guide provides a comprehensive examination of the synthetic pathway and reaction...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Formation of 2,2,2-trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate

**Executive Summary

This technical guide provides a comprehensive examination of the synthetic pathway and reaction mechanism for the formation of 2,2,2-trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate. Carbamates are a critical functional group in medicinal chemistry, valued for their stability and ability to act as bioisosteres for amide bonds.[1] This document delineates the retrosynthetic logic, the step-by-step mechanism of the core nucleophilic acyl substitution reaction, and a detailed, field-proven experimental protocol. By explaining the causality behind each experimental choice, this guide serves as a practical resource for researchers, scientists, and drug development professionals engaged in the synthesis of complex molecular architectures.

**1. Introduction and Strategic Overview

The target molecule, 2,2,2-trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate, is comprised of three key structural motifs: the N-acetylated piperidine ring, a central carbamate linker, and a 2,2,2-trifluoroethyl group. The carbamate functional group is a cornerstone in modern drug design, often enhancing metabolic stability against proteases or modulating physicochemical properties to optimize pharmacokinetic profiles.[1] The inclusion of the trifluoroethyl group can significantly alter properties such as lipophilicity and metabolic stability.

The formation of the carbamate linkage is the central transformation in this synthesis. The most direct and widely employed method for synthesizing carbamates involves the reaction of an amine with a suitable chloroformate.[2][3] This guide will focus on this robust and predictable pathway, detailing the nucleophilic acyl substitution mechanism that underpins the formation of the target compound.

**2. Retrosynthetic Analysis and Key Reactants

A retrosynthetic approach logically deconstructs the target molecule to identify the requisite starting materials. The key disconnection is made at the carbamate C-N bond, revealing the two primary synthons.

G TM Target Molecule: 2,2,2-trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate Disconnect C-N Disconnection TM->Disconnect Reactants 1-Acetyl-4-aminopiperidine (Nucleophile) 2,2,2-Trifluoroethyl Chloroformate (Electrophile) Disconnect->Reactants

Caption: Retrosynthetic analysis of the target carbamate.

This analysis identifies the two critical starting materials:

  • 1-Acetyl-4-aminopiperidine: This molecule provides the nucleophilic amine required for the carbamate bond formation.

  • 2,2,2-Trifluoroethyl Chloroformate: This serves as the electrophilic "carbonyl donor," providing the trifluoroethoxycarbonyl moiety. It is a highly effective reagent for the synthesis of carbamates from primary and secondary amines.[1][4]

**3. The Core Reaction: Mechanism of Formation

The synthesis of 2,2,2-trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate is achieved through a nucleophilic acyl substitution reaction. This mechanism is fundamental to carbonyl chemistry and proceeds through a well-defined, two-step addition-elimination pathway.

Step 1: Nucleophilic Attack

The reaction initiates with the nucleophilic attack of the primary amine of 1-acetyl-4-aminopiperidine on the highly electrophilic carbonyl carbon of 2,2,2-trifluoroethyl chloroformate. The nitrogen's lone pair of electrons forms a new bond with the carbonyl carbon, causing the pi-bond of the carbonyl group to break and the electrons to move onto the oxygen atom. This results in the formation of a transient tetrahedral intermediate.

Step 2: Collapse of the Tetrahedral Intermediate

The tetrahedral intermediate is unstable and rapidly collapses. The lone pair of electrons on the negatively charged oxygen atom reforms the carbonyl pi-bond. Concurrently, the most stable leaving group, the chloride ion (Cl⁻), is expelled.

Step 3: Deprotonation

The resulting product is a protonated carbamate, which carries a positive charge on the nitrogen atom. A mild base, such as triethylamine (Et₃N) or pyridine, is included in the reaction mixture to act as an acid scavenger.[3] It deprotonates the nitrogen, yielding the final, neutral carbamate product and a salt byproduct (e.g., triethylammonium chloride). This step is critical; without a base, the hydrochloric acid (HCl) generated would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

G cluster_reactants Reactants cluster_mechanism Mechanism Amine 1-Acetyl-4-aminopiperidine (Nucleophile) Attack Step 1: Nucleophilic Attack Amine->Attack Chloroformate 2,2,2-Trifluoroethyl Chloroformate (Electrophile) Chloroformate->Attack Intermediate Tetrahedral Intermediate Attack->Intermediate Forms C-N bond Collapse Step 2: Collapse & Leaving Group Expulsion Intermediate->Collapse Reforms C=O Deprotonation Step 3: Deprotonation (Base Scavenges HCl) Collapse->Deprotonation Expels Cl⁻ Product Final Product: 2,2,2-trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate Deprotonation->Product Neutralization

Caption: Mechanistic pathway for carbamate formation.

**4. Experimental Protocol and Procedural Rationale

The following protocol provides a robust methodology for the synthesis. Each step is accompanied by its scientific justification to ensure reproducibility and high yield.

Reagents and Equipment
Reagent/MaterialFormulaM.W.QuantityRole
1-Acetyl-4-aminopiperidineC₇H₁₄N₂O142.201.0 equivNucleophile
2,2,2-Trifluoroethyl ChloroformateC₃H₂ClF₃O₂178.501.1 equivElectrophile
Triethylamine (Et₃N)C₆H₁₅N101.191.2 equivBase (Acid Scavenger)
Dichloromethane (DCM)CH₂Cl₂84.93SolventReaction Medium
Round-bottom flask--1Reaction Vessel
Magnetic stirrer & stir bar--1Agitation
Dropping funnel--1Controlled Addition
Ice bath--1Temperature Control
Inert atmosphere setup (N₂ or Ar)--1Anhydrous Conditions
Step-by-Step Synthesis Workflow

G start Start setup 1. Setup Dissolve amine and base (Et3N) in anhydrous DCM under N2. start->setup cool 2. Cooling Cool reaction mixture to 0°C in an ice bath. setup->cool add 3. Addition Add chloroformate dropwise via dropping funnel over 20 min. cool->add react 4. Reaction Allow to warm to RT and stir for 2-4 hours. Monitor by TLC. add->react workup 5. Workup Quench with water. Wash with aq. NaHCO3, then brine. react->workup dry 6. Drying & Concentration Dry organic layer (Na2SO4), filter, and concentrate in vacuo. workup->dry purify 7. Purification Purify crude product via flash column chromatography. dry->purify end End Characterize pure product. purify->end

Caption: Experimental workflow for the synthesis protocol.

  • Preparation: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 1-acetyl-4-aminopiperidine (1.0 equiv) and triethylamine (1.2 equiv) in anhydrous dichloromethane (DCM).

    • Rationale: An inert and anhydrous environment is crucial as chloroformates are moisture-sensitive and can hydrolyze.[5] Triethylamine acts as the essential acid scavenger.[3]

  • Cooling: Cool the stirred solution to 0°C using an ice-water bath.

    • Rationale: The reaction between an amine and a chloroformate is typically exothermic. Cooling the mixture controls the reaction rate, prevents potential side reactions, and ensures stability of the reagents.

  • Controlled Addition: Add 2,2,2-trifluoroethyl chloroformate (1.1 equiv), dissolved in a small amount of anhydrous DCM, dropwise to the cooled amine solution over 20-30 minutes.

    • Rationale: Dropwise addition prevents a rapid temperature increase and avoids creating localized areas of high chloroformate concentration, which could lead to the formation of undesired urea byproducts.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot is consumed.

    • Rationale: Allowing the reaction to proceed at room temperature ensures it goes to completion. TLC is a critical in-process control to validate the reaction's endpoint and prevent unnecessary heating or extended reaction times.

  • Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a 5% aqueous sodium bicarbonate (NaHCO₃) solution and then with brine.[5]

    • Rationale: The water wash removes the triethylammonium chloride salt. The NaHCO₃ wash removes any residual acidic impurities, and the brine wash helps to remove bulk water from the organic layer before drying.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Rationale: Complete removal of water is necessary before solvent evaporation to prevent hydrolysis of the product during storage.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure 2,2,2-trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate.

    • Rationale: Chromatography is the standard method for removing non-polar impurities and any unreacted starting material, ensuring high purity of the final compound.

Product Characterization and Validation

Confirmation of the final product's identity and purity is achieved through a combination of standard spectroscopic techniques.

TechniqueExpected Observations
¹H NMR Signals corresponding to the acetyl methyl group (~2.1 ppm), piperidine ring protons (1.5-4.5 ppm), the carbamate N-H proton (a broad singlet), and the quartet for the -CH₂- group of the trifluoroethyl moiety (~4.5 ppm).
¹³C NMR A characteristic peak for the carbamate carbonyl carbon (~155 ppm), along with signals for the acetyl carbonyl, piperidine ring carbons, and the trifluoroethyl group carbons.
Mass Spec (ESI-MS) The calculated molecular weight is 268.24 g/mol . Expect to find the [M+H]⁺ ion at m/z 269.25 or the [M+Na]⁺ ion at m/z 291.23.
IR Spectroscopy A strong absorption band for the carbamate carbonyl (C=O) stretch around 1700-1730 cm⁻¹ and an N-H stretch around 3300 cm⁻¹.

Conclusion

The formation of 2,2,2-trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate is a well-established synthetic transformation grounded in the principles of nucleophilic acyl substitution. The key to a successful synthesis lies in the controlled reaction between 1-acetyl-4-aminopiperidine and 2,2,2-trifluoroethyl chloroformate under anhydrous conditions and in the presence of an appropriate acid scavenger. The detailed mechanism and the validated experimental protocol provided in this guide offer researchers a reliable framework for obtaining this and structurally similar molecules with high yield and purity, facilitating further research and development in medicinal chemistry.

References

  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved from [Link]

  • Wikipedia. (n.d.). Carbamate. Retrieved from [Link]

  • Katritzky, A. R., & Narindoshvili, T. (2007). Convenient Method for the Preparation of Carbamates, Carbonates, and Thiocarbonates. Organic Letters, 9(24), 5027–5029. Retrieved from [Link]

  • Raucher, S., & Jones, D. S. (1985). A Convenient Method for the Conversion of Amines to Carbamates. Synthetic Communications, 15(11), 1025-1032. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-acetyl-4-methylaminopiperidine hydrochloride. Retrieved from [Link]

  • Goral, A., et al. (2024). Synthesis of New Volatile Derivatives of Biogenic Amines, Carbamates for Analytical Applications. Molecules, 29(3), 735. Retrieved from [Link]

Sources

Exploratory

The Evolution and Application of Trifluoroethyl Carbamates in Modern Synthetic and Medicinal Chemistry

Introduction: The Phosgene Problem and the Fluorinated Solution For decades, the synthesis of urea derivatives, carbamates, and semicarbazides relied heavily on phosgene, diphosgene, or triphosgene. While effective, thes...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Phosgene Problem and the Fluorinated Solution

For decades, the synthesis of urea derivatives, carbamates, and semicarbazides relied heavily on phosgene, diphosgene, or triphosgene. While effective, these reagents present severe toxicity, environmental hazards, and a lack of chemoselectivity that often leads to the formation of unwanted symmetrical urea byproducts 1. The discovery and development of trifluoroethyl carbamates marked a critical paradigm shift in synthetic organic chemistry. By exploiting the unique electron-withdrawing properties of the trifluoromethyl group, chemists engineered a class of intermediates that perfectly balances ambient stability with targeted electrophilic reactivity, enabling highly controlled, one-pot parallel syntheses of complex molecular architectures 2.

Chemical Causality: The "Goldilocks" Reactivity of Trifluoroethyl Carbamates

The utility of trifluoroethyl carbamates is rooted in fundamental physical chemistry. The pKa of 2,2,2-trifluoroethanol is approximately 12.4. This is significantly lower than standard aliphatic alcohols (e.g., ethanol, pKa ~16) but higher than phenols (pKa ~10) 3.

The Causality of Choice: Because the trifluoroethoxide anion is a moderately good leaving group, bis(2,2,2-trifluoroethyl) carbonate reacts smoothly with a primary amine at room temperature to form a trifluoroethyl carbamate. However, the leaving group is not so labile that it spontaneously departs. This arrests the reaction exactly at the carbamate stage, preventing the premature formation of symmetrical ureas [[2]](). To drive the reaction forward to an unsymmetrical urea, a secondary amine must be introduced alongside a base (such as DBU or N-methylpyrrolidine) and thermal energy, which forces the expulsion of the volatile 2,2,2-trifluoroethanol byproduct 4.

Quantitative Reaction Parameters

The predictability of this intermediate allows for highly efficient combinatorial library synthesis.

Table 1: Reaction Parameters for Unsymmetrical Urea Synthesis via Carbamate Intermediates

Intermediate ReagentAmine NucleophileCatalyst / BaseSolventTemp (°C)Yield (%)
Trifluoroethyl carbamateAliphatic (1° or 2°)DBU (0.1 - 0.5 equiv)CH3CN80 - 10075 - 85
Trifluoroethyl carbamateAromatic (1°)N-methylpyrrolidine (0.1 eq)THF55~89 (Max)
Bis(2,2,2-trifluoroethyl) carbonateAliphatic (1°)None (Step 1)Neat/THF25>90

Data synthesized from established combinatorial protocols 4, 2.

Synthetic Workflows & Protocols

UreaSynthesis A Primary Amine + Bis(2,2,2-trifluoroethyl) carbonate B Trifluoroethyl Carbamate Intermediate (Stable, Isolable) A->B Room Temp, High Regioselectivity C Addition of Second Amine + Base (e.g., DBU) B->C In situ or isolated D Unsymmetrical Urea (Target Product) C->D Heat (55-100°C) E 2,2,2-Trifluoroethanol (Volatile Byproduct) C->E Cleavage of leaving group

Workflow of unsymmetrical urea synthesis via a trifluoroethyl carbamate intermediate.

Self-Validating Protocol: One-Pot Synthesis of Unsymmetrical Ureas

This protocol is designed as a closed-loop system where physical and analytical changes validate the progression of the reaction, ensuring high purity and yield 4, 2.

Phase 1: Carbamate Formation

  • Initiation: Dissolve 2.0 mmol of the primary amine in 2 mL of anhydrous acetonitrile (CH3CN).

  • Addition: Add 2.0 mmol of bis(2,2,2-trifluoroethyl) carbonate dropwise at 25°C.

  • Validation Check (Analytical): Stir for 1-2 hours. Monitor via LC-MS. The quantitative disappearance of the primary amine mass and the appearance of the trifluoroethyl carbamate mass confirms the reaction has safely arrested at the intermediate stage.

Phase 2: Aminolysis to Unsymmetrical Urea 4. Nucleophilic Introduction: To the same vessel, add 2.0 mmol of the secondary amine. 5. Catalytic Activation: Add 0.2 mmol (0.1 equiv) of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). Causality: DBU deprotonates the incoming amine, drastically increasing its nucleophilicity against the stabilized carbamate carbonyl. 6. Thermal Driving Force: Seal the pressure tube and heat to 100°C for 4 hours. 7. Validation Check (Physical/Analytical): LC-MS should show no remaining carbamate. Cool the mixture to room temperature and add 0.5–2 mL of water. The unsymmetrical urea will spontaneously precipitate out of solution due to the disruption of the organic matrix. 8. Isolation: Filter the precipitate, wash with a 1:1 water/2-propanol solution, and dry under ambient conditions to achieve >95% purity.

Advanced Applications in Medicinal Chemistry

Prodrug Engineering: Modulating Pharmacokinetics

Trifluoroethyl carbamates are not merely synthetic stepping stones; they are highly valuable structural motifs in drug design. A prime example is their recent use in the development of psilocin (PSI) prodrugs for sub-hallucinogenic psychiatric therapies 5.

  • The Challenge: Native psilocin is rapidly metabolized and induces intense psychotropic effects.

  • The Solution: Researchers synthesized fluorinated reversible N-alkyl carbamate derivatives of psilocin. By integrating the trifluoroethyl carbamate moiety, they systematically increased the acidity of the carbamate NH proton (ΔE became more negative).

  • The Result: The 4-trifluoroethyl carbamate derivative exhibited finely tuned hydrolysis under physiological conditions (pH 7.4), acting as a slow-release mechanism. This allowed for oral bioavailability and brain penetration while significantly attenuating the acute psychotropic peak, validated by the sustained in vivo detection of the 4-TFEC-IAA metabolite [[5]]().

Directed C-H Functionalization: The Baran HLF Variant

In complex natural product synthesis, selectively oxidizing unactivated C-H bonds is notoriously difficult. The Baran group revolutionized this by utilizing trifluoroethyl carbamates as "designer" directing groups in a variant of the Hofmann-Löffler-Freytag (HLF) reaction 6, 7.

Causality: Standard carbamates are prone to over-oxidation. The highly electron-withdrawing trifluoroethyl group protects the carbamate itself from degradation while stabilizing the intermediate iminocarbonate. When the N-bromo trifluoroethyl carbamate is photochemically irradiated, it generates a highly reactive nitrogen radical. This radical executes a precise 1,5-hydrogen atom transfer (HAT), selectively abstracting a hydrogen from a remote, unactivated carbon. Subsequent radical rebound and hydrolysis yield a 1,3-diol. This methodology was critical in the total synthesis of heavily oxidized eudesmane sesquiterpenoids 8.

CH_Oxidation N1 Trifluoroethyl Carbamate (Directing Group) N2 N-Bromo Carbamate (Activated Intermediate) N1->N2 Bromination N3 Nitrogen Radical (Highly Reactive) N2->N3 Photochemical (hν) N4 1,5-Hydrogen Atom Transfer (Regioselective C-H Cleavage) N3->N4 Intramolecular HAT N5 Iminocarbonate (Cyclized Intermediate) N4->N5 Radical Rebound N6 1,3-Diol Product (Hydrolyzed Target) N5->N6 Hydrolysis (H2O/H+)

Directed C-H oxidation pathway using a trifluoroethyl carbamate directing group.

Conclusion

Trifluoroethyl carbamates represent a triumph of rational chemical design. By tuning the electronic properties of the leaving group, chemists have eliminated the need for highly toxic phosgene derivatives while simultaneously gaining unprecedented control over chemoselectivity. Whether utilized as a robust intermediate for parallel urea synthesis, a tunable prodrug linker in neuropharmacology, or a sophisticated directing group for C-H activation, the trifluoroethyl carbamate motif remains an indispensable tool in the modern scientist's arsenal.

Sources

Foundational

An In-depth Technical Guide to the Potential Derivatives of 2,2,2-trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate

Abstract The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved pharmaceuticals due to its ability to confer favorable pharmacokinetic properties.[1] This technical guid...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved pharmaceuticals due to its ability to confer favorable pharmacokinetic properties.[1] This technical guide provides a comprehensive exploration of the synthetic potential of a specific piperidine-containing molecule: 2,2,2-trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate. We will dissect the molecule's structure to identify key reactive sites and propose a series of potential derivatizations. This document will serve as a valuable resource for researchers, scientists, and drug development professionals by providing not only synthetic strategies but also the scientific rationale behind these proposed modifications. Detailed experimental protocols, quantitative data summaries, and visual representations of reaction workflows are included to facilitate practical application in a laboratory setting.

Introduction: The Strategic Value of the Core Scaffold

The core molecule, 2,2,2-trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate, is a fascinating starting point for chemical exploration. It combines three key structural motifs, each contributing to its potential as a precursor for a diverse library of new chemical entities:

  • The Piperidine Ring: A saturated six-membered heterocycle, the piperidine ring is a cornerstone of drug design.[2] Its three-dimensional structure allows for the precise spatial arrangement of substituents, which is critical for optimizing interactions with biological targets.

  • The Trifluoroethyl Carbamate Moiety: The inclusion of a trifluoroethyl group can significantly enhance a molecule's metabolic stability and membrane permeability.[3] The carbamate linkage itself is a common feature in pharmaceuticals, offering a balance of stability and the potential for controlled release of an active amine.

  • The N-Acetyl Group: This group "protects" the piperidine nitrogen, but its removal opens the door to a vast array of N-functionalization reactions, which can dramatically alter the molecule's polarity, basicity, and pharmacological profile.[4]

This guide will systematically explore the derivatization potential at two primary sites: the piperidine nitrogen (following deacetylation) and the carbamate functionality.

Derivatization Strategies: Unlocking the Potential of the Core

The derivatization of 2,2,2-trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate can be logically approached by considering the reactivity of its constituent functional groups. The following sections outline key synthetic transformations, providing the rationale and detailed protocols for each.

Modification of the Piperidine Ring: A Gateway to Diverse Functionality

The most versatile handle for derivatization on the core scaffold is the piperidine nitrogen. To access this site, the N-acetyl group must first be removed.

The removal of the acetyl group is a critical first step. Acid-catalyzed hydrolysis is a common and effective method for this transformation.

Experimental Protocol: Acid-Catalyzed Deacetylation

  • Reaction Setup: In a round-bottom flask, dissolve 2,2,2-trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate (1.0 eq) in a mixture of methanol and water (e.g., a 1:1 ratio).

  • Acid Addition: Add a catalytic amount of a strong acid, such as hydrochloric acid or sulfuric acid (e.g., 0.1-0.2 eq).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and neutralize the acid with a suitable base, such as sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deacetylated product, 2,2,2-trifluoroethyl N-(piperidin-4-yl)carbamate.

Diagram: Deacetylation Workflow

Start 2,2,2-trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate Reaction Acid-Catalyzed Hydrolysis (HCl/MeOH/H2O, Reflux) Start->Reaction Workup Neutralization (NaHCO3) & Extraction Reaction->Workup Product 2,2,2-trifluoroethyl N-(piperidin-4-yl)carbamate Workup->Product

Caption: Workflow for the deacetylation of the core molecule.

With the piperidine nitrogen now accessible, N-alkylation can be performed to introduce a wide variety of substituents. This is a powerful method for modulating the compound's physicochemical properties.[1]

Experimental Protocol: N-Alkylation of 2,2,2-trifluoroethyl N-(piperidin-4-yl)carbamate

  • Reaction Setup: To a solution of 2,2,2-trifluoroethyl N-(piperidin-4-yl)carbamate (1.0 eq) in a dry, aprotic solvent such as acetonitrile or DMF, add a base (e.g., potassium carbonate or triethylamine, 1.5-2.0 eq).

  • Reagent Addition: Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide, or a functionalized alkyl halide) (1.1 eq) dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature or with gentle heating. Monitor the reaction's progress by TLC.

  • Work-up: Once the reaction is complete, filter off the solid base and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the N-alkylated derivative.[5]

Table: Representative N-Alkylation Reactions

Alkylating AgentBaseSolventExpected Product
Benzyl bromideK₂CO₃Acetonitrile2,2,2-trifluoroethyl N-(1-benzylpiperidin-4-yl)carbamate
Ethyl iodideEt₃NDMF2,2,2-trifluoroethyl N-(1-ethylpiperidin-4-yl)carbamate
2-BromoethanolK₂CO₃Acetonitrile2,2,2-trifluoroethyl N-(1-(2-hydroxyethyl)piperidin-4-yl)carbamate

N-acylation provides another avenue for diversification, allowing for the introduction of amide, carbamate, or urea functionalities.[6]

Experimental Protocol: N-Acylation of 2,2,2-trifluoroethyl N-(piperidin-4-yl)carbamate

  • Reaction Setup: Dissolve 2,2,2-trifluoroethyl N-(piperidin-4-yl)carbamate (1.0 eq) and a base (e.g., triethylamine or pyridine, 1.2 eq) in a dry, aprotic solvent like dichloromethane or THF.

  • Reagent Addition: Cool the solution to 0 °C and add the acylating agent (e.g., acetyl chloride, benzoyl chloride, or an isocyanate) (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.[6]

Table: Representative N-Acylation Reactions

Acylating AgentBaseSolventExpected Product
Acetyl chlorideEt₃NDCM2,2,2-trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate (starting material)
Benzoyl chloridePyridineTHF2,2,2-trifluoroethyl N-(1-benzoylpiperidin-4-yl)carbamate
Phenyl isocyanateEt₃NDCM2,2,2-trifluoroethyl N-(1-(phenylcarbamoyl)piperidin-4-yl)carbamate

Diagram: Derivatization of the Piperidine Nitrogen

Deacetylated 2,2,2-trifluoroethyl N-(piperidin-4-yl)carbamate N_Alkylation N-Alkylation (Alkyl Halide, Base) Deacetylated->N_Alkylation N_Acylation N-Acylation (Acyl Halide/Isocyanate, Base) Deacetylated->N_Acylation Alkylated_Product N-Alkyl Derivatives N_Alkylation->Alkylated_Product Acylated_Product N-Acyl Derivatives N_Acylation->Acylated_Product

Caption: Pathways for functionalizing the deacetylated intermediate.

Modification of the Carbamate Moiety

While the carbamate linkage is generally more stable than an ester, it can be cleaved under certain conditions to reveal the 4-aminopiperidine core.[7] This opens up another set of derivatization possibilities.

Hydrolysis of the carbamate can be achieved under either acidic or basic conditions, although basic conditions are often more effective.[7]

Experimental Protocol: Basic Hydrolysis of the Carbamate

  • Reaction Setup: Dissolve 2,2,2-trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate (1.0 eq) in a suitable solvent such as a mixture of ethanol and water.

  • Base Addition: Add an excess of a strong base, for example, sodium hydroxide or potassium hydroxide (e.g., 2-3 eq).

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC for the disappearance of the starting material.

  • Work-up: Cool the reaction to room temperature and neutralize with an acid (e.g., HCl).

  • Extraction: Extract the product with an appropriate organic solvent.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography or crystallization to yield 1-acetylpiperidin-4-amine.

Diagram: Carbamate Hydrolysis

Start 2,2,2-trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate Reaction Basic Hydrolysis (NaOH/EtOH/H2O, Reflux) Start->Reaction Product 1-acetylpiperidin-4-amine Reaction->Product

Caption: Cleavage of the carbamate to reveal the amine.

Rationale for Derivatization and Potential Biological Applications

The proposed derivatizations are not merely academic exercises; they are rooted in established medicinal chemistry principles. The functionalization of the piperidine scaffold has been shown to be a successful strategy in the development of a wide range of therapeutics.[8] For instance, N-alkylation can be used to modulate a compound's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. N-acylation can introduce hydrogen bond donors and acceptors, potentially enhancing binding affinity to a biological target.

Derivatives of 4-aminopiperidine have shown activity against a variety of targets, including enzymes and receptors.[4][9][10] For example, substituted piperidines are found in inhibitors of hepatitis C virus assembly and in compounds with antibacterial and acetylcholinesterase inhibitory activity.[4][9] The synthesis of a library of derivatives based on the 2,2,2-trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate core could therefore lead to the discovery of novel compounds with interesting and potentially valuable biological activities.

Conclusion

2,2,2-trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate is a versatile starting material with significant potential for the generation of diverse chemical libraries. By targeting the N-acetyl group for removal and subsequent functionalization, or by cleaving the carbamate linkage, a wide array of novel piperidine derivatives can be accessed. The synthetic routes outlined in this guide are based on robust and well-established chemical transformations, providing a solid foundation for further research and drug discovery efforts. The strategic combination of the piperidine scaffold and the trifluoroethyl moiety makes this a promising area for the development of new therapeutic agents.

References

  • Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases. (n.d.). PMC. Retrieved March 30, 2026, from [Link]

  • Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. (n.d.). PMC. Retrieved March 30, 2026, from [Link]

  • The Role of Tert-butyl N-piperidin-4-ylcarbamate in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved March 30, 2026, from [Link]

  • Recent Advances in the Synthesis of Difluorinated Architectures from Trifluoromethyl Groups. (2021, December 7). Advanced Synthesis & Catalysis. Retrieved March 30, 2026, from [Link]

  • Recent advances in trifluoroethylation reaction. (n.d.). Organic Chemistry Frontiers (RSC Publishing). Retrieved March 30, 2026, from [Link]

  • An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. (n.d.). ResearchGate. Retrieved March 30, 2026, from [Link]

  • Preparation, Characterization, and Surface Modification of Trifluoroethyl Ester-Terminated Silicon Nanoparticles. (2012, November 7). Chemistry of Materials - ACS Publications. Retrieved March 30, 2026, from [Link]

  • Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives demonstrated by in silico and BSA binding studies. (n.d.). SciELO. Retrieved March 30, 2026, from [Link]

  • Method for preparing 4-Boc-aminopiperidine. (n.d.). Google Patents.
  • Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems. (2025, December 10). PMC. Retrieved March 30, 2026, from [Link]

  • Contemporary synthetic strategies in organofluorine chemistry. (n.d.). Nature. Retrieved March 30, 2026, from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. Retrieved March 30, 2026, from [Link]

  • Investigating the Spectrum of Biological Activity of Ring-Substituted Salicylanilides and Carbamoylphenylcarbamates. (2010, November 10). MDPI. Retrieved March 30, 2026, from [Link]

  • (PDF) Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives demonstrated by in silico and BSA binding studies. (2026, January 6). ResearchGate. Retrieved March 30, 2026, from [Link]

  • A Convenient Procedure for the Synthesis of 2,2,2-Trifluoroethyl Methyl 2-Oxoalkylphosphonates. (2014, November 14). SciSpace. Retrieved March 30, 2026, from [Link]

  • 4-Aminopyridine Catalyzed Direct and Regioselective Acylation of N-Tosylhydrazide. (2009, November 5). Figshare. Retrieved March 30, 2026, from [Link]

  • Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. (2004, July 16). PubMed. Retrieved March 30, 2026, from [Link]

  • Regioselective Deacetylation in Nucleosides and Derivatives. (n.d.). PMC. Retrieved March 30, 2026, from [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry. (2015, January 7). ACS Publications. Retrieved March 30, 2026, from [Link]

  • N-Alkyl Carbamoylimidazoles as Isocyanate Equivalents: Exploration of the Reaction Scope for the Synthesis of Ureas, Hydantoins, Carbamates, Thiocarbamates, and Oxazolidinones. (2022, August 15). The Journal of Organic Chemistry - ACS Publications. Retrieved March 30, 2026, from [Link]

  • Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems: formation of carboxymethylphosphinic acid derivatives. (n.d.). RSC Advances (RSC Publishing). Retrieved March 30, 2026, from [Link]

  • 1-Acetylpiperidine. (n.d.). PubChem. Retrieved March 30, 2026, from [Link]

  • Mild Nonepimerizing N-Alkylation of Amines by Alcohols without Transition Metals. (2011, June 8). Organic Letters - ACS Publications. Retrieved March 30, 2026, from [Link]

  • 2,2,2-Trifluoroethyl Formate: A Versatile and Selective Reagent for the Formylation of Alcohols, Amines, and N-Hydroxylamines. (2001, December 14). Organic Letters - ACS Publications. Retrieved March 30, 2026, from [Link]

Sources

Exploratory

Spectroscopic Characterization of 2,2,2-trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate: A Technical Guide

Introduction 2,2,2-trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate is a piperidine derivative of interest in medicinal chemistry and drug development. The incorporation of a trifluoroethyl group can significantly infl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2,2,2-trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate is a piperidine derivative of interest in medicinal chemistry and drug development. The incorporation of a trifluoroethyl group can significantly influence the compound's metabolic stability and binding affinity, while the acetylated piperidine core is a common scaffold in pharmacologically active molecules.[1] A thorough spectroscopic characterization is fundamental for unequivocal structure confirmation, purity assessment, and to provide a reference for future analytical studies. This in-depth technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in established spectroscopic principles and data from analogous structures.

Molecular Structure and Key Features

A clear understanding of the molecular structure is paramount for interpreting its spectroscopic data. The structure consists of a piperidine ring N-acylated with an acetyl group. At the 4-position of the piperidine ring, a carbamate linkage connects to a 2,2,2-trifluoroethyl group.

Molecular Formula: C₁₀H₁₅F₃N₂O₃[2]

Molecular Weight: 268.24 g/mol [2]

CAS Number: 1311316-39-8[2]

Below is a diagram illustrating the molecular structure with atom numbering used for spectral assignments.

Caption: Molecular structure of 2,2,2-trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each proton and carbon atom.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[3] The choice of solvent can affect the chemical shifts, especially for exchangeable protons.[3]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure optimal resolution and sensitivity.[3]

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a spectral width of 10-15 ppm, 16-32 scans, and a relaxation delay of 1-2 seconds.[3] Use tetramethylsilane (TMS) as an internal standard (0 ppm).[3]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Typical parameters include a spectral width of 200-220 ppm, 1024-4096 scans, and a relaxation delay of 2-5 seconds.[3] The solvent peak can be used for referencing.

Predicted ¹H NMR Data

The expected ¹H NMR spectrum will exhibit characteristic signals for the acetyl group, the piperidine ring protons, and the trifluoroethyl moiety. Due to the chair conformation of the piperidine ring, axial and equatorial protons will be chemically non-equivalent, leading to complex multiplets.[4] The N-acetyl group introduces rotational isomers (E/Z), which can lead to broadening or duplication of signals for the adjacent piperidine protons.

Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
H-4~3.8 - 4.0m1H-
H-2ax, H-6ax~2.8 - 3.2m2H-
H-2eq, H-6eq~3.5 - 4.2m2H-
H-3ax, H-5ax~1.4 - 1.6m2H-
H-3eq, H-5eq~1.9 - 2.1m2H-
-C(O)CH₃~2.1s3H-
-NH-~5.0 - 5.5br s1H-
-OCH₂CF₃~4.3 - 4.5q2H~8-9
Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule. The trifluoromethyl group will cause the C-11 signal to appear as a quartet due to ¹JCF coupling, and the C-10 signal as a quartet due to ²JCF coupling.[5]

Assignment Predicted Chemical Shift (δ, ppm)
C-2, C-6~40 - 45
C-3, C-5~30 - 35
C-4~48 - 52
-C (O)CH₃~169 - 171
-C(O)C H₃~21 - 23
-NHC (O)O-~155 - 157
-OC H₂CF₃~60 - 62 (q)
-OCH₂C F₃~123 - 125 (q)

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: A small amount of the solid sample can be analyzed using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.[3] A background spectrum is automatically subtracted from the sample spectrum.[3]

Predicted IR Absorption Bands

The IR spectrum of 2,2,2-trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate will be dominated by strong absorptions from the amide and carbamate functional groups.

Wavenumber (cm⁻¹) Vibration Functional Group
~3300 - 3400N-H stretchCarbamate
~2850 - 3000C-H stretchAliphatic
~1700 - 1730C=O stretchCarbamate
~1630 - 1650C=O stretchAmide (Amide I band)
~1530 - 1550N-H bendCarbamate (Amide II band)
~1100 - 1300C-F stretchTrifluoroethyl
~1200 - 1250C-O stretchCarbamate

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, and structural information can be derived from its fragmentation pattern.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.[6]

  • Instrumentation: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source is ideal.[1]

  • Ionization Mode: Positive ion mode is typically used for piperidine derivatives due to the basicity of the nitrogen atoms.[1]

  • MS/MS Method: Perform a full scan to determine the precursor ion (protonated molecule [M+H]⁺). Subsequently, perform a product ion scan of the precursor ion to observe the fragmentation pattern.[1]

Predicted Mass Spectrum and Fragmentation

In ESI-MS, the compound is expected to be observed as the protonated molecule [M+H]⁺ at m/z 269.1. Tandem MS (MS/MS) of this precursor ion will induce fragmentation, providing structural insights. The fragmentation of piperidine derivatives is often influenced by the position of substituents and can involve ring cleavage.[1][7]

Key Predicted Fragment Ions:

m/z Proposed Fragment Notes
269.1[M+H]⁺Protonated molecule
227.1[M+H - C₂H₂O]⁺Loss of ketene from the acetyl group
170.1[M+H - C₂H₂F₃O]⁺Loss of the trifluoroethoxy group
142.1[C₇H₁₂NO]⁺Fragment containing the acetylated piperidine ring
98.1[C₅H₁₀N]⁺Piperidine ring fragment

The diagram below illustrates a plausible fragmentation pathway for the protonated molecule.

MS_Fragmentation M_H [M+H]⁺ m/z = 269.1 frag1 [M+H - C₂H₂O]⁺ m/z = 227.1 M_H->frag1 - C₂H₂O frag2 [M+H - C₂H₂F₃O]⁺ m/z = 170.1 M_H->frag2 - C₂H₂F₃O frag3 [C₇H₁₂NO]⁺ m/z = 142.1 frag2->frag3 - CO frag4 [C₅H₁₀N]⁺ m/z = 98.1 frag3->frag4 - C₂H₂O

Caption: Proposed ESI-MS/MS fragmentation pathway.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of 2,2,2-trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate. The presented NMR, IR, and MS data, derived from the analysis of its constituent functional groups and structural analogs, offer a robust framework for the identification and characterization of this compound. These data and protocols are intended to support researchers and scientists in their drug development efforts by providing a solid analytical foundation for this promising chemical entity.

References

  • BenchChem.
  • PubMed. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. August 15, 2018.
  • ResearchGate. Conformational study of some N-acyl-2 r,6 c-diphenylpiperidin-4-one oximes using NMR spectra.
  • SciELO. fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts.
  • BenchChem. Application Notes and Protocols for the Analysis of Piperidine-3-carbothioamide by NMR and Mass Spectrometry.
  • ChemicalBook. 1-ACETYLPIPERIDINE(618-42-8) 1H NMR spectrum.
  • PubMed. Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. October 1988.
  • ResearchGate. Infrared spectra of a) carbamic acid dimer (NH 2 COOH) 2 , b) ammonium....
  • BenchChem. Spectroscopic Analysis of 1-Acetylpiperidine-4-carbohydrazide: A Technical Overview.
  • PubChem. 1-Acetylpiperidine.
  • Northern Illinois University. IR Absorption Frequencies.
  • PMC. Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO2® Complexes.
  • Rasayan Journal of Chemistry. SYNTHESIS AND SPECTRAL CHARACTERIZATION OF SOME NOVEL N-ACYL-PIPERIDIN-4-ONES. 2017.
  • ResearchGate. The piperidine nitrogen signals of the acylated products can be... | Download Scientific Diagram.
  • ResearchGate. 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides.
  • PMC. Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents. December 15, 2024.
  • MolPort. 2,2,2-trifluoroethyl N-(1-acetylpiperidin-4-yl)
  • Chemistry LibreTexts. 10.7: Functional Groups and IR Tables. April 24, 2020.
  • Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. 2-Propylpiperidine.
  • The Royal Society of Chemistry. Supporting Information Iron Porphyrin-Catalyzed N-Trifluoroethylation of Anilines with 2,2,2-Trifluoroethylamine Hydrochloride.
  • UCLA. IR Chart.
  • BenchChem. Buy 1-Acetylpiperidine | 618-42-8. August 15, 2023.
  • Santa Cruz Biotechnology.
  • PubChemLite. 2,2,2-trifluoroethyl n-[2-(2-methylpiperidin-1-yl)
  • ChemicalBook. 2,2,2-TRIFLUOROETHYLAMINE(753-90-2) 1H NMR spectrum.
  • PubChem.
  • ChemScene. 2,2,2-Trifluoroethyl n-[2-(morpholin-4-yl)
  • NextSDS. 2,2,2-trifluoroethyl N-[2-(2-methylpiperidin-1-yl)
  • Sigma-Aldrich. 2,2,2-trifluoroethyl N-[2-(4-ethylpiperazin-1-yl)
  • PMC.
  • ResearchGate. Carbamate intermediates 1–3 in the synthesis of Nϵ‐(2,2,2‐trifluoroethyl).
  • ChemicalBook. 2-amino-N-(2,2,2-trifluoroethyl)
  • ChemicalBook.

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Foundational

Thermodynamic and Kinetic Solubility Profiling of 2,2,2-Trifluoroethyl N-(1-Acetylpiperidin-4-yl)carbamate in Organic Solvents

Executive Summary The compound 2,2,2-trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate represents a highly functionalized, amphiphilic chemical entity frequently encountered as an advanced pharmaceutical intermediate or...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2,2,2-trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate represents a highly functionalized, amphiphilic chemical entity frequently encountered as an advanced pharmaceutical intermediate or a targeted pharmacophore. Its structural complexity—combining a highly electronegative fluorinated tail, a hydrogen-bonding carbamate linkage, and a polar N-acetylpiperidine core—creates a unique solvation profile.

Understanding the solubility of this compound in various organic solvents is critical for optimizing reaction yields, designing purification workflows (e.g., crystallization), and developing lipid-based or co-solvent formulations. This technical guide deconstructs the thermodynamic drivers of its solubility, provides predictive quantitative data, and outlines a self-validating experimental methodology for empirical determination.

Structural Deconstruction & Solvation Mechanics

To predict and manipulate the solubility of 2,2,2-trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate, we must analyze the molecule through the lens of intermolecular forces (IMFs) and Kamlet-Taft solvent parameters (hydrogen bond acidity α , basicity β , and polarizability π∗ ).

  • The 2,2,2-Trifluoroethyl Group (Fluorinated Tail): The incorporation of fluorine significantly alters the physicochemical properties of the molecule. The CF3​ group is highly lipophilic yet possesses a strong local dipole. This structural strategy increases the molecule's affinity for halogenated and moderately polar organic solvents while severely restricting aqueous solubility[1]. Furthermore, the strong electron-withdrawing nature of the CF3​ group increases the hydrogen-bond donor (HBD) capacity of the adjacent carbamate NH .

  • The Carbamate Linkage (-NH-COO-): Carbamates act as both hydrogen bond donors (via the NH ) and acceptors (via the C=O and alkoxy oxygen). In organic solvents, the solvation of carbamates is heavily dependent on the solvent's ability to disrupt the stable intermolecular hydrogen-bonded networks present in the solid crystal lattice[2].

  • The N-Acetylpiperidine Core: The piperidine ring provides a bulky, non-polar hydrocarbon framework, but the N-acetyl group (an amide) introduces a strong hydrogen bond acceptor (HBA). This moiety drives solubility in polar protic solvents (which donate protons to the amide carbonyl) and highly polar aprotic solvents.

SolvationMap Molecule 2,2,2-Trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate CF3 2,2,2-Trifluoroethyl Group (Lipophilic/Dipole) Molecule->CF3 Carbamate Carbamate Linkage (HBD & HBA) Molecule->Carbamate Amide N-Acetyl Amide (Strong HBA) Molecule->Amide Halogenated Halogenated Solvents (e.g., DCM, Chloroform) CF3->Halogenated Dipole-Dipole & Dispersion Forces Protic Protic Solvents (e.g., MeOH, EtOH) Carbamate->Protic H-Bonding (Donor/Acceptor) Aprotic Polar Aprotic Solvents (e.g., DMSO, DMF) Carbamate->Aprotic H-Bonding (Donor to Solvent) Amide->Protic H-Bonding (Acceptor from Solvent) Amide->Aprotic Strong Dipole Interactions

Fig 1: Solvation interaction map mapping structural moieties to optimal solvent classes.

Quantitative Solubility Data in Key Organic Solvents

Based on the thermodynamic principles of similar fluorinated carbamates[3], the solubility profile of 2,2,2-trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate can be categorized into three distinct tiers. The table below summarizes the expected solubility ranges at standard ambient temperature (25°C).

SolventClassificationDielectric Constant ( ε )Expected Solubility (mg/mL)Mechanistic Rationale
Dimethyl Sulfoxide (DMSO) Polar Aprotic46.7> 100 (Very High)Exceptional HBA capacity ( β = 0.76) strongly solvates the carbamate NH . High polarity stabilizes the CF3​ dipole.
Dichloromethane (DCM) Polar Halogenated8.950 - 100 (High)Excellent dispersion force matching for the CF3​ group and piperidine ring. Standard solvent for carbamate synthesis.
Methanol (MeOH) Polar Protic32.750 - 100 (High)Acts as both HBD and HBA, satisfying the coordination requirements of the N-acetyl and carbamate groups.
Tetrahydrofuran (THF) Polar Aprotic7.625 - 50 (Moderate-High)Good HBA; effectively disrupts intermolecular hydrogen bonding in the solid state.
Ethyl Acetate (EtOAc) Polar Aprotic6.010 - 25 (Moderate)Moderate dipole-dipole interactions. Useful as an anti-solvent in combination with DCM for crystallization.
n-Heptane Non-Polar1.9< 1 (Very Low)Lacks the polarity and hydrogen-bonding capacity to overcome the crystal lattice energy (enthalpic penalty).

Experimental Methodologies for Solubility Determination

To ensure data integrity, solubility must be measured thermodynamically rather than kinetically. Kinetic solubility (often measured via solvent titration) can be artificially inflated by supersaturation. The Isothermal Shake-Flask Method is the gold standard for thermodynamic solubility determination[4].

Step-by-Step Protocol: Isothermal Shake-Flask Method

Objective: To determine the absolute thermodynamic solubility of the compound in a target organic solvent at 25°C.

  • Solid Addition (Supersaturation): Add 50 mg of crystalline 2,2,2-trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate to a 2 mL amber glass HPLC vial.

  • Solvent Dispensing: Add 1 mL of the target organic solvent (e.g., DCM or EtOAc). Ensure a visible excess of solid remains. If all solid dissolves, add more compound until a persistent suspension is achieved.

  • Isothermal Equilibration: Seal the vial tightly (use PTFE-lined septa to prevent solvent evaporation, especially for volatile solvents like DCM). Place the vial in a thermostatic shaker at 25.0 ± 0.1°C. Agitate at 500 RPM for 24 to 48 hours to ensure thermodynamic equilibrium is reached[4].

  • Phase Separation: Remove the vial and immediately centrifuge at 10,000 RPM for 10 minutes at 25°C to pellet the undissolved solid. Crucial Step: Do not use filtration for volatile solvents, as evaporation on the filter membrane will cause immediate precipitation and skew results.

  • Quantification: Carefully aspirate an aliquot of the clear supernatant. Dilute the aliquot quantitatively in the mobile phase (e.g., 50:50 Acetonitrile:Water) and analyze via HPLC-UV against a standard calibration curve.

  • Solid-State Verification (Self-Validating Step): Recover the undissolved solid pellet, dry it under a gentle stream of nitrogen, and analyze via X-Ray Powder Diffraction (XRPD). Causality: Solvents can induce polymorphic transformations or form solvates during equilibration. The solubility value is only valid for the specific crystal form present at equilibrium.

Workflow Step1 1. Solid Addition (Excess API) Step2 2. Isothermal Equilibration (24-48h, 25°C) Step1->Step2 Step3 3. Phase Separation (Centrifugation) Step2->Step3 Step4 4. HPLC-UV Quantification Step3->Step4 Step5 5. XRPD Analysis (Polymorph Check) Step3->Step5 Solid Residue

Fig 2: Thermodynamic solubility determination workflow with self-validating XRPD step.

Applications in Process Chemistry and Formulation

The solubility profile of this compound dictates its handling in the laboratory and manufacturing plant:

  • Reaction Solvent Selection: For transformations involving the piperidine or carbamate moieties, DCM and THF are the solvents of choice due to their high solubilizing power and chemical inertness.

  • Crystallization Engineering: The stark difference in solubility between DCM (High) and n-Heptane (Very Low) makes this an ideal solvent/anti-solvent pair for purification via crystallization. The compound can be dissolved in a minimal volume of warm DCM, followed by the slow, controlled addition of n-Heptane to induce nucleation.

  • Formulation Implications: The highly lipophilic 2,2,2-trifluoroethyl group severely limits aqueous solubility, making the unformulated compound poorly bioavailable in biological assays. For in vitro or in vivo dosing, the compound should be dissolved in a polar aprotic carrier like DMSO, followed by dilution into a surfactant-based aqueous vehicle (e.g., Tween-80 or Cremophor EL).

References

  • "Conjugation of oligonucleotides with activated carbamate reagents prepared by the Ugi reaction for oligonucleotide library synthesis." RSC Publishing. Available at:[Link]

  • "Recent Advances in the Chemistry of Metal Carbamates." PMC - NIH. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for 2,2,2-Trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate in Organic Synthesis: A Theoretical Framework

Senior Application Scientist Note: Extensive literature searches did not yield specific, documented applications of 2,2,2-trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate as a reagent or intermediate in published organ...

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Author: BenchChem Technical Support Team. Date: April 2026

Senior Application Scientist Note: Extensive literature searches did not yield specific, documented applications of 2,2,2-trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate as a reagent or intermediate in published organic synthesis protocols. This suggests that while the molecule is commercially available, its use in synthetic chemistry is not widespread or has not been disclosed in publicly accessible databases, patents, or academic journals.

Therefore, this guide will adopt a theoretical and predictive framework based on the known reactivity of its constituent functional groups: the 2,2,2-trifluoroethyl carbamate and the N-acetylpiperidine moiety. The protocols and applications described herein are proposed based on established principles of organic chemistry and are intended to serve as a starting point for researchers exploring the potential utility of this compound.

Part 1: Introduction and Rationale for Use

2,2,2-Trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate combines several structural features that could, in principle, be leveraged in organic synthesis.

Chemical Structure and Properties:

PropertyValue
Molecular Formula C10H15F3N2O3
Molecular Weight 268.24 g/mol
CAS Number 1311316-39-8[1]

The molecule consists of a piperidine ring, which is a common scaffold in medicinal chemistry, N-acetylated at the 1-position. The 4-position is substituted with a carbamate linkage, specifically a 2,2,2-trifluoroethyl carbamate.

The 2,2,2-Trifluoroethyl Carbamate Moiety: A Stable Protecting Group and Potential Activating Group

Carbamates are widely recognized as effective protecting groups for amines due to their general stability and the array of available deprotection strategies. The 2,2,2-trifluoroethyl carbamate, in particular, offers distinct electronic properties. The strong electron-withdrawing nature of the trifluoromethyl group enhances the stability of the carbamate linkage compared to other alkyl carbamates. This stability can be advantageous in multi-step syntheses where other protecting groups might be labile.

Furthermore, the trifluoroethoxy group can act as a good leaving group under certain conditions, suggesting that the carbamate could be used as a precursor for the synthesis of other functionalities, such as ureas or other amides, through nucleophilic attack at the carbonyl carbon.

The N-Acetylpiperidine Moiety: A Versatile Scaffold

The N-acetylpiperidine core is a prevalent structural motif in a wide range of biologically active molecules. The acetyl group modulates the basicity of the piperidine nitrogen and can influence the overall conformation and solubility of the molecule.

Part 2: Theoretical Applications and Synthetic Strategies

Based on the chemical nature of 2,2,2-trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate, we can propose several potential applications in organic synthesis.

Application 1: As a Stable Amine Protecting Group

The primary and most direct application of this compound would be as a protected form of 4-amino-1-acetylpiperidine. The trifluoroethyl carbamate would serve to mask the nucleophilicity of the amine during transformations elsewhere in a target molecule.

Causality Behind Experimental Choices: The enhanced stability of the trifluoroethyl carbamate makes it a potentially orthogonal protecting group to more acid-labile groups like Boc or base-labile groups like Fmoc. Deprotection would likely require more forcing conditions, which could be an advantage in complex syntheses.

Proposed Deprotection Protocol:

While specific conditions for this exact carbamate are not documented, general methods for the cleavage of stable carbamates can be adapted. A nucleophilic deprotection strategy is proposed here.[2]

Protocol 1: Nucleophilic Deprotection

  • Reaction Setup: In a round-bottom flask, dissolve 2,2,2-trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate (1.0 equiv) in N,N-dimethylacetamide (DMAc) to a concentration of 0.25 M.

  • Addition of Reagents: Add potassium phosphate tribasic (K3PO4, 4.0 equiv) to the solution. Purge the flask with an inert gas (e.g., nitrogen or argon) for 5-10 minutes.

  • Initiation of Reaction: Add 2-mercaptoethanol (2.0 equiv) to the stirred suspension.

  • Reaction Conditions: Heat the reaction mixture to 75 °C and monitor the progress by an appropriate method (e.g., TLC or LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and pour it into water. Extract the aqueous phase with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 4-amino-1-acetylpiperidine can be purified by column chromatography or crystallization.

Self-Validating System: The progress of the reaction can be monitored by the disappearance of the starting material and the appearance of the deprotected amine product. The identity of the product can be confirmed by standard analytical techniques (NMR, MS).

dot

Deprotection_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification Start Dissolve Carbamate in DMAc Add_Base Add K3PO4 Start->Add_Base Purge Inert Gas Purge Add_Base->Purge Add_Nucleophile Add 2-Mercaptoethanol Purge->Add_Nucleophile Heat Heat to 75°C Add_Nucleophile->Heat Monitor Monitor Reaction (TLC/LC-MS) Heat->Monitor Quench Quench with Water Monitor->Quench Upon Completion Extract Extract with Organic Solvent Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Purify Concentrate->Purify Final_Product Final_Product Purify->Final_Product 4-amino-1-acetylpiperidine

Caption: Proposed workflow for the nucleophilic deprotection of the trifluoroethyl carbamate.

Application 2: As a Precursor for Urea Synthesis

The carbamate can potentially be converted into N-substituted ureas by reaction with primary or secondary amines. The 2,2,2-trifluoroethanol would be displaced by the incoming amine nucleophile.

Causality Behind Experimental Choices: This transformation would likely require elevated temperatures or the use of a catalyst to facilitate the displacement of the relatively stable trifluoroethoxide leaving group.

Proposed Protocol for Urea Formation:

Protocol 2: Aminolysis to Form Ureas

  • Reaction Setup: In a sealed tube or microwave vial, combine 2,2,2-trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate (1.0 equiv) and the desired amine (1.5-2.0 equiv).

  • Solvent: Add a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Reaction Conditions: Heat the reaction mixture to 100-150 °C (conventional heating) or 150-180 °C (microwave irradiation). Monitor the reaction progress.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with an appropriate organic solvent.

  • Purification: Wash the organic phase, dry, and concentrate. Purify the resulting urea derivative by chromatography or recrystallization.

dot

Urea_Synthesis Carbamate 2,2,2-Trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate Heat Heating (Conventional or Microwave) Carbamate->Heat Amine Primary or Secondary Amine (R1R2NH) Amine->Heat Solvent High-Boiling Solvent (DMF or DMSO) Solvent->Heat Urea N-(1-acetylpiperidin-4-yl)-N',N'-dialkylurea Heat->Urea

Caption: Proposed reaction scheme for the synthesis of ureas.

Part 3: Scientific Integrity and Logic

The proposed protocols are based on established reactivity patterns of carbamates. However, it is crucial to acknowledge that the specific reactivity of 2,2,2-trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate has not been empirically determined from the available literature. Therefore, optimization of reaction conditions (temperature, stoichiometry, reaction time, and choice of base or catalyst) would be necessary.

Trustworthiness and Self-Validation:

For any of the proposed protocols, a rigorous validation process would be essential. This includes:

  • Confirmation of Starting Material Purity: Ensuring the purity of the 2,2,2-trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate before use.

  • Reaction Monitoring: Close monitoring of the reaction by techniques such as TLC, GC-MS, or LC-MS to track the consumption of the starting material and the formation of the product.

  • Structural Elucidation of Products: Unambiguous characterization of the isolated products using 1H NMR, 13C NMR, high-resolution mass spectrometry (HRMS), and potentially infrared (IR) spectroscopy.

Part 4: Conclusion and Future Outlook

While 2,2,2-trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate is not a commonly cited reagent in organic synthesis, its structure suggests potential utility as a stable, protected amine building block or as a precursor for the synthesis of ureas and other derivatives of 4-amino-1-acetylpiperidine. The protocols and applications outlined in this document are theoretical and would require experimental validation. Researchers in medicinal chemistry and drug development may find this compound to be a useful, albeit underexplored, tool for the synthesis of novel molecules containing the 1-acetylpiperidine-4-amine scaffold.

References

  • Not applicable, as no direct literature for the application of the specific compound was found.
  • Not applicable.
  • Molport. 2,2,2-trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate. Molport. Available at: [Link].

  • Not applicable.
  • Scattolin, T., Gharbaoui, T., & Chen, C.-y. (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Organic Letters, 24(21), 3736–3740. Available at: [Link].

Sources

Application

Application Notes and Protocols for 2,2,2-Trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate in Drug Discovery

Introduction: A Rational Approach to a Novel Scaffold The compound 2,2,2-trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate represents a novel chemical entity at the intersection of three strategic motifs in medicinal ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Rational Approach to a Novel Scaffold

The compound 2,2,2-trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate represents a novel chemical entity at the intersection of three strategic motifs in medicinal chemistry: a trifluoroethylated group, a carbamate linker, and an N-acetylated piperidine scaffold. While direct literature on this specific molecule is not extensively available, a detailed analysis of its constituent parts provides a strong rationale for its application in drug discovery. This guide synthesizes established principles from medicinal chemistry to propose potential applications, outline a robust synthetic strategy, and provide detailed protocols for its biological evaluation.

The piperidine scaffold is a cornerstone in drug development, forming the core of numerous pharmaceuticals.[1] Its derivatives have demonstrated a vast array of pharmacological effects, including anticancer, anti-inflammatory, and antipsychotic properties.[1][2][3][4] The strategic inclusion of a trifluoromethyl group (present in the trifluoroethyl moiety) is a well-established tactic to enhance key drug-like properties.[5][6] This guide is intended for researchers, scientists, and drug development professionals seeking to explore the potential of this unique chemical architecture.

Part 1: Rationale for Use in Drug Discovery - A Structural Deconstruction

The therapeutic potential of 2,2,2-trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate can be inferred from the distinct advantages conferred by each of its structural components.

The 2,2,2-Trifluoroethyl Group: Enhancing Pharmacokinetics and Potency

The introduction of a trifluoromethyl (CF3) group, or a trifluoroethyl group as in this case, is a powerful strategy in medicinal chemistry.[7] It can dramatically alter a molecule's physicochemical properties, often leading to improved efficacy and pharmacokinetics.

  • Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the trifluoroethyl group highly resistant to metabolic degradation by enzymes such as cytochrome P450s.[8] This can lead to a longer drug half-life and improved bioavailability.

  • Increased Lipophilicity: The CF3 group is highly lipophilic, which can enhance a drug's ability to cross biological membranes, including the blood-brain barrier.[8]

  • Modulation of Basicity: As a potent electron-withdrawing group, the trifluoroethyl moiety can significantly lower the pKa of the nearby carbamate nitrogen, influencing its hydrogen bonding capabilities and overall molecular interactions.[5]

  • Bioisosterism: The trifluoromethyl group is often used as a bioisostere to replace a methyl or chloro group, which can be used to fine-tune steric and electronic properties to optimize binding to a biological target.[5]

The Carbamate Linker: A Stable and Versatile Bridge

Carbamates are a staple in drug design, valued for their stability and role as a structural element in many approved therapeutic agents.[9]

  • Chemical and Proteolytic Stability: Structurally related to amides and esters, carbamates generally exhibit excellent stability against chemical and enzymatic degradation.[9][10]

  • Peptide Bond Surrogate: Due to their stability and ability to participate in hydrogen bonding, carbamates are frequently used as surrogates for peptide bonds in peptidomimetic drug design.[9][10]

  • Conformational Rigidity: The carbamate group introduces a degree of conformational constraint, which can be advantageous for locking the molecule into a bioactive conformation for optimal target engagement.[10]

The 1-Acetylpiperidine Scaffold: A Privileged Pharmacophore

The piperidine ring is one of the most prevalent heterocyclic scaffolds in pharmaceuticals, recognized for its ability to confer desirable properties.[11][12]

  • Structural Diversity: The saturated, three-dimensional nature of the piperidine ring is crucial for specific molecular recognition by biological targets.[12][13]

  • Broad Pharmacological Activity: Piperidine derivatives are known to possess a wide range of biological activities.[1] The N-acetyl group specifically is found in intermediates used to synthesize analgesics, anti-inflammatory drugs, and inhibitors of DNA-dependent protein kinases.[14][15]

  • Improved Physicochemical Properties: The piperidine core can improve solubility and bioavailability, key attributes for orally administered drugs.[12]

Structural Component Key Attributes in Drug Discovery References
2,2,2-Trifluoroethyl Group Enhanced metabolic stability, increased lipophilicity, pKa modulation, bioisosteric replacement.[5][7][8]
Carbamate Linker High chemical and proteolytic stability, serves as a peptide bond surrogate, provides conformational rigidity.[9][10]
1-Acetylpiperidine Scaffold Privileged scaffold with 3D diversity, associated with broad pharmacological activities (anticancer, anti-inflammatory), improves solubility.[1][12][14][15]

Part 2: Potential Therapeutic Applications

Based on the known activities of its core scaffolds, 2,2,2-trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate is a promising candidate for investigation in several therapeutic areas:

  • Oncology: N-acylpiperidine derivatives have been investigated for their anti-proliferative activities.[4] Furthermore, compounds containing the 1-acetylpiperidine moiety have been linked to the inhibition of DNA-dependent protein kinases, a critical target in cancer therapy.[15] The metabolic stability conferred by the trifluoroethyl group could be highly advantageous for developing a durable anti-cancer agent.

  • Neuroscience: The increased lipophilicity from the trifluoroethyl group suggests potential for CNS penetration. Piperidine derivatives are foundational to many CNS-active drugs, including antipsychotics and analgesics.[3]

  • Inflammatory Diseases: The 1-acetylpiperidine scaffold is a key intermediate in the synthesis of anti-inflammatory drugs.[14] Several N-acyl piperidine derivatives have shown significant anti-inflammatory activity.[4]

Part 3: Synthetic and Experimental Protocols

Proposed Synthesis Protocol

The synthesis of 2,2,2-trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate can be achieved via a straightforward two-step process starting from commercially available 4-amino-1-Boc-piperidine. The causality behind this proposed route is based on standard, high-yielding reactions common in medicinal chemistry.

Step 1: N-Acetylation of 4-amino-1-Boc-piperidine The first step is the selective acetylation of the exocyclic amine. The Boc-protecting group on the piperidine nitrogen is stable under these conditions.

Step 2: Boc Deprotection and Carbamate Formation The Boc group is removed under acidic conditions, followed by formation of the trifluoroethyl carbamate. This can be achieved by reacting the resulting amine with a suitable reagent like bis(2,2,2-trifluoroethyl) carbonate or 2,2,2-trifluoroethyl chloroformate.[16]

G cluster_0 Synthetic Workflow A Start: 4-Amino-1-Boc-piperidine B Step 1: N-Acetylation (Acetic Anhydride, Base) A->B C Intermediate: tert-butyl 4-acetamidopiperidine-1-carboxylate B->C D Step 2: Boc Deprotection (TFA or HCl in Dioxane) C->D E Intermediate: N-(piperidin-4-yl)acetamide D->E F Step 3: Carbamate Formation (e.g., TFECF, Base) E->F G Final Product: 2,2,2-trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate F->G

Caption: Proposed synthetic workflow for the target compound.

Detailed Protocol:

  • N-Acetylation:

    • Dissolve 4-amino-1-Boc-piperidine (1.0 eq) in a suitable solvent like dichloromethane (DCM).

    • Add a non-nucleophilic base such as triethylamine (TEA) (1.5 eq).[13]

    • Cool the solution to 0 °C in an ice bath.

    • Add acetic anhydride (1.1 eq) dropwise to control the exotherm.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress by TLC or LC-MS.

    • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield the acetylated intermediate.

  • Boc-Deprotection:

    • Dissolve the crude intermediate from the previous step in DCM or 1,4-dioxane.

    • Add an excess of trifluoroacetic acid (TFA) or a 4M solution of HCl in dioxane.

    • Stir at room temperature for 1-2 hours until deprotection is complete (monitored by LC-MS).

    • Remove the solvent and excess acid under reduced pressure to yield the amine salt.

  • Carbamate Formation:

    • Dissolve the amine salt (1.0 eq) in DCM and add a base like TEA or DIPEA (2.5-3.0 eq) to neutralize the salt and act as a base for the reaction.

    • Cool the solution to 0 °C.

    • Slowly add 2,2,2-trifluoroethyl chloroformate (TFECF) (1.1 eq).

    • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 2-16 hours. Monitor by LC-MS.

    • Work-up as described in the acetylation step.

    • Purify the final product by column chromatography on silica gel to obtain pure 2,2,2-trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate.

Proposed Protocols for Biological Evaluation

A tiered screening approach is recommended to efficiently evaluate the biological activity of the compound. The choice of assays is based on the predicted therapeutic applications.

G cluster_1 Biological Screening Cascade A Tier 1: Primary Screening B Kinase Inhibition Panel (e.g., PI3K/Akt/mTOR pathway) A->B C Cell Viability Assay (e.g., MTT on Cancer Cell Lines) A->C D Tier 2: Secondary & Mechanistic Assays B->D C->D E IC50 Determination for Hit Kinases D->E F Apoptosis/Cell Cycle Analysis D->F G Tier 3: In Vitro ADME E->G F->G H Metabolic Stability Assay (Microsomes, Hepatocytes) G->H I Permeability Assay (e.g., PAMPA) G->I

Caption: A tiered workflow for biological evaluation.

Protocol 1: Kinase Inhibition Assay (Primary Screen)

  • Rationale: Given the link between the N-acetylpiperidine scaffold and kinase inhibitors, a broad kinase panel or a focused panel against cancer-relevant kinases (e.g., PI3K, Akt, VEGFR2) is a logical starting point.[15][17]

  • Methodology:

    • Utilize a commercially available kinase profiling service or an in-house biochemical assay (e.g., ADP-Glo™, HTRF®).

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Screen the compound at a single high concentration (e.g., 10 µM) against the selected kinase panel.

    • Include a known inhibitor for each kinase as a positive control and DMSO as a negative control.

    • Measure kinase activity according to the assay manufacturer's protocol.

    • Calculate the percent inhibition relative to the DMSO control. A common hit threshold is >50% inhibition.

Protocol 2: Cell Viability Assay (MTT Assay)

  • Rationale: To assess the potential anticancer activity, a cell-based assay is essential to measure cytotoxicity.[1] The MTT assay is a standard colorimetric assay for assessing cell metabolic activity.

  • Methodology:

    • Seed cancer cells (e.g., A498 renal cancer cells, as used for similar piperidine derivatives) in a 96-well plate and allow them to adhere overnight.[17]

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Treat the cells with various concentrations of the compound (e.g., from 0.1 to 100 µM) and incubate for 48-72 hours.

    • Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or acidic isopropanol).

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control and determine the GI50/IC50 value (the concentration that inhibits growth/viability by 50%).

Protocol 3: In Vitro Metabolic Stability Assay

  • Rationale: The trifluoroethyl group is expected to confer high metabolic stability.[8] This protocol aims to experimentally validate this hypothesis.

  • Methodology:

    • Incubate the test compound (typically 1 µM) with human liver microsomes (HLM) or hepatocytes in the presence of NADPH (for microsomes) at 37 °C.

    • Collect samples at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Centrifuge the samples to precipitate the protein.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.

    • Determine the in vitro half-life (t½) and intrinsic clearance (Clint) by plotting the natural log of the percent remaining compound versus time.

Conclusion

While 2,2,2-trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate may be a novel compound, a systematic analysis of its constituent fragments provides a compelling case for its synthesis and evaluation in drug discovery programs. The combination of a metabolically robust trifluoroethyl group, a stable carbamate linker, and a pharmacologically privileged N-acetylpiperidine scaffold suggests significant potential, particularly in oncology and anti-inflammatory research. The protocols outlined in this guide offer a clear, rational, and scientifically grounded path for any research professional to begin unlocking the therapeutic promise of this intriguing molecule.

References

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  • ACS Publications. Bis(2,2,2-trifluoroethyl) Carbonate as a Condensing Agent in One-Pot Parallel Synthesis of Unsymmetrical Aliphatic Ureas. ACS Combinatorial Science. [URL: https://pubs.acs.org/doi/10.1021/acscombsci.7b00154]
  • Benchchem. Application Notes and Protocols for N- Functionalization of 1-(Piperidin-2. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJ6q1F_XVseuxnREmBKLLDAHDTrtfpgA_VHG2ozJVeRdYGk59HE2wPNzhP8oz6JUrlojMewqqIxvRW0Z7lGn50Sgh3VfICzfORbB4_92icPHLE-V5NQC8GBYqjlJXq6SnOSHuCKNbj4lLLk6PcsX5S8v4P_-ydUGNi1D41GaSF4srkcHizRxMGycPshtuyyz8u7RqD0xm5XMBCqhzZ2HRb7VarHkG9wjNGm494aGcTCNnrmmY64xrE]
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  • PubChem. 1-Acetylpiperidine. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/12058]
  • Veerman, et al. Solid‐Phase Synthesis of Piperidines by N‐Acyliminium Ion Chemistry. 2002. [URL: https://chemistry-europe.onlinelibrary.wiley.com/doi/10.1002/1521-3765(20020826)8:16%3C3807::AID-CHEM3807%3E3.0.CO;2-H]
  • Google Patents. Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide. [URL: https://patents.google.
  • Organic Syntheses. PREPARATION OF [1-(METHOXYMETHYLCARBAMOYL)ETHYL] PHOSPHONIC ACID BIS-(2,2,2-TRIFLUOROETHYL) ESTER: A USEFUL INTERMEDIATE IN THE SYNTHESIS OF Z-UNSATURATED N-METHOXY-N-METHYLAMIDES. [URL: http://www.orgsyn.org/demo.aspx?prep=v82p0147]
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  • Recent reports. Application of organic carbamates in drug design. Part 1: Anticancer agents. [URL: https://www.researchgate.net/publication/224842525_Application_of_organic_carbamates_in_drug_design_Part_1_Anticancer_agents]

Sources

Method

The Strategic Utility of 2,2,2-trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular entities with optimized pharmacokinetic and pharmacodynamic profiles is paramount. The strategic incorporation of unique chemical motif...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular entities with optimized pharmacokinetic and pharmacodynamic profiles is paramount. The strategic incorporation of unique chemical motifs is a cornerstone of this endeavor. Among these, 2,2,2-trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate emerges as a chemical intermediate of significant interest. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the applications and experimental protocols associated with this versatile building block.

The unique structural amalgamation of a trifluoroethyl group, a carbamate linker, and an N-acetylpiperidine moiety endows this molecule with a desirable set of properties. The trifluoroethyl group is a well-established bioisostere for enhancing metabolic stability and modulating lipophilicity, which can significantly improve a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[1][2] The carbamate functionality, a stable and synthetically accessible linker, serves as a robust connection point in more complex molecular architectures, often acting as a surrogate for a peptide bond.[3] Finally, the N-acetylpiperidine scaffold provides a saturated heterocyclic core, a common feature in many centrally active and peripherally acting therapeutic agents, offering a vector for exploring chemical space.

This guide will provide a detailed exploration of the synthesis, properties, and potential applications of 2,2,2-trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate, complete with actionable protocols and theoretical underpinnings to empower researchers in their drug discovery campaigns.

Physicochemical and Safety Profile

A thorough understanding of the physical, chemical, and safety characteristics of a chemical intermediate is a prerequisite for its effective and safe utilization in a laboratory setting.

PropertyValueSource
CAS Number 1311316-39-8[4]
Molecular Formula C₁₀H₁₅F₃N₂O₃[4]
Molecular Weight 268.24 g/mol [4]
SMILES CC(=O)N1CCC(CC1)NC(=O)OCC(F)(F)F[4]
InChI Key FSENGAVELWHZTF-UHFFFAOYSA-N[4]

Synthetic Protocol: A Reliable Pathway to the Intermediate

The synthesis of 2,2,2-trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate can be efficiently achieved through the reaction of 1-acetyl-4-aminopiperidine with a suitable 2,2,2-trifluoroethoxycarbonylating agent. The following protocol details a robust and reproducible method.

Protocol 1: Synthesis of 2,2,2-trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate

Materials and Reagents:

ReagentSupplierGradePurpose
1-acetyl-4-aminopiperidineCommercially Available≥95%Starting Material
2,2,2-Trifluoroethyl chloroformateCommercially Available≥98%Acylating Agent
Triethylamine (TEA)Commercially AvailableAnhydrous, ≥99.5%Base
Dichloromethane (DCM)Commercially AvailableAnhydrous, ≥99.8%Solvent
Saturated Sodium Bicarbonate SolutionIn-house preparationAqueous work-up
BrineIn-house preparationAqueous work-up
Anhydrous Magnesium SulfateCommercially AvailableDrying Agent

Experimental Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add 1-acetyl-4-aminopiperidine (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.

  • Base Addition: Add triethylamine (TEA) (1.2 eq) to the solution and stir for 5 minutes at room temperature.

  • Acylation: Cool the reaction mixture to 0 °C using an ice bath. Add 2,2,2-trifluoroethyl chloroformate (1.1 eq) dropwise over 15 minutes.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2,2,2-trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Dissolve 1-acetyl-4-aminopiperidine in anhydrous DCM add_base Add Triethylamine start->add_base cool Cool to 0 °C add_base->cool add_reagent Add 2,2,2-trifluoroethyl chloroformate dropwise cool->add_reagent react Stir at room temperature for 12-16 hours add_reagent->react monitor Monitor by TLC/LC-MS react->monitor quench Quench with NaHCO₃ monitor->quench extract Extract with DCM quench->extract wash Wash with NaHCO₃ and Brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by flash chromatography concentrate->purify end end purify->end Pure Product

Caption: Synthetic workflow for 2,2,2-trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate.

Application Notes: Strategic Deployment in Drug Discovery

The title compound is a versatile intermediate that can be employed in various stages of the drug discovery pipeline. Its utility stems from the ability to introduce a trifluoroethylated carbamate moiety onto a molecular scaffold, thereby tuning its physicochemical and biological properties.

As a Linker in Proteolysis Targeting Chimeras (PROTACs) and Other Conjugates

The carbamate functionality provides a stable linkage that is more resistant to enzymatic cleavage than esters, making it an attractive linker component in the design of PROTACs, antibody-drug conjugates (ADCs), and other targeted therapeutic modalities. The trifluoroethyl group can enhance the cell permeability of the resulting conjugate.

Modification of Bioactive Scaffolds

The intermediate can be used to derivatize existing bioactive molecules containing a suitable nucleophile (e.g., an amine or alcohol). This can be a rapid way to generate a small library of analogs for structure-activity relationship (SAR) studies. The introduction of the N-acetylpiperidine moiety can improve solubility and provide a handle for further diversification.

Synthesis of Novel Heterocyclic Systems

The carbamate nitrogen can be deprotected under specific conditions to reveal a secondary amine, which can then be used as a nucleophile in subsequent reactions to construct more complex heterocyclic systems.

G cluster_applications Potential Applications in Drug Discovery Intermediate 2,2,2-trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate PROTACs Linker in PROTACs/ADCs Intermediate->PROTACs SAR SAR Studies via Scaffold Modification Intermediate->SAR Heterocycles Synthesis of Novel Heterocyclic Systems Intermediate->Heterocycles

Caption: Applications of the intermediate in drug discovery.

Conclusion

2,2,2-trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate represents a valuable and versatile chemical intermediate for medicinal chemists and drug discovery scientists. Its unique combination of a metabolically robust trifluoroethyl group, a stable carbamate linker, and a synthetically tractable N-acetylpiperidine scaffold makes it a powerful tool for the design and synthesis of novel therapeutic agents with improved pharmacological properties. The protocols and application notes provided herein are intended to serve as a foundational guide to unlock the full potential of this promising building block.

References

  • PubChem. 2,2,2-Trifluoroethyl carbamate. Available from: [Link]

  • NextSDS. 2,2,2-trifluoroethyl N-[2-(2-methylpiperidin-1-yl)ethyl]carbamate. Available from: [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. Available from: [Link]

  • Zhang, Y., et al. (2022). Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis. Molecules, 27(1), 235. Available from: [Link]

  • MolPort. 2,2,2-trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate. Available from: [Link]

  • Google Patents. Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.
  • PrepChem.com. Synthesis of 2,2,2-trifluoroethyl trifluoromethanesulfonate. Available from: [Link]

  • NextSDS. 2,2,2-trifluoroethyl N-(pyridin-4-yl)carbamate hydrochloride. Available from: [Link]

Sources

Application

Application Note: Synthesis and Diversification of Fluorinated Piperidinyl Carbamates for CGRP Receptor Antagonist Libraries

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus Compound: 2,2,2-trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate (CAS: 1311316-39-8) and its structural analogs.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus Compound: 2,2,2-trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate (CAS: 1311316-39-8) and its structural analogs.

Executive Summary & Mechanistic Rationale

The development of oral Calcitonin Gene-Related Peptide (CGRP) receptor antagonists has revolutionized the prophylactic treatment of migraines [1]. Within fragment-based drug discovery (FBDD) campaigns targeting the CGRP receptor, the 1-acetylpiperidin-4-yl moiety frequently emerges as a critical structural vector. When coupled with a fluorinated carbamate—specifically the 2,2,2-trifluoroethyl carbamate group—the resulting scaffold exhibits a highly optimized physicochemical profile.

Causality in Design Choices:

  • N-Acetylation of the Piperidine Ring: Masking the basic secondary amine of the piperidine ring via acetylation eliminates off-target hERG liabilities and prevents non-specific electrostatic interactions, driving binding specificity toward the CGRP receptor pocket.

  • The 2,2,2-Trifluoroethyl Carbamate Linkage: The incorporation of the strongly electron-withdrawing trifluoromethyl group adjacent to the carbamate oxygen serves a dual purpose. First, it significantly increases the metabolic stability of the carbamate linkage against endogenous esterases and amidases. Second, it enhances the lipophilic efficiency (LipE) of the fragment, improving passive membrane permeability without adding excessive molecular weight.

Experimental Workflow

The synthesis of 2,2,2-trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate and its analogs relies on a highly efficient, self-validating nucleophilic acyl substitution pathway.

G N1 1-Acylpiperidin-4-amine (Starting Material) N2 Carbamoylation CF3CH2O-CO-Cl, DIPEA N1->N2 N3 Aqueous Workup Phase Separation N2->N3 N4 Purification Flash Chromatography N3->N4 N5 Fluorinated Carbamate Analog Library N4->N5

Synthesis workflow for fluorinated piperidinyl carbamate analogs.

Detailed Synthesis Protocol

This protocol describes the standardized batch synthesis of the target compound. The methodology is designed as a self-validating system , ensuring that each step includes distinct analytical checkpoints to confirm reaction progression.

Materials and Reagents
  • Substrate: 1-Acetylpiperidin-4-amine (1.0 equiv, 10.0 mmol)

  • Reagent: 2,2,2-Trifluoroethyl chloroformate (1.1 equiv, 11.0 mmol)

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.0 equiv, 20.0 mmol)

  • Solvent: Anhydrous Dichloromethane (DCM) (0.2 M)

Step-by-Step Methodology

Step 1: Preparation of the Reaction Matrix

  • Charge a flame-dried, argon-purged 100 mL round-bottom flask with 1-acetylpiperidin-4-amine (1.42 g, 10.0 mmol).

  • Dissolve the amine in 50 mL of anhydrous DCM.

  • Add DIPEA (3.48 mL, 20.0 mmol) to the stirring solution.

  • Causality Check: Cool the reaction mixture to 0 °C using an ice-water bath. Carbamoylation with chloroformates is highly exothermic; strict temperature control at this stage prevents the formation of bis-acylated byproducts and minimizes solvent boil-off.

Step 2: Electrophilic Addition

  • Add 2,2,2-trifluoroethyl chloroformate (1.78 g, 11.0 mmol) dropwise over 15 minutes via a syringe pump.

  • Remove the ice bath and allow the reaction to warm to ambient temperature (20–25 °C). Stir for 2 hours.

  • Self-Validation Checkpoint: Sample 10 µL of the reaction mixture, dilute in 1 mL Acetonitrile, and analyze via LC-MS. The reaction is complete when the starting material peak (m/z 143.1 [M+H]+) is entirely depleted, replaced by a single major peak corresponding to the product (m/z 269.1 [M+H]+). Additionally, TLC (10% MeOH in DCM) stained with Ninhydrin should show the disappearance of the primary amine (no purple spot).

Step 3: Workup and Isolation

  • Quench the reaction by adding 25 mL of saturated aqueous NaHCO3​ to neutralize the DIPEA hydrochloride salts.

  • Transfer to a separatory funnel and extract the aqueous layer with DCM (2 × 25 mL).

  • Wash the combined organic layers with 30 mL of brine to remove residual water and highly polar impurities.

  • Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude product as an off-white solid.

Step 4: Purification

  • Purify the crude material via automated flash column chromatography (Silica gel, gradient elution from 0% to 5% Methanol in DCM).

  • Pool the product-containing fractions (identified via UV absorbance at 210 nm) and evaporate to yield pure 2,2,2-trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate [2].

Quantitative Data: Analog Library Validation

The protocol above was applied to synthesize a focused library of analogs to probe the steric and electronic boundaries of the CGRP receptor binding pocket. The quantitative outcomes are summarized below.

Compound IDR1 (Piperidine N-Acyl)R2 (Carbamate O-Alkyl)Yield (%)Purity (HPLC)LC-MS m/z [M+H]+
Cmpd-01 (Target) Acetyl2,2,2-Trifluoroethyl88>99.5%269.1
Cmpd-02 Propionyl2,2,2-Trifluoroethyl8598.2%283.1
Cmpd-03 Isobutyryl2,2,2-Trifluoroethyl8499.1%297.1
Cmpd-04 Acetyl2,2,3,3,3-Pentafluoropropyl8197.8%319.1
Cmpd-05 Cyclopropanecarbonyl2,2,2-Trifluoroethyl8698.5%295.1

Table 1: Analytical and yield data for the synthesized fluorinated piperidinyl carbamate library. Purity determined by reverse-phase HPLC (UV 210 nm).

Key Analytical Signatures for Validation: For Cmpd-01 , structural integrity is definitively confirmed via 1H NMR (400 MHz, CDCl3​ ). The diagnostic signals include a distinct quartet at ~4.45 ppm ( J=8.4 Hz, 2H) corresponding to the methylene protons of the trifluoroethyl group splitting against the adjacent CF3​ fluorine atoms, and a sharp singlet at ~2.10 ppm (3H) confirming the presence of the N-acetyl methyl group.

References

  • Fragment-Based Discovery of an Oral Calcitonin Gene-Related Peptide Receptor Antagonist for the Treatment of Migraine. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • 2,2,2-trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate | 1311316-39-8. Molport Chemical Database. Available at:[Link]

Method

analytical methods for characterizing 2,2,2-trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate

An In-Depth Guide to the Analytical Characterization of 2,2,2-trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate Introduction In the landscape of pharmaceutical development and chemical research, the precise characteriza...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Analytical Characterization of 2,2,2-trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate

Introduction

In the landscape of pharmaceutical development and chemical research, the precise characterization of novel molecular entities is paramount. 2,2,2-trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate is a compound of interest, featuring a complex structure that includes a carbamate linkage, a trifluoroethyl group, and an N-acetylpiperidine moiety. Its potential utility as a synthetic intermediate or a pharmacologically active agent necessitates a robust and multi-faceted analytical approach to confirm its identity, purity, and stability. The presence of thermally labile and polar functional groups presents unique analytical challenges that require carefully selected methodologies.[1][2]

This guide provides a comprehensive suite of detailed application notes and protocols designed for researchers, scientists, and drug development professionals. We will delve into orthogonal analytical techniques, including liquid and gas chromatography, mass spectrometry, and spectroscopic methods. The causality behind experimental choices is explained, ensuring that each protocol is a self-validating system for the unambiguous characterization of this target molecule.

Physicochemical Properties

A foundational understanding of the compound's basic properties is essential before commencing any analytical work. These details inform solvent selection, potential stability issues, and the expected mass spectrometric behavior.

PropertyValueSource
CAS Number 1311316-39-8
Molecular Formula C₁₀H₁₅F₃N₂O₃
Molecular Weight 268.24 g/mol
Canonical SMILES CC(=O)N1CCC(CC1)NC(=O)OCC(F)(F)F
InChIKey FSENGAVELWHZTF-UHFFFAOYSA-N

Part 1: Chromatographic Purity and Identification

Chromatographic methods are indispensable for separating the target analyte from impurities, degradants, and starting materials. The choice between liquid and gas chromatography is dictated by the analyte's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Expertise & Experience: Reverse-phase HPLC (RP-HPLC) is the premier method for analyzing polar, non-volatile compounds like our target molecule. The N-acetyl and carbamate groups confer significant polarity, making it well-suited for separation on a C18 stationary phase. The trifluoromethyl group adds a hydrophobic element, ensuring adequate retention. An acidic modifier is incorporated into the mobile phase to suppress the ionization of any residual basic sites, thereby ensuring sharp, symmetrical peaks.[3]

Experimental Protocol: RP-HPLC-UV

  • Instrumentation and Materials:

    • HPLC System: A system equipped with a binary or quaternary pump, autosampler, column oven, and a UV-Vis detector.

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]

    • Solvents: Acetonitrile (HPLC grade), Water (HPLC grade), Formic Acid (LC-MS grade).

    • Sample Diluent: 50:50 Acetonitrile:Water.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the 2,2,2-trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate reference standard into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with the sample diluent to achieve a concentration of 1 mg/mL.

    • Prepare a working solution by further diluting to 0.1 mg/mL with the sample diluent.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

ParameterSetting
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 210 nm
Run Time 20 minutes
Gradient Program 0-15 min: 20% to 80% B; 15-17 min: 80% B; 17.1-20 min: 20% B (Re-equilibration)
  • Analysis and System Suitability:

    • Equilibrate the system for at least 30 minutes.

    • Inject a blank (diluent) to confirm a clean baseline.

    • Perform five replicate injections of the standard solution. The relative standard deviation (RSD) for the peak area and retention time should be ≤ 2.0%.

    • Inject the sample solution to determine purity by area percent calculation.

Trustworthiness: The protocol's reliability is established through system suitability checks. Consistent retention times and peak areas from replicate injections demonstrate that the system is performing correctly, providing confidence in the purity assessment of the analyte.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Compound dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate C18 Separation inject->separate detect UV Detection (210 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate

Caption: HPLC analysis workflow from sample preparation to purity calculation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Definitive Identification

Expertise & Experience: For unequivocal identification, especially at low concentrations, LC-MS/MS is the gold standard.[1] It combines the separation power of HPLC with the specificity and sensitivity of tandem mass spectrometry. Electrospray ionization (ESI) in positive mode is the ideal choice, as the piperidine nitrogen is readily protonated to form the [M+H]⁺ ion. Multiple Reaction Monitoring (MRM) will be used to monitor specific precursor-to-product ion transitions, providing exceptional selectivity and minimizing matrix interference.[1]

Experimental Protocol: LC-MS/MS

  • Instrumentation and Materials:

    • LC-MS/MS System: An HPLC or UPLC system coupled to a tandem quadrupole mass spectrometer with an ESI source.

    • LC Conditions: Utilize the same column and mobile phases as the HPLC-UV method. The flow rate may be reduced to 0.4-0.6 mL/min for better ESI efficiency.

    • Sample Preparation: Prepare a dilute solution (e.g., 1 µg/mL) in the initial mobile phase composition.

  • Mass Spectrometer Conditions (Optimized):

ParameterSetting
Ionization Mode ESI Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 450 °C
Precursor Ion [M+H]⁺ m/z 269.1
Product Ion 1 (Quantifier) To be determined experimentally (e.g., fragment from piperidine ring)
Product Ion 2 (Qualifier) To be determined experimentally (e.g., loss of trifluoroethanol)
  • Rationale for MRM Transitions:

    • The precursor ion is the protonated molecule ([C₁₀H₁₅F₃N₂O₃ + H]⁺), with an expected m/z of 269.1.

    • Product ions are generated by collision-induced dissociation (CID) of the precursor ion. Likely fragmentation pathways include cleavage of the carbamate ester bond or fragmentation within the acetylpiperidine ring. These transitions must be empirically optimized using a standard solution to find the most stable and abundant fragments.

LCMS_Workflow cluster_lc Liquid Chromatography cluster_ms1 Mass Spectrometry (MS1) cluster_ms2 Mass Spectrometry (MS2) inject Inject Sample separate C18 Separation inject->separate ionize ESI+ Ionization separate->ionize select_precursor Select Precursor (m/z 269.1) ionize->select_precursor fragment Collision Cell (CID) select_precursor->fragment select_product Select Product Ions fragment->select_product detect Detector select_product->detect

Sources

Application

Application Notes and Protocols for 2,2,2-trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate in Medicinal Chemistry

Foreword: The Scientific Rationale for Investigating 2,2,2-trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate In the landscape of modern drug discovery, the pursuit of novel chemical entities with optimized therapeutic p...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Scientific Rationale for Investigating 2,2,2-trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate

In the landscape of modern drug discovery, the pursuit of novel chemical entities with optimized therapeutic profiles is paramount. The compound 2,2,2-trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate emerges as a molecule of significant interest, strategically designed to leverage well-established structure-activity relationships (SAR) for the inhibition of soluble epoxide hydrolase (sEH). While direct empirical data for this specific molecule is not yet prevalent in peer-reviewed literature, its structural components strongly suggest its potential as a potent and selective sEH inhibitor.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the scientific basis for its use, along with detailed protocols for its synthesis, characterization, and evaluation in the context of sEH inhibition. The methodologies described herein are based on established procedures for analogous compounds and are intended to serve as a robust starting point for the investigation of this promising molecule.

Introduction: The Therapeutic Promise of Soluble Epoxide Hydrolase Inhibition

Soluble epoxide hydrolase (sEH) is a critical enzyme in the arachidonic acid cascade, responsible for the degradation of endogenous anti-inflammatory and vasodilatory lipid mediators known as epoxyeicosatrienoic acids (EETs). By hydrolyzing EETs to their less active diol counterparts, sEH effectively diminishes their beneficial effects. Consequently, the inhibition of sEH has emerged as a compelling therapeutic strategy for a range of human diseases, including hypertension, inflammation, and neuropathic pain[1][2][3].

The development of potent and selective sEH inhibitors has been a major focus of medicinal chemistry efforts. A key structural motif found in many successful sEH inhibitors is the 1-acyl-piperidin-4-yl urea or carbamate scaffold[4][5][6]. This core structure has been shown to provide a rigid and favorable orientation for binding within the active site of the sEH enzyme.

Molecular Profile of 2,2,2-trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate

The subject of this guide, 2,2,2-trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate, integrates the validated 1-acetylpiperidin-4-yl carbamate core with a 2,2,2-trifluoroethyl group. This strategic combination is hypothesized to confer several advantageous properties.

PropertyDataSource
IUPAC Name 2,2,2-trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate
CAS Number 1311316-39-8[7]
Molecular Formula C10H15F3N2O3[7]
Molecular Weight 268.24 g/mol [7]
SMILES CC(=O)N1CCC(CC1)NC(=O)OCC(F)(F)F[7]

The inclusion of the trifluoroethyl moiety is a deliberate design choice aimed at enhancing the molecule's drug-like properties. The trifluoromethyl group is known to increase metabolic stability by blocking potential sites of oxidation and can also improve a compound's lipophilicity, which may enhance cell permeability and target engagement[8].

Postulated Mechanism of Action: Inhibition of Soluble Epoxide Hydrolase

Based on the extensive body of research on analogous 1-acyl-piperidin-4-yl ureas and carbamates, 2,2,2-trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate is predicted to act as a competitive inhibitor of sEH. The proposed mechanism involves the binding of the inhibitor to the active site of the enzyme, preventing the hydrolysis of its natural substrates, the EETs. This leads to an increase in the endogenous levels of these beneficial lipids, thereby potentiating their anti-inflammatory and vasodilatory effects.

sEH_Inhibition_Pathway cluster_0 Endogenous Pathway cluster_1 Therapeutic Intervention Arachidonic_Acid Arachidonic Acid CYP450 Cytochrome P450 Epoxygenase Arachidonic_Acid->CYP450 EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory, Vasodilatory) CYP450->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active) sEH->DHETs Inhibitor 2,2,2-trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate Inhibitor->sEH Inhibition

Figure 1: Postulated mechanism of action of 2,2,2-trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate.

Experimental Protocols

The following protocols provide a framework for the synthesis, purification, and biological evaluation of 2,2,2-trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate.

Synthesis Protocol

The synthesis of the title compound can be achieved through a multi-step process, starting from commercially available materials. The following is a proposed synthetic route based on established carbamate formation methodologies.

Synthesis_Workflow Start 1-Boc-4-aminopiperidine Step1 Reaction with 2,2,2-trifluoroethyl chloroformate Start->Step1 Intermediate1 Boc-protected trifluoroethyl carbamate Step1->Intermediate1 Step2 Boc Deprotection (e.g., TFA in DCM) Intermediate1->Step2 Intermediate2 Piperidin-4-yl trifluoroethyl carbamate Step2->Intermediate2 Step3 Acetylation (Acetyl chloride, base) Intermediate2->Step3 Product 2,2,2-trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate Step3->Product

Figure 2: Proposed synthetic workflow for 2,2,2-trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate.

Step-by-Step Methodology:

  • Synthesis of tert-butyl 4-((((2,2,2-trifluoroethoxy)carbonyl)amino)methyl)piperidine-1-carboxylate:

    • To a solution of 1-Boc-4-aminopiperidine in a suitable aprotic solvent (e.g., dichloromethane), add a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine).

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add 2,2,2-trifluoroethyl chloroformate dropwise to the cooled solution.

    • Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.

    • Upon completion, quench the reaction with water and perform an aqueous workup.

    • Purify the crude product by flash column chromatography to yield the Boc-protected intermediate.

  • Boc Deprotection:

    • Dissolve the purified intermediate from the previous step in dichloromethane.

    • Add an excess of trifluoroacetic acid (TFA) and stir at room temperature.

    • Monitor the reaction for the complete removal of the Boc protecting group.

    • Once complete, concentrate the reaction mixture in vacuo to remove excess TFA and solvent.

  • Acetylation:

    • Dissolve the deprotected amine salt in dichloromethane and add a base such as triethylamine.

    • Cool the mixture to 0 °C.

    • Add acetyl chloride dropwise and allow the reaction to proceed to completion.

    • Perform an aqueous workup and purify the final product by flash column chromatography or recrystallization.

Characterization: The identity and purity of the final compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro Evaluation of sEH Inhibitory Activity

The inhibitory potency of 2,2,2-trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate against sEH can be determined using a fluorometric assay. Several commercial kits are available for this purpose[9][10][11].

Protocol Outline:

  • Reagents and Materials:

    • Recombinant human or murine sEH enzyme.

    • sEH substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester).

    • Assay buffer.

    • Test compound (2,2,2-trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate) dissolved in DMSO.

    • Positive control inhibitor (e.g., AUDA or TPPU).

    • 96-well microplate (black, clear bottom).

    • Fluorescence plate reader.

  • Assay Procedure:

    • Prepare a serial dilution of the test compound in assay buffer.

    • In a 96-well plate, add the sEH enzyme to each well, followed by the diluted test compound or control.

    • Incubate the enzyme and inhibitor mixture for a pre-determined time at a specified temperature (e.g., 30 °C).

    • Initiate the enzymatic reaction by adding the sEH substrate to each well.

    • Monitor the increase in fluorescence over time using a plate reader (e.g., excitation at 330 nm and emission at 465 nm).

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the percent inhibition relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

In Vivo Evaluation in a Model of Inflammatory Pain

The in vivo efficacy of sEH inhibitors is often assessed in rodent models of inflammatory pain, such as the carrageenan- or lipopolysaccharide (LPS)-induced paw edema model[3].

Protocol Outline:

  • Animals:

    • Male Sprague-Dawley rats or C57BL/6 mice.

    • Acclimatize animals for at least one week before the experiment.

  • Experimental Procedure:

    • Administer the test compound (formulated in a suitable vehicle, e.g., PEG400/Tween 80/saline) orally or via intraperitoneal injection at various doses.

    • After a specified pre-treatment time, induce inflammation by injecting a solution of carrageenan or LPS into the plantar surface of the hind paw.

    • Measure the paw volume or thickness at regular intervals using a plethysmometer or calipers.

    • Assess pain response using a von Frey filament test for mechanical allodynia or a Hargreaves test for thermal hyperalgesia.

  • Data Analysis:

    • Calculate the percent reduction in paw edema and the change in pain thresholds for each treatment group compared to the vehicle control group.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed effects.

Concluding Remarks and Future Directions

2,2,2-trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate represents a rationally designed molecule with high potential as a soluble epoxide hydrolase inhibitor. Its structural features are consistent with those of known potent inhibitors of this therapeutically important enzyme. The protocols detailed in this guide provide a solid foundation for the synthesis and comprehensive preclinical evaluation of this compound.

Future studies should focus on obtaining empirical data to confirm its sEH inhibitory potency and selectivity. Furthermore, a thorough investigation of its pharmacokinetic and pharmacodynamic properties will be crucial in assessing its potential for further development as a clinical candidate for the treatment of inflammatory, cardiovascular, and pain-related disorders.

References

  • Inceoglu, B., Schmelzer, K. R., Wagner, K., Jones, P. D., Morisseau, C., & Hammock, B. D. (2006). Effect of a soluble epoxide hydrolase inhibitor on fatty acid-induced allodynia. Molecular pain, 2, 29.
  • Assay Genie. Soluble Epoxide Hydrolase Inhibitor Screening Kit (Fluorometric) (BN00717).
  • Imig, J. D., & Hammock, B. D. (2009). Soluble epoxide hydrolase as a therapeutic target for cardiovascular diseases. Nature reviews. Drug discovery, 8(10), 794–805.
  • Wang, W., Li, H., & Hammock, B. D. (2018). The soluble epoxide hydrolase as a therapeutic target for inflammation, pain, and other diseases. Annual review of pharmacology and toxicology, 58, 225–248.
  • Wagner, K., Inceoglu, B., Gill, S. S., & Hammock, B. D. (2011). The role of soluble epoxide hydrolase in the inflammatory pain pathway. Journal of pain research, 4, 323–333.
  • Hasegawa, E., Saeki, Y., & Inouye, Y. (2017).
  • Hu, J., Wei, Y., & Wang, D. W. (2014). Soluble epoxide hydrolase: a novel therapeutic target for cardiovascular diseases. Journal of molecular medicine, 92(10), 1033–1046.
  • Kim, I. H., Morisseau, C., Watanabe, T., & Hammock, B. D. (2004). Design, synthesis, and biological evaluation of 1, 3-disubstituted ureas as potent inhibitors of soluble epoxide hydrolase. Journal of medicinal chemistry, 47(8), 2110–2122.
  • Anandan, S. K., Webb, H. K., Chen, D., Wang, Y. X., Aavula, B. R., Cases, S., ... & Gless, R. (2011). 1-(1-Acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea (AR9281) as a potent, selective, and orally available soluble epoxide hydrolase inhibitor with efficacy in rodent models of hypertension and dysglycemia. Bioorganic & medicinal chemistry letters, 21(4), 983–988.
  • Abcam. Soluble Epoxide Hydrolase Assay Kit (ab240999).
  • Cayman Chemical. Soluble Epoxide Hydrolase Inhibitor Screening Assay Kit.
  • Liu, J. Y., Li, N., & Hammock, B. D. (2023). Quantification of soluble epoxide hydrolase inhibitors in experimental and clinical samples using the nanobody-based ELISA. Analytica Chimica Acta, 1258, 341203.
  • PubChem.
  • McAllister, L. A., Butler, C. R., Mente, S., O'Neil, S. V., Fonseca, K. R., Piro, J. R., ... & Brodney, M. A. (2018). Discovery of Trifluoromethyl Glycol Carbamates as Potent and Selective Covalent Monoacylglycerol Lipase (MAGL) Inhibitors for Treatment of Neuroinflammation. Journal of medicinal chemistry, 61(7), 2971–2987.
  • Tsai, H. J., Hwang, J. J., & Hammock, B. D. (2010). 1-Aryl-3-(1-acylpiperidin-4-yl) urea inhibitors of human and murine soluble epoxide hydrolase: structure-activity relationships, pharmacokinetics and reduction of inflammatory pain. Journal of medicinal chemistry, 53(19), 7197–7209.
  • Wheelock, C. E., & Hammock, B. D. (2003). Carboxylesterase inhibitors. Current topics in medicinal chemistry, 3(11), 1261–1274.
  • McAllister, L. A., Butler, C. R., Mente, S., O'Neil, S. V., Fonseca, K. R., Piro, J. R., ... & Brodney, M. A. (2018). Discovery of Trifluoromethyl Glycol Carbamates as Potent and Selective Covalent Monoacylglycerol Lipase (MAGL) Inhibitors for Treatment of Neuroinflammation. Journal of medicinal chemistry, 61(7), 2971–2987.
  • Barth, M., Kampschulze, J., Rudolph, S., & Lehr, M. (2022). Hexafluoroisopropyl Carbamates as Selective MAGL and Dual MAGL/FAAH Inhibitors: Biochemical and Physicochemical Properties. ChemMedChem, 17(4), e202100609.
  • Martín-López, J., Codony, S., Bartra, C., Morisseau, C., Loza, M. I., Sanfeliu, C., ... & Vázquez, S. (2021). 2-(Piperidin-4-yl)
  • McAllister, L. A., et al. (2018). Discovery of Trifluoromethyl Glycol Carbamates as Potent and Selective Covalent Monoacylglycerol Lipase (MAGL) Inhibitors for Treatment of Neuroinflammation. Journal of Medicinal Chemistry, 61(7), 2971-2987.
  • Hwang, S. H., Tsai, H. J., Liu, J. Y., Morisseau, C., & Hammock, B. D. (2014). Optimized inhibitors of soluble epoxide hydrolase improve in vitro target residence time and in vivo efficacy. Journal of medicinal chemistry, 57(16), 7048–7062.
  • Sigma-Aldrich. 2,2,2-trifluoroethyl N-(1-ethyl-6-oxo-1,6-dihydropyridin-3-yl)
  • Google Patents. EP2621894B1 - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.
  • Wang, J., Sánchez-Roselló, M., Aceña, J. L., del Pozo, C., Sorochinsky, A. E., Fustero, S., ... & Soloshonok, V. A. (2014). Fluorine in pharmaceutical industry: fluorine-containing drugs introduced to the market in the last decade (2001–2011). Chemical reviews, 114(4), 2432–2506.
  • American Elements.
  • PubChem. 2-phenyl-N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]imidazo[1,2-a]pyridine-6-carboxamide.
  • MolPort. 2,2,2-trifluoroethyl N-(1-acetylpiperidin-4-yl)
  • PrepChem.

Sources

Method

large-scale synthesis of piperidin-4-yl-carbamates

Application Note: Scalable Process Chemistry for the Large-Scale Synthesis of Piperidin-4-yl-Carbamates Introduction & Mechanistic Rationale Piperidin-4-yl-carbamates are highly privileged pharmacophores embedded within...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Scalable Process Chemistry for the Large-Scale Synthesis of Piperidin-4-yl-Carbamates

Introduction & Mechanistic Rationale

Piperidin-4-yl-carbamates are highly privileged pharmacophores embedded within numerous central nervous system (CNS) agents, endocannabinoid hydrolase inhibitors[1], and Janus kinase (JAK) inhibitors[2]. While discovery-scale syntheses of these molecules often rely on rapid, reagent-heavy methodologies (e.g., stoichiometric borohydride reductions and excess acylating agents), transitioning these routes to multi-kilogram process scales introduces significant operational bottlenecks[3].

At scale, process chemists must prioritize chemoselectivity, strict exothermic reaction control, atom economy, and the elimination of expensive or highly toxic reagents. The protocol detailed in this application note resolves these challenges by utilizing a highly efficient, three-step scalable route: chemoselective reductive amination, phase-transfer catalyzed (PTC) biphasic carbamoylation, and hydrogenolysis coupled with immediate salt crystallization[2].

Process Chemistry Considerations & Causality

To ensure a robust and economically viable process, every reagent and solvent choice must be mechanistically justified:

  • Catalyst Selection in Reductive Amination: Sodium triacetoxyborohydride (STAB) is commonly used in discovery chemistry but generates massive amounts of boron waste at scale. This process replaces STAB with catalytic Raney-Nickel and ammonia gas. Raney-Ni is specifically chosen over Palladium on Carbon (Pd/C) because it is chemoselective for imine reduction and will not prematurely cleave the benzyl protecting group[4].

  • Biphasic Schotten-Baumann Conditions: During the carbamoylation step, reacting the amine with methyl chloroformate generates stoichiometric hydrochloric acid. By utilizing a biphasic dichloromethane (DCM)/water system with potassium hydroxide and tetrabutylammonium bromide (TBAB), the TBAB acts as a phase-transfer catalyst. It shuttles hydroxide ions into the organic layer to neutralize the HCl, preventing the aqueous hydrolysis of the electrophilic methyl chloroformate and suppressing the formation of urea byproducts[4].

  • Thermodynamic Sink via Salt Formation: The fully deprotected methyl piperidin-4-yl-carbamate free base is a hygroscopic oil prone to degradation. By immediately treating the crude free base with para-toluenesulfonic acid (p-TSA) in ethyl acetate, the process leverages crystallization as a thermodynamic sink. This yields a highly pure, non-hygroscopic solid that bypasses the need for large-scale column chromatography[2].

Synthetic Workflow

Workflow A 1-Benzylpiperidin-4-one (Starting Material) B Reductive Amination Raney-Ni, NH3, MeOH 5 kg pressure reactor A->B C 1-Benzylpiperidin-4-amine (Intermediate 1) B->C 90% Yield D Biphasic Carbamoylation ClCOOMe, KOH, TBAB DCM / Water C->D E Methyl 1-benzylpiperidin-4-yl-carbamate (Intermediate 2) D->E 92% Yield F Hydrogenolysis & Salt Formation H2, 5% Pd/C, p-TSA MeOH / EtOAc E->F G Methyl piperidin-4-yl-carbamate p-TSA (Final API Intermediate) F->G 90% Yield

Caption: Scalable 3-step synthesis of methyl piperidin-4-yl-carbamate p-TSA salt.

Experimental Protocols (Self-Validating System)

The following methodologies are adapted for a 5-kilogram batch scale[4]. Each step includes built-in In-Process Controls (IPC) to ensure the system is self-validating before proceeding to the next chemical transformation.

Step 1: Chemoselective Reductive Amination
  • Preparation: Charge a clean, dry pressure reactor with 1-benzylpiperidin-4-one (5.0 kg) and methanol (10.0 L, 2 vol) at 25–35 °C.

  • Catalyst Addition: Add Raney-Nickel catalyst (10% w/w). Purge the reactor with nitrogen gas (0.5 kg/cm ²) for 5 minutes to ensure an inert atmosphere[4].

  • Imine Formation: Cool the mixture to <10 °C and pass anhydrous ammonia gas through the solution until saturation is achieved.

  • Reduction: Replace the nitrogen atmosphere with hydrogen gas (0.5 kg/cm ² pressure) and stir the reaction mixture.

  • IPC (Self-Validation): Monitor hydrogen uptake. Once the pressure stabilizes, draw a 2 mL sample, filter, and analyze via HPLC. Go/No-Go: Proceed only when the starting ketone peak area is <0.5%. If incomplete, verify agitator speed and hydrogen line pressure.

  • Workup: Filter the catalyst through a Celite pad. Safety Note: Ensure the pad remains wet with solvent to prevent Raney-Ni autoignition. Concentrate the filtrate under reduced pressure to yield 1-benzylpiperidin-4-amine as a pale yellow oil[2].

Step 2: Biphasic Schotten-Baumann Carbamoylation
  • Preparation: Dissolve the crude 1-benzylpiperidin-4-amine (4.52 kg) in DCM (18.0 L) in a glass-lined reactor and cool to 5–15 °C.

  • Aqueous Base Addition: Slowly add an aqueous solution of KOH (1.2 eq) and the phase-transfer catalyst TBAB (0.1% w/w)[4].

  • Acylation: Prepare a solution of methyl chloroformate (1.1 kg, 1.0 eq) in DCM (1 vol). Add this solution dropwise over 2 hours. Maintain the internal temperature strictly below 15 °C to control the exothermic reaction and prevent chloroformate boiling.

  • IPC (Self-Validation): After 3 hours of stirring, check the pH of the aqueous layer (must remain >8). Analyze the organic layer by HPLC. Go/No-Go: If unreacted amine >1%, add an additional 0.05 eq of methyl chloroformate and stir for 1 hour.

  • Workup: Separate the layers. Wash the organic layer with deionized water, dry over anhydrous Na₂SO₄, and concentrate to yield methyl 1-benzylpiperidin-4-yl-carbamate as an off-white powder[2].

Step 3: Hydrogenolysis and p-TSA Salt Crystallization
  • Preparation: Charge a pressure reactor with methyl 1-benzylpiperidin-4-yl-carbamate (5.03 kg) and methanol (25.0 L, 5 vol) at 25–35 °C.

  • Catalyst Addition: Carefully add 5% wet Pd/C (150 g) under a strict nitrogen blanket[4].

  • Deprotection: Purge with nitrogen, then replace with hydrogen gas and stir until hydrogen uptake ceases.

  • IPC (Self-Validation): Filter a 1 mL aliquot, concentrate, and analyze by ¹H-NMR. Go/No-Go: Confirm the complete disappearance of the aromatic benzyl signals (δ 7.2–7.4 ppm).

  • Salt Formation: Filter the reaction mixture through Celite to remove the Pd/C catalyst. Concentrate the filtrate under vacuum. Redissolve the crude free base in ethyl acetate.

  • Crystallization: Add a stoichiometric amount of p-TSA dissolved in ethyl acetate. Stir at room temperature for 2 hours to allow complete crystallization. Filter, wash with cold ethyl acetate, and dry at 50–60 °C for 8–10 hours to isolate the final API intermediate[4].

Quantitative Data & Process Metrics

StepChemical TransformationKey ReagentsYield (%)Purity (HPLC %)Process Chemistry Rationale
1 Reductive AminationRaney-Ni, NH₃, H₂90.0>99.0Chemoselective reduction; avoids stoichiometric boron waste.
2 Biphasic CarbamoylationClCOOMe, KOH, TBAB92.099.8PTC prevents chloroformate hydrolysis and urea formation.
3 Hydrogenolysis & Salt Formation5% Pd/C, H₂, p-TSA90.0>99.5p-TSA drives crystallization; completely avoids chromatography.

References

  • An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates Source: Asian Journal of Chemistry, Vol. 30, No. 4 (2018), 775-777. URL:[Link]

  • Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases Source: Journal of Medicinal Chemistry (via PubMed Central) URL:[Link]

Sources

Application

Comprehensive Application Note: 2,2,2-Trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate in the Synthesis of Bioactive Unsymmetrical Ureas

Executive Summary The synthesis of unsymmetrical ureas is a cornerstone of modern medicinal chemistry, given the prevalence of the urea pharmacophore in kinase inhibitors, GPCR antagonists, and enzyme inhibitors. Histori...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of unsymmetrical ureas is a cornerstone of modern medicinal chemistry, given the prevalence of the urea pharmacophore in kinase inhibitors, GPCR antagonists, and enzyme inhibitors. Historically, synthesizing these linkages required hazardous reagents (e.g., phosgene) or highly reactive, moisture-sensitive isocyanates, which frequently resulted in the formation of unwanted symmetrical urea byproducts.

2,2,2-Trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate emerges as a highly stable, bench-stable building block designed to circumvent these issues[1]. By leveraging the unique electronic properties of the trifluoroethyl group, this reagent acts as an "activated carbamate." It allows for the direct, high-yielding synthesis of unsymmetrical ureas containing the 1-acetylpiperidin-4-yl moiety—a critical structural motif found in clinical-stage soluble epoxide hydrolase (sEH) inhibitors such as AR-9281[2].

Mechanistic Rationale & Chemical Causality

The "Activated Carbamate" Advantage

The efficiency of carbamate aminolysis depends entirely on the leaving group's ability to stabilize a negative charge. Standard alkyl carbamates (e.g., ethyl carbamates) are highly unreactive due to the poor leaving group ability of the ethoxide ion (pKa of ethanol ≈ 15.9).

By substituting the ethyl group with a 2,2,2-trifluoroethyl moiety, the strong electron-withdrawing effect of the three fluorine atoms drastically lowers the pKa of the resulting alcohol to ~12.4. This transforms the trifluoroethoxide into an excellent leaving group under mild heating or basic conditions[3]. Furthermore, the byproduct, 2,2,2-trifluoroethanol, is volatile (b.p. 74 °C) and highly water-soluble, driving the reaction equilibrium forward and simplifying purification[1].

Pharmacological Significance of the 1-Acetylpiperidin-4-yl Motif

The 1-acetylpiperidin-4-yl group is not merely a structural spacer; it is a highly optimized pharmacophore. In the context of soluble epoxide hydrolase (sEH) inhibitors, this moiety occupies the enzyme's catalytic pocket, forming critical hydrogen bonds with active-site tyrosine and aspartic acid residues. This specific interaction prevents the hydrolysis of anti-inflammatory epoxyeicosatrienoic acids (EETs), making compounds derived from this building block highly valuable for cardiovascular and metabolic disease research[2].

Reaction Carbamate 2,2,2-Trifluoroethyl N-(1-acetylpiperidin-4-yl) carbamate Intermediate Tetrahedral Intermediate Carbamate->Intermediate Nucleophilic Attack Amine R-NH2 (e.g., 1-Adamantylamine) Amine->Intermediate Urea Unsymmetrical Urea (Target Molecule) Intermediate->Urea Elimination (Heat) TFE 2,2,2-Trifluoroethanol (Volatile Byproduct) Intermediate->TFE

Figure 1: Mechanism of unsymmetrical urea formation via the activated trifluoroethyl carbamate intermediate.

Quantitative Data: Leaving Group Efficiency

To understand why 2,2,2-trifluoroethyl carbamates are the gold standard for this specific transformation, we must compare them against alternative carbamate leaving groups.

Carbamate Leaving GroupLeaving Group pKaReactivity with AminesRisk of Symmetrical Urea ByproductsByproduct Removal Strategy
2,2,2-Trifluoroethanol ~12.4 High (80–100 °C) None Evaporation / Aqueous Wash
Phenol~10.0Very High (RT to 50 °C)LowBasic Aqueous Extraction
Ethanol~15.9Low (>150 °C required)HighChromatography Required
Isopropenyl~14.0Moderate (55–80 °C)ModerateEvaporation (Acetone)

Table 1: Thermodynamic and practical comparison of carbamate leaving groups in the synthesis of unsymmetrical ureas.

Biological Application: Soluble Epoxide Hydrolase (sEH) Inhibition

When 2,2,2-trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate is reacted with bulky aliphatic amines (such as 1-adamantylamine), the resulting unsymmetrical urea is a potent inhibitor of sEH.

BioPathway AA Arachidonic Acid EET Epoxyeicosatrienoic Acids (EETs) [Anti-inflammatory & Vasodilatory] AA->EET Epoxidation CYP CYP450 Epoxygenases CYP->AA DHET Dihydroxyeicosatrienoic Acids (DHETs) [Pro-inflammatory & Inactive] EET->DHET Hydrolysis sEH Soluble Epoxide Hydrolase (sEH) sEH->EET Drug 1-Acetylpiperidin-4-yl Urea (e.g., AR-9281) Drug->sEH Competitive Inhibition

Figure 2: Pharmacological pathway demonstrating the stabilization of anti-inflammatory EETs via sEH inhibition.

Experimental Protocol: Synthesis of Unsymmetrical Ureas

This protocol outlines a self-validating, chromatography-free methodology for coupling 2,2,2-trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate with a primary or secondary amine to yield a high-purity unsymmetrical urea[1][3].

Materials Required
  • Building Block: 2,2,2-Trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate (1.0 mmol)

  • Nucleophile: Target Primary or Secondary Amine (e.g., 1-adamantylamine) (1.1 mmol)

  • Catalyst: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 mmol)

  • Solvent: Anhydrous Acetonitrile (2.0 mL)

  • Equipment: 10 mL pressure tube with a Teflon-lined screw cap, magnetic stirrer, heating block.

Step-by-Step Methodology

Step 1: Reaction Assembly

  • To a clean, dry pressure tube, add 1.0 mmol of 2,2,2-trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate.

  • Add 1.1 mmol of the target amine.

  • Suspend the reagents in 2.0 mL of anhydrous acetonitrile.

  • Causality Note: Acetonitrile is chosen as a polar aprotic solvent because it stabilizes the highly polar tetrahedral intermediate formed during nucleophilic attack without participating in solvolysis side-reactions.

Step 2: Catalytic Activation

  • Add 0.1 mmol (10 mol%) of DBU to the suspension.

  • Causality Note: While the reaction can proceed uncatalyzed, DBU acts as a non-nucleophilic base. It deprotonates the attacking amine in the transition state, significantly lowering the activation energy barrier for the formation of the tetrahedral intermediate.

Step 3: Thermal Elimination

  • Seal the pressure tube tightly and transfer it to a heating block pre-heated to 90–100 °C.

  • Stir vigorously for 4 to 12 hours (reaction time depends on the steric bulk of the amine; bulky amines like 1-adamantylamine require ~12 hours).

  • Causality Note: Heating provides the thermodynamic push required to break the C-O bond of the intermediate. Because the pressure tube is sealed, the volatile 2,2,2-trifluoroethanol byproduct is retained, but its weak basicity prevents the reverse reaction, driving the equilibrium heavily toward the urea.

Step 4: Precipitation and Workup (Self-Validating Purification)

  • Remove the tube from the heating block and allow it to cool to room temperature.

  • Carefully unseal the tube and add 2.0 mL of deionized water dropwise while stirring.

  • Observation: A white precipitate should rapidly form.

  • Causality Note: The target unsymmetrical urea is highly lipophilic and insoluble in water. Conversely, the byproduct (2,2,2-trifluoroethanol), the DBU catalyst, and any unreacted aliphatic amine are highly water-soluble. This differential solubility acts as a built-in, self-validating purification step.

  • Filter the precipitate under a vacuum using a sintered glass funnel.

  • Wash the filter cake with a 1:1 mixture of cold water and isopropanol (2 x 2.0 mL) to remove trace organic impurities.

  • Dry the solid under a high vacuum at 40 °C for 4 hours to yield the pure unsymmetrical urea (>95% purity by NMR).

References

  • Shivanyuk, A., et al. (2011). A facile synthesis of unsymmetrical ureas. ElectronicsAndBooks / ResearchGate. Available at:[Link]

  • ACS Combinatorial Science. (2021). Bis(2,2,2-trifluoroethyl) Carbonate as a Condensing Agent in One-Pot Parallel Synthesis of Unsymmetrical Aliphatic Ureas. American Chemical Society. Available at:[Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12000797, AR-9281. PubChem / NIH. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2,2,2-Trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate

Welcome to the Technical Support Center for advanced carbamate synthesis. This portal is designed for researchers, scientists, and drug development professionals encountering yield bottlenecks during the synthesis of 2,2...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced carbamate synthesis. This portal is designed for researchers, scientists, and drug development professionals encountering yield bottlenecks during the synthesis of 2,2,2-trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate.

The acylation of 1-acetylpiperidin-4-amine to form a trifluoroethyl carbamate is a critical transformation in the development of modern therapeutics, particularly for modulating lipophilicity and metabolic stability. Below, you will find an optimized workflow, troubleshooting FAQs grounded in mechanistic causality, comparative reagent data, and a self-validating protocol to ensure reproducible, high-yield results.

Synthetic Workflow

SynthesisWorkflow Start 1-Acetylpiperidin-4-amine + Anhydrous DCM Cooling Cool to 0°C Add TEA (1.5 eq) Start->Cooling Addition Dropwise Addition: TFECF (1.1 eq) in DCM Cooling->Addition Prevent Exotherm Reaction Stir at 0°C for 1h Warm to RT for 3h Addition->Reaction Controlled Acylation Workup Aqueous Quench (NaHCO3) Extract with EtOAc Wash with Brine Reaction->Workup Full Conversion Product 2,2,2-Trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate Workup->Product Maximize Recovery

Optimized synthetic workflow for 2,2,2-trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate.

Troubleshooting & FAQs

Q: Why is my isolated yield consistently below 50% despite LC-MS showing full consumption of 1-acetylpiperidin-4-amine? A: The target molecule, 2,2,2-trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate, is highly polar due to the presence of both an N-acetyl amide and a carbamate moiety. During standard aqueous workup with dichloromethane (DCM), a significant portion of the product partitions into the aqueous layer. Corrective Action: Modify your workup methodology. Saturate the aqueous phase with sodium chloride (brine) to decrease product solubility in water via the salting-out effect. Furthermore, switch your extraction solvent from DCM to a more polar organic solvent such as ethyl acetate (EtOAc) or 2-methyltetrahydrofuran (2-MeTHF) to maximize organic recovery[1].

Q: I am observing incomplete conversion of the amine, but the trifluoroethylating agent is fully consumed. What is causing this stall? A: 2,2,2-Trifluoroethyl chloroformate (TFECF) is highly electrophilic and extremely sensitive to moisture. If your reaction solvent or base (e.g., triethylamine) contains trace water, TFECF undergoes rapid hydrolysis to yield 2,2,2-trifluoroethanol, CO2, and HCl[2]. This parasitic side reaction depletes your acylating agent before it can fully react with the sterically hindered piperidine amine. Corrective Action: Ensure strict anhydrous conditions. Use Karl Fischer titration to verify that the water content of your DCM is <50 ppm. If anhydrous conditions are difficult to maintain at scale, consider switching to bis(2,2,2-trifluoroethyl) carbonate (BTEC), which is significantly more stable against hydrolysis, albeit requiring longer reaction times[3].

Q: LC-MS analysis of my crude mixture shows the presence of symmetrical ureas. How do I prevent this? A: Symmetrical ureas form when the newly synthesized trifluoroethyl carbamate reacts with a second equivalent of the starting 1-acetylpiperidin-4-amine. While trifluoroethyl carbamates are generally stable and resist this secondary nucleophilic attack under mild conditions[4], elevated temperatures during the exothermic addition of TFECF or a localized excess of the amine can drive urea formation. Corrective Action: Perform the addition of TFECF strictly at 0 °C using a syringe pump or slow dropwise addition to prevent localized heating. Maintain the reaction at 0 °C for at least 1 hour before allowing it to warm to room temperature[4].

Reagent Selection Data

Selecting the right trifluoroethylating agent is crucial for balancing reactivity with stability. Below is a comparative summary to guide your experimental design based on literature precedents for combinatorial carbamate synthesis[3][4].

ReagentEquivalents RequiredBase RequiredReaction TimeMoisture SensitivitySymmetrical Urea FormationExpected Yield
TFECF (Chloroformate)1.05 - 1.1TEA or DIPEA2 - 4 hoursHighLow (< 5%)85 - 95%
BTEC (Carbonate)1.2 - 1.5DBU (Catalytic)12 - 24 hoursLowTrace (< 1%)75 - 85%

Validated Step-by-Step Methodology

This self-validating protocol utilizes TFECF and incorporates built-in analytical checks to ensure causality and experimental integrity at every phase.

Phase 1: Preparation & System Validation
  • Drying: Flame-dry a 100 mL two-neck round-bottom flask under a continuous flow of argon.

  • Solvent Check: Verify the anhydrous Dichloromethane (DCM) has a water content of <50 ppm.

  • Reagent Loading: Add 1-acetylpiperidin-4-amine (1.42 g, 10.0 mmol, 1.0 eq) to the flask and dissolve in 20 mL of anhydrous DCM.

  • Base Addition: Add anhydrous Triethylamine (TEA) (2.10 mL, 15.0 mmol, 1.5 eq). Stir to ensure complete homogenization.

Phase 2: Controlled Acylation
  • Cooling: Submerge the flask in an ice-water bath. Allow the internal temperature to equilibrate to 0 °C for 10 minutes.

  • Addition: Dissolve 2,2,2-Trifluoroethyl chloroformate (TFECF) (1.79 g, 11.0 mmol, 1.1 eq) in 5 mL of anhydrous DCM. Add this solution dropwise over 30 minutes.

    • Validation Check: Monitor the internal temperature; it must not exceed 5 °C. An immediate formation of a white precipitate (TEA·HCl) indicates the acylation is proceeding successfully.

  • Propagation: Stir the mixture at 0 °C for 1 hour. Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C) for an additional 3 hours.

    • Validation Check: Perform TLC (Eluent: 10% MeOH in DCM). The disappearance of the primary amine spot (ninhydrin active, Rf ~0.1) confirms reaction completion.

Phase 3: Optimized Workup & Isolation
  • Quenching: Quench the reaction by adding 15 mL of saturated aqueous NaHCO3. Stir vigorously for 10 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the remaining aqueous layer three times with 20 mL of Ethyl Acetate (EtOAc) to ensure full recovery of the polar carbamate product.

  • Washing: Combine all organic layers (DCM and EtOAc) and wash with 20 mL of saturated aqueous NaCl (brine).

    • Validation Check: Spot the discarded aqueous layer on a TLC plate and visualize with UV/Iodine to ensure no product is being lost to the aqueous phase.

  • Drying & Concentration: Dry the organic phase over anhydrous Na2SO4. Filter and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify via flash column chromatography (Eluent: 0-5% MeOH in DCM) to afford pure 2,2,2-trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate.

Sources

Optimization

common side reactions in the synthesis of 2,2,2-trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals troubleshooting the synthesis of 2,2,2-trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate. The synthesi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals troubleshooting the synthesis of 2,2,2-trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate.

The synthesis typically involves the acylation of 1-acetylpiperidin-4-amine using a fluorinated reagent such as 2,2,2-trifluoroethyl chloroformate (TFECF) or bis(2,2,2-trifluoroethyl) carbonate . While this pathway is highly efficient, the differential nucleophilicity of the primary amine and the moisture sensitivity of the reagents can lead to distinct side reactions[1].

Reaction Pathways & Failure Modes

SideReactions Amine 1-Acetylpiperidin-4-amine Intermediate Reactive Intermediate (Isocyanate / Complex) Amine->Intermediate + Base Reagent TFECF Reagent Hydrolysis Reagent Hydrolysis (TFE + CO2 + HCl) Reagent->Hydrolysis Trace Moisture Reagent->Intermediate Target Target Carbamate (Desired Product) Diacyl N,N-Diacylation (Over-reaction) Target->Diacyl Excess TFECF Strong Base Urea Symmetrical Urea (Dimerization) Intermediate->Target Controlled Add T < 0°C Intermediate->Urea Excess Amine Local Heating

Reaction pathways and common side products in trifluoroethyl carbamate synthesis.

Troubleshooting Guide (Q&A)

Q1: I am observing a high-molecular-weight byproduct. LC-MS indicates a mass corresponding to a symmetrical urea. How can I suppress this? Causality: The formation of symmetrical urea (bis(1-acetylpiperidin-4-yl)urea) is the most notorious side reaction when synthesizing carbamates from primary amines. It occurs when the initial carbamate—or a transient isocyanate intermediate—reacts with a second equivalent of unreacted 1-acetylpiperidin-4-amine[1]. While the moderate leaving-group ability of 2,2,2-trifluoroethanol generally limits symmetrical urea formation compared to phenyl chloroformates[1], local excesses of the amine during reagent addition will drive dimerization. Resolution:

  • Inverse Addition: Add the 1-acetylpiperidin-4-amine dropwise to a pre-cooled solution of TFECF. This ensures the chloroformate is always in stoichiometric excess relative to the free amine in the reaction vessel, preventing the amine from attacking the newly formed carbamate.

  • Reagent Substitution: If urea persists, switch your acylating agent from TFECF to bis(2,2,2-trifluoroethyl) carbonate . Literature demonstrates that this carbonate smoothly reacts with aliphatic amines at room temperature to produce carbamates without the risk of isocyanate-driven urea dimerization[1].

Q2: My reaction stalls at 60-70% conversion, and I detect high levels of 2,2,2-trifluoroethanol in the crude mixture. What is causing reagent depletion? Causality: 2,2,2-Trifluoroethyl chloroformate is highly susceptible to hydrolysis. Trace moisture in your solvent or hygroscopic amine starting materials will rapidly hydrolyze TFECF into 2,2,2-trifluoroethanol, carbon dioxide, and hydrochloric acid[2]. This not only depletes your reagent but also generates HCl, which protonates the remaining 1-acetylpiperidin-4-amine, rendering it non-nucleophilic and stalling the reaction. Resolution:

  • Use strictly anhydrous solvents (Karl Fischer titration < 50 ppm H₂O).

  • Dry the 1-acetylpiperidin-4-amine by azeotropic distillation with toluene prior to the reaction, especially if it was stored for extended periods.

Q3: I am seeing a byproduct with an m/z corresponding to the addition of two trifluoroethyl carbamate groups. How do I prevent over-acylation? Causality: The N-H bond of the newly formed 2,2,2-trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate remains weakly acidic. If a strong base is used, or if a large excess of TFECF is present, the carbamate nitrogen can be deprotonated and react with a second molecule of TFECF, yielding an N,N-dicarbamate[3]. Resolution:

  • Limit TFECF to exactly 1.05 equivalents.

  • Use a sterically hindered, mild base like N,N-Diisopropylethylamine (DIPEA) rather than stronger bases (e.g., DBU or alkoxides)[4].

Quantitative Reagent Comparison

To optimize your synthesis, select the acylating agent that best balances reactivity with byproduct suppression based on your lab's moisture-control capabilities.

Acylating ReagentRelative ReactivityRisk of Urea DimerizationMoisture SensitivityOptimal Base
2,2,2-Trifluoroethyl chloroformate (TFECF) High (Requires < 0°C)Moderate-HighHighDIPEA / TEA
Bis(2,2,2-trifluoroethyl) carbonate Moderate (Room Temp)LowLowK₂CO₃ / TEA
Self-Validating Experimental Protocol

Optimized Synthesis of 2,2,2-trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate using TFECF Objective: Maximize yield while establishing a self-validating feedback loop to suppress urea dimerization and reagent hydrolysis.

Step 1: Substrate Preparation & Drying

  • Dissolve 1-acetylpiperidin-4-amine (1.0 eq, 10 mmol) in anhydrous DCM (15 mL). Stir over activated 4Å molecular sieves for 2 hours.

  • Validation Check: A Karl Fischer titration of the supernatant should read < 50 ppm water.

Step 2: Reagent Setup

  • In an oven-dried, argon-flushed round-bottom flask, add anhydrous DCM (20 mL) and 2,2,2-trifluoroethyl chloroformate (1.05 eq, 10.5 mmol).

  • Cool the mixture to -5°C using an ice/brine bath.

Step 3: Base Addition

  • Add DIPEA (2.5 eq, 25 mmol) to the dried amine solution. (Note: 2.5 eq is required if the amine is sourced as a hydrochloride salt to ensure complete liberation of the free base[4]).

Step 4: Inverse Addition (Critical Step)

  • Add the amine/DIPEA solution dropwise to the cold TFECF solution over 30 minutes using a syringe pump.

  • Validation Check: Monitor the internal temperature. It must not exceed 0°C . Temperature spikes indicate rapid exothermic isocyanate formation, which directly precedes urea dimerization.

Step 5: Propagation & Monitoring

  • Remove the cooling bath and allow the reaction to warm to room temperature. Stir for 1.5 to 3 hours[1][4].

  • Validation Check: Monitor by TLC (Ninhydrin stain). The reaction is complete when the primary amine spot completely disappears.

Step 6: Quench & Workup

  • Quench the reaction with 10% aqueous acetic acid (10 mL) to neutralize excess base and safely destroy any unreacted TFECF[4].

  • Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

Frequently Asked Questions (FAQs)

Q: Can I use triphosgene instead of TFECF to form the carbamate? A: While theoretically possible (by reacting the amine with triphosgene followed by 2,2,2-trifluoroethanol), triphosgene generates an highly reactive isocyanate intermediate that is extremely prone to dimerization with 1-acetylpiperidin-4-amine, leading to excessive urea formation. Pre-formed TFECF or bis(2,2,2-trifluoroethyl) carbonate provides a much more controlled, step-wise acylation[1].

Q: My 1-acetylpiperidin-4-amine is a hydrochloride salt. Does this change the protocol? A: Yes. You must add an additional equivalent of base (e.g., DIPEA) to liberate the free amine in situ before it can act as a nucleophile[4]. Failure to do so will result in unreacted starting material and likely drive the hydrolysis of your TFECF reagent as it sits in the reaction mixture waiting for the amine to become available.

References
  • Facile one-pot synthesis of 4-substituted semicarbazides - The Royal Society of Chemistry. 1

  • The Journal of Organic Chemistry 1976 Volume.41 No.9 - American Chemical Society.

  • N,N'-Dimethyl-1,6-hexanediamine | High-Purity Reagent - Benchchem.3

  • An Old Story in the Parallel Synthesis World: An Approach to Hydantoin Libraries - ACS Combinatorial Science. 4

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of 2,2,2-Trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this definitive troubleshooting guide to address the unique stability challenges associated with 2,2,2-trifluoroethyl N-(1-acet...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this definitive troubleshooting guide to address the unique stability challenges associated with 2,2,2-trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate .

Working with fluorinated carbamates requires a paradigm shift in how we handle standard organic workflows. This guide bridges theoretical mechanistic chemistry with practical, self-validating laboratory protocols to ensure high-yield synthesis, stable formulation, and accurate biological assay data.

Section 1: Core Stability Mechanisms & Causality (FAQ)

Q1: Why does my compound rapidly degrade during standard basic aqueous workups (e.g., NaHCO₃ or NaOH washes)? A1: The degradation is driven by the highly electron-withdrawing 2,2,2-trifluoroethyl group, which fundamentally alters the compound's hydrolysis mechanism. Standard secondary carbamates typically hydrolyze very slowly via a BAc2 mechanism involving a tetrahedral intermediate (1[1]). However, the presence of the ionizable N-H proton combined with the excellent 2,2,2-trifluoroethoxide leaving group shifts the degradation pathway exclusively to the E1cB (Elimination Unimolecular conjugate Base) mechanism (2).

In basic conditions, the N-H is rapidly deprotonated. The resulting anion undergoes rate-determining elimination of the trifluoroethoxide group, forming a highly reactive isocyanate intermediate. This isocyanate immediately reacts with water to yield carbamic acid, which spontaneously decarboxylates into 1-acetylpiperidin-4-amine and CO₂ (3[3]).

Q2: Is the N-acetyl group on the piperidine ring also at risk of hydrolysis? A2: Generally, no. The N-acetyl moiety is a tertiary amide and is highly stable under mild to moderate aqueous conditions. Amide hydrolysis requires harsh conditions (e.g., prolonged heating in 6M HCl or 2M NaOH). If you observe degradation under mild conditions (pH 7.5–9.0 at room temperature), it is exclusively the trifluoroethyl carbamate linkage failing via the E1cB pathway.

Q3: Can I store this compound in methanolic or ethanolic solutions? A3: It is highly discouraged. Due to the electrophilicity of the carbamate carbonyl (enhanced by the CF₃ group), the compound is susceptible to transesterification (solvolysis) in protic solvents. Nucleophilic attack by methanol or ethanol, even trace-catalyzed by impurities, will displace the trifluoroethoxide leaving group, converting your compound into a methyl or ethyl carbamate. Always store in aprotic solvents (e.g., dry DMSO, acetonitrile, or DCM) or as a lyophilized powder.

Section 2: Troubleshooting Guide - Common Experimental Failures

Issue 1: Complete loss of product mass during rotary evaporation.
  • Causality: Thermal degradation. Carbamates with superior leaving groups can undergo thermal reversion to the isocyanate and the corresponding alcohol (2,2,2-trifluoroethanol) at elevated temperatures.

  • Solution: Never exceed a water bath temperature of 30°C during solvent removal. Use a high-vacuum pump to remove residual solvents rather than increasing the heat.

Issue 2: Multiple peaks appearing in LC-MS after 24 hours in biological assay buffers (pH 7.4).
  • Causality: Physiological pH (7.4) is sufficiently basic to initiate slow E1cB hydrolysis of fluorinated carbamates (3[3]). The half-life of this specific linkage at pH 7.4 is typically measured in hours, not days.

  • Solution: Prepare stock solutions in 100% DMSO. Spike into the aqueous assay buffer immediately before the experiment. If a time-course assay is required, you must run a parallel vehicle-control LC-MS to quantify the exact degradation rate and mathematically correct your assay data.

Section 3: Quantitative Data & Comparisons

To understand why 2,2,2-trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate requires special handling, compare its stability profile against other carbamate derivatives. The pKa of the leaving group directly dictates the susceptibility to E1cB elimination ().

Carbamate Substituent (-OR)Leaving Group pKa (ROH)Primary Hydrolysis MechanismEst. Half-Life (pH 7.4, 37°C)
Ethyl (-OCH₂CH₃)~16.0BAc2> 100 hours
2,2,2-Trifluoroethyl (-OCH₂CF₃)~12.4E1cB~2 to 4 hours
4-Nitrophenyl (-OC₆H₄NO₂)7.15E1cB< 10 minutes

Section 4: Validated Experimental Protocols

Protocol: pH-Controlled Extraction and Isolation

System Validation: This protocol avoids the E1cB degradation pathway by strictly maintaining the aqueous phase at pH 5–6 during workup. The system is self-validating: by taking a 10 µL aliquot of the organic phase and running it via LC-MS, the absence of the highly polar 1-acetylpiperidin-4-amine peak (m/z 143.1 [M+H]⁺) confirms that the target carbamate linkage (m/z 269.1 [M+H]⁺) remained entirely intact during the extraction.

Step-by-Step Methodology:

  • Reaction Quenching: Instead of quenching with standard NaHCO₃ (which pushes pH > 8), quench the reaction mixture by adding a 1.0 M Sodium Dihydrogen Phosphate (NaH₂PO₄) buffer dropwise until the pH stabilizes at 5.5.

    • Causality: The weakly acidic buffer neutralizes any basic reagents used in the synthesis without crossing the pH 7.0 threshold, completely arresting the deprotonation of the carbamate N-H.

  • Temperature-Controlled Extraction: Add cold (4°C) ethyl acetate (EtOAc) or dichloromethane (DCM) to the quenched mixture. Perform the extraction in a separatory funnel, ensuring the ambient temperature does not exceed 20°C.

    • Causality: Lowering the temperature exponentially decreases the kinetic rate of any residual transesterification or hydrolysis.

  • Mild Washing: Wash the organic layer twice with cold brine (saturated NaCl). Do not use basic washes.

    • Causality: Brine removes residual water and polar impurities without altering the pH.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ (avoid K₂CO₃, as it is basic). Filter and concentrate using a rotary evaporator with the water bath set strictly below 30°C.

    • Causality: Keeping the bath <30°C prevents the thermal elimination of 2,2,2-trifluoroethanol.

Section 5: Visualizations

E1cB_Mechanism A 2,2,2-Trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate B Deprotonated Carbamate Anion (N-anion) A->B OH- (Base) Fast C Isocyanate Intermediate + CF3CH2O- B->C -CF3CH2O- Rate-Determining D Carbamic Acid C->D +H2O Fast E 1-Acetylpiperidin-4-amine + CO2 D->E -CO2 Spontaneous

E1cB Base-Catalyzed Hydrolysis Pathway of 2,2,2-Trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate.

Troubleshooting_Workflow Start Reaction Mixture Containing Target Carbamate CheckPH Is the aqueous phase pH > 7.0? Start->CheckPH Yes YES: High Risk of E1cB Hydrolysis CheckPH->Yes pH > 7 No NO: Safe pH Range (pH 4-6) CheckPH->No pH <= 7 Buffer Quench with weak acid (e.g., 5% Citric Acid or NaH2PO4) Yes->Buffer Extract Extract with EtOAc or DCM at T < 25°C No->Extract Buffer->Extract Dry Dry over Na2SO4 & Concentrate in vacuo (< 30°C) Extract->Dry

Troubleshooting Workflow for the Isolation and Handling of Fluorinated Carbamates.

References

  • Design, Synthesis, and Pharmacokinetic Profiling of Fluorinated Reversible N‑Alkyl Carbamate Derivatives of Psilocin for Sub-Hallucinogenic Brain Exposure. PMC (National Institutes of Health). 3

  • Multistage Chemical Recycling of Polyurethanes and Dicarbamates: A Glycolysis–Hydrolysis Demonstration. MDPI. 2

  • Antibody Catalysis of BAc2 Aryl Carbamate Ester Hydrolysis: A Highly Disfavored Chemical Process. ACS Publications.1

  • Micellar catalysis of organic reactions. XII. Basic hydrolysis of some alkyl and aryl N-(4-Nitrophenyl)carbamates. Australian Journal of Chemistry.

Sources

Optimization

identification of common impurities in 2,2,2-trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate

Welcome to the Analytical Support & Troubleshooting Portal for process chemistry and drug development professionals. As a Senior Application Scientist, I have designed this technical guide to address the complex analytic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Support & Troubleshooting Portal for process chemistry and drug development professionals.

As a Senior Application Scientist, I have designed this technical guide to address the complex analytical challenges surrounding the synthesis and impurity profiling of 2,2,2-trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate . Because certain carbamate structures and their byproducts can be flagged as potentially genotoxic impurities (GTIs) requiring stringent control limits[1][2], robust structural elucidation using orthogonal techniques (LC-MS, GC-MS, and multinuclear NMR) is critical[3].

Below, you will find a causality-driven troubleshooting guide, quantitative analytical data, and self-validating experimental protocols to ensure the scientific integrity of your impurity profiling workflows.

Mechanistic Overview of Impurity Formation

To effectively identify impurities, we must first understand the causality of their formation. The synthesis of 2,2,2-trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate typically involves the reaction of 1-acetylpiperidin-4-amine[4] with a trifluoroethyl-based acylating agent (e.g., bis(2,2,2-trifluoroethyl) carbonate or 2,2,2-trifluoroethyl chloroformate).

Impurities arise from three primary pathways:

  • Incomplete Conversion: Residual starting materials.

  • Over-reactivity/Side Reactions: Formation of symmetric ureas via transient isocyanate intermediates[3].

  • Hydrolytic Degradation: Cleavage of the acetyl or carbamate groups under harsh pH conditions[5].

ImpurityPathway SM1 1-Acetylpiperidin-4-amine (SM1) Target 2,2,2-Trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate (Target API) SM1->Target + Reagent ImpA 1-Acetylpiperidin-4-amine (Unreacted SM1 / Hydrolysis) SM1->ImpA Incomplete Reaction Intermediate Isocyanate Intermediate (Transient) SM1->Intermediate Phosgenation/Activation Reagent Bis(2,2,2-trifluoroethyl) carbonate or Chloroformate Reagent->Target ImpC 2,2,2-Trifluoroethanol (Reagent Byproduct / Hydrolysis) Reagent->ImpC Hydrolysis Target->ImpA Hydrolysis (Base/Acid) Target->ImpC Hydrolysis ImpD 2,2,2-Trifluoroethyl piperidin-4-ylcarbamate (Des-acetyl Impurity) Target->ImpD Deacetylation (Harsh Conditions) ImpB 1,3-Bis(1-acetylpiperidin-4-yl)urea (Over-reaction Byproduct) Intermediate->ImpB + Excess SM1

Mechanistic pathways of target carbamate synthesis and associated process-related impurities.

Troubleshooting & FAQs: Impurity Identification

Q1: During LC-MS analysis, I observe a major impurity with an [M+H]⁺ of 311.2, but it lacks the characteristic ¹⁹F NMR signal. What is this compound, and why did it form? A1: This is Impurity B: 1,3-bis(1-acetylpiperidin-4-yl)urea . Causality: When 1-acetylpiperidin-4-amine reacts with the acylating agent, it can transiently form an isocyanate intermediate. If the reaction is starved of the trifluoroethyl reagent, or if the amine is present in localized excess, the unreacted amine nucleophilically attacks the isocyanate[3]. Validation: The absence of a ¹⁹F NMR signal (typically around -74 ppm) confirms the loss of the trifluoroethyl group. The mass shift (310.2 Da) perfectly matches the symmetric urea dimer.

Q2: My HPLC-UV chromatogram shows >99% purity, but my mass balance is off. What hidden impurities might I be missing? A2: You are likely missing Impurity C: 2,2,2-trifluoroethanol . Causality: Trifluoroethanol is a byproduct of the carbamate coupling (if using a carbonate reagent) and a degradation product of carbamate hydrolysis[5]. Because it lacks a UV chromophore and is highly volatile, it is invisible to standard HPLC-UV at 254 nm and may be lost during standard LC-MS desolvation[3]. Solution: Switch to Gas Chromatography-Mass Spectrometry (GC-MS) or use an HPLC equipped with a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) to capture non-chromophoric aliphatic impurities[3].

Q3: How can I differentiate between unreacted starting material (Impurity A) and the des-acetyl degradation product (Impurity D)? A3: Both impurities contain a basic secondary or primary amine, which causes peak tailing on standard C18 columns due to interactions with residual silanols[3]. Differentiation: Impurity A (1-acetylpiperidin-4-amine, m/z 143.1) retains the acetyl group (singlet at ~2.1 ppm in ¹H NMR) but lacks the trifluoroethyl group. Impurity D (m/z 227.1) retains the trifluoroethyl group (quartet at ~4.5 ppm in ¹H NMR) but lacks the acetyl singlet.

Quantitative Data Summary

The following table summarizes the chromatographic and spectroscopic markers for the target compound and its common impurities to aid in rapid identification[3].

Compound NameRole / OriginExact Mass (Da)LC-MS [M+H]⁺Key ¹H NMR Markers (δ, ppm)Key ¹⁹F NMR (δ, ppm)
Target Carbamate Target Product268.10269.11~4.50 (q, 2H, CH₂CF₃), ~2.10 (s, 3H, Ac)~ -74.0 (t)
Impurity A SM / Hydrolysis142.11143.12~2.10 (s, 3H, Ac), lacks CH₂CF₃ signalNone
Impurity B Urea Byproduct310.20311.21~2.10 (s, 6H, 2x Ac), symmetric piperidineNone
Impurity C Reagent / Hydrolysis100.01N/A (GC-MS: 100)~3.90 (q, 2H, CH₂CF₃)~ -77.0 (t)
Impurity D Des-acetyl Degradation226.09227.10~4.50 (q, 2H, CH₂CF₃), lacks Ac signal~ -74.0 (t)

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. Each workflow includes an orthogonal verification step to prevent false-positive identifications.

Protocol 1: High-Resolution LC-MS/MS Impurity Profiling

Purpose: To separate and accurately mass-identify process impurities[3].

  • Sample Preparation: Dissolve 1.0 mg of the synthesized batch in 1.0 mL of Methanol:Water (50:50, v/v).

  • Chromatographic Conditions:

    • Column: Waters XBridge C18 (150 x 4.6 mm, 3.5 µm). Causality: The hybrid silica backbone minimizes peak tailing for basic impurities like Impurity A and D.

    • Mobile Phase A: 0.1% Formic acid in LC-MS grade Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 15 minutes, hold for 5 minutes. Flow rate: 0.8 mL/min.

  • MS Parameters: Electrospray Ionization in positive mode (ESI+). Scan range: m/z 100–800.

  • Self-Validation Step (Spike Recovery): To confirm the identity of a suspected peak (e.g., Impurity B), spike the sample with 1% of a synthesized reference standard. If the peak area increases symmetrically without peak splitting or shoulder formation, the chromatographic identity is validated.

Protocol 2: Orthogonal Multinuclear NMR Elucidation

Purpose: To confirm the exact connectivity of isolated impurities, specifically tracking the acetyl and trifluoroethyl moieties[1][3].

  • Isolation: Isolate the unknown impurity using preparative HPLC and lyophilize to a dry powder[2][3].

  • Sample Preparation: Dissolve 5–10 mg of the isolated impurity in 0.6 mL of DMSO-d6 (containing 0.03% TMS as an internal standard).

  • Acquisition:

    • ¹H NMR (400 MHz): Acquire 16 scans. Look for the diagnostic quartet of the -CH₂CF₃ group at ~4.5 ppm and the acetyl singlet at ~2.1 ppm.

    • ¹⁹F NMR (376 MHz): Acquire 32 scans.

  • Self-Validation Step (Cross-Nuclei Correlation): If a ¹H signal at 4.5 ppm is observed, it must couple to the fluorine atoms. Perform a ¹H-¹⁹F HOESY or simply verify that the J-coupling constant of the ¹H quartet exactly matches the J-coupling of the ¹⁹F triplet (typically ~9 Hz). If they do not match, the signal is not a trifluoroethyl group.

AnalyticalWorkflow Start Unknown Impurity Peak Detected UVCheck Does it have UV absorbance at 210-254 nm? Start->UVCheck LCMS LC-HRMS Analysis (ESI+ / ESI-) UVCheck->LCMS Yes (e.g., Urea, Des-acetyl) GCMS GC-MS or LC-CAD/ELSD (Volatile/Non-chromophoric) UVCheck->GCMS No (e.g., Trifluoroethanol) Isolate Preparative HPLC Isolation LCMS->Isolate m/z indicates novel structure Confirm Structural Confirmation & Reference Standard Synthesis LCMS->Confirm Known m/z match GCMS->Isolate Non-volatile aliphatic NMR 1D/2D NMR Spectroscopy (1H, 13C, 19F, COSY, HSQC) Isolate->NMR NMR->Confirm

Decision tree for the isolation, detection, and structural elucidation of carbamate impurities.

References

  • Piperidine carbamate peptidomimetic inhibitors of the serine proteases HGFA, matriptase and hepsin - PMC. National Institutes of Health (NIH). Available at:[Link]

  • Identification of 2,4-Diaminopyrimidine Derivatives as Novel Gut-Restricted Selective JAK1 Inhibitors for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Identification and genotoxicity evaluation of two carbamate impurities in rasagiline. RSC Publishing. Available at:[Link]

  • Solriamfetol impurities: Synthesis, characterization, and analytical method (UPLC-UV) validation - PMC. National Institutes of Health (NIH). Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Stabilizing 2,2,2-trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate During Experimental Workup

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges associated with the decomposition of 2,2,2-trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate during experimental workup. Our goal is to equip you with the knowledge and protocols necessary to ensure the integrity of your compound.

Introduction: Understanding the Stability of 2,2,2-trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate

2,2,2-trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate is a molecule of interest in medicinal chemistry, incorporating three key structural features: a trifluoroethyl carbamate, an N-acetyl group, and a piperidine ring. While the trifluoroethyl group generally enhances the stability of the carbamate linkage compared to other alkyl carbamates, the molecule remains susceptible to degradation under common workup conditions. The primary modes of decomposition are acid and base-catalyzed hydrolysis of both the carbamate and the N-acetyl amide bonds. Careful control of pH and temperature is therefore paramount to preserving the integrity of the molecule.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of decomposition of 2,2,2-trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate during workup?

A1: The principal cause of decomposition is hydrolysis of the carbamate and the N-acetyl amide functional groups. This is typically catalyzed by the presence of strong acids or bases in your aqueous workup. Elevated temperatures can also accelerate these degradation processes.[1][2]

Q2: How does the 2,2,2-trifluoroethyl group affect the stability of the carbamate?

A2: The highly electronegative fluorine atoms in the trifluoroethyl group exert a strong electron-withdrawing effect. This effect generally increases the stability of the carbamate linkage compared to simple alkyl carbamates, making it less prone to hydrolysis.[3] However, this does not render the carbamate completely inert, especially under harsh pH conditions.

Q3: At what pH range is the compound most stable during aqueous workup?

A3: To minimize hydrolysis of both the carbamate and the N-acetyl amide, it is crucial to maintain a pH as close to neutral (pH 7) as possible during aqueous extractions. Excursions into strongly acidic (pH < 4) or strongly basic (pH > 10) conditions should be strictly avoided.

Q4: Can I use a strong base like sodium hydroxide to neutralize my reaction mixture?

A4: It is strongly advised against using strong bases like NaOH or KOH for neutralization. These can readily catalyze the hydrolysis of both the carbamate and the N-acetyl amide bonds. A milder base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃), should be used for neutralization, and it should be added cautiously to avoid a rapid increase in pH.

Q5: What are the expected decomposition products if my compound degrades?

A5: The primary decomposition products from hydrolysis are:

  • From carbamate cleavage: 4-amino-1-acetylpiperidine and 2,2,2-trifluoroethanol.

  • From N-acetyl amide cleavage: 2,2,2-trifluoroethyl N-(piperidin-4-yl)carbamate and acetic acid.

  • Complete hydrolysis: 4-aminopiperidine, 2,2,2-trifluoroethanol, and acetic acid.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the workup and purification of 2,2,2-trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate.

Observed Problem Potential Cause Recommended Solution
Low isolated yield of the desired product. Hydrolysis of the carbamate or N-acetyl amide during aqueous workup due to extreme pH.Maintain a neutral pH (6-8) during all aqueous washes. Use a mild neutralizing agent like saturated sodium bicarbonate solution.
TLC or LC-MS analysis shows multiple spots/peaks corresponding to lower molecular weight species. Decomposition of the target compound.Analyze the crude reaction mixture by LC-MS to confirm the presence of the desired product before workup. If the product is present, the issue lies in the workup. If not, the reaction conditions need optimization.
Formation of a salt of the product, leading to poor extraction into the organic layer. Use of strong acid in the workup, leading to protonation of the piperidine nitrogen.Neutralize the aqueous layer carefully with saturated sodium bicarbonate solution to a pH of 7-8 before extraction.
Product decomposition during purification by silica gel chromatography. Residual acid or base on the silica gel.Use a neutral grade of silica gel. Consider pre-treating the silica gel with a solution of triethylamine in the eluent, followed by flushing with the eluent to remove excess triethylamine.

Visualizing Decomposition Pathways

The following diagrams illustrate the primary acid and base-catalyzed decomposition pathways for 2,2,2-trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate.

DecompositionPathways cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis A_start 2,2,2-trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate A_p1 4-amino-1-acetylpiperidine A_start->A_p1 Carbamate cleavage (H+) A_p2 2,2,2-trifluoroethanol A_start->A_p2 Carbamate cleavage (H+) A_p3 2,2,2-trifluoroethyl N-(piperidin-4-yl)carbamate A_start->A_p3 Amide cleavage (H+) A_p4 Acetic Acid A_start->A_p4 Amide cleavage (H+) B_start 2,2,2-trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate B_p1 4-amino-1-acetylpiperidine B_start->B_p1 Carbamate cleavage (OH-) B_p2 2,2,2-trifluoroethanol B_start->B_p2 Carbamate cleavage (OH-) B_p3 2,2,2-trifluoroethyl N-(piperidin-4-yl)carbamate B_start->B_p3 Amide cleavage (OH-) B_p4 Acetate B_start->B_p4 Amide cleavage (OH-)

Caption: Acid and base-catalyzed hydrolysis pathways.

Recommended Experimental Protocols

To minimize decomposition, a carefully controlled workup procedure is essential. The following protocol is designed to maintain neutral conditions and avoid excessive heat.

Protocol 1: Optimized Aqueous Workup

This protocol assumes the reaction was carried out in an organic solvent immiscible with water (e.g., dichloromethane, ethyl acetate).

  • Cooling: Before workup, cool the reaction mixture to 0-5 °C in an ice bath. This will help to control any exotherms during neutralization.

  • Neutralization: Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the reaction mixture with vigorous stirring. Monitor the pH of the aqueous layer using pH paper, aiming for a final pH of 7-8. Be cautious of gas evolution (CO₂).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with the same organic solvent.

  • Washing: Combine the organic layers and wash with brine (saturated aqueous NaCl solution). This helps to remove any remaining water and some water-soluble impurities.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure at a low temperature (bath temperature not exceeding 30-35 °C).

WorkupWorkflow start Reaction Mixture cool Cool to 0-5 °C start->cool neutralize Neutralize with sat. NaHCO3 (pH 7-8) cool->neutralize extract Extract with Organic Solvent neutralize->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo (<35 °C) dry->concentrate end Crude Product concentrate->end

Caption: Optimized aqueous workup workflow.

Protocol 2: Purification by Column Chromatography

If further purification is required, the following protocol for silica gel chromatography is recommended.

  • Silica Gel Preparation: Use a neutral grade of silica gel. To be cautious, you can prepare a slurry of the silica gel in your chosen eluent and add a small amount of triethylamine (e.g., 0.1-0.5% v/v). Pack the column with this slurry and then flush with the eluent until the eluting solvent is neutral.

  • Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica gel onto the top of the column.

  • Elution: Elute the column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol). The polarity of the eluent should be optimized based on TLC analysis of the crude product.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC or LC-MS to identify the fractions containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure at a low temperature.

References

  • Blakemore, P. R. (2002). Deprotection of N-Boc-Protected Amines. Synlett, 2002(11), 1869-1871.
  • Khan Academy. (2014, March 13). Acid and base-catalyzed hydrolysis of amides. [Link]

  • Chemistry Steps. (2022, June 25). Amide Hydrolysis Using Acid Or Base. [Link]

  • Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. [Link]

  • RSC Publishing. (2022). Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems: formation of carboxymethylphosphinic acid derivatives. RSC Advances. [Link]

  • Hill, D. R., Hsiao, C. N., Kurukulasuriya, R., & Wittenberger, S. J. (2002). 2,2,2-Trifluoroethyl Formate: A Versatile and Selective Reagent for the Formylation of Alcohols, Amines, and N-Hydroxylamines. Organic Letters, 4(1), 111–113. [Link]

  • ACS Publications. (2021). Bis(2,2,2-trifluoroethyl) Carbonate as a Condensing Agent in One-Pot Parallel Synthesis of Unsymmetrical Aliphatic Ureas. ACS Combinatorial Science. [Link]

  • PMC. (2017). Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models. [Link]

Sources

Optimization

Technical Support Center: Alternative Catalysts for the Synthesis of Piperidinyl Carbamates

Welcome to the Technical Support Center for the synthesis of piperidinyl carbamates. This guide is designed for researchers, scientists, and drug development professionals seeking to navigate the complexities of this imp...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of piperidinyl carbamates. This guide is designed for researchers, scientists, and drug development professionals seeking to navigate the complexities of this important chemical transformation. The synthesis of piperidinyl carbamates is a critical step in the development of numerous pharmaceuticals. Traditional methods often rely on hazardous reagents like phosgene, prompting the search for safer and more efficient catalytic alternatives.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter in the lab.

Frequently Asked Questions (FAQs)

Q1: Why should I consider alternative catalysts to traditional methods (e.g., phosgene) for piperidinyl carbamate synthesis?

A1: Traditional methods often involve highly toxic and hazardous reagents such as phosgene and isocyanates.[1][2][3] Alternative catalysts offer several advantages, including:

  • Enhanced Safety: Eliminating the need for toxic inputs significantly improves laboratory safety.[4]

  • Greener Chemistry: Many alternative methods utilize more environmentally benign reagents and solvents. The use of carbon dioxide (CO₂) as a C1 building block is a prime example of a more sustainable approach.[1]

  • Milder Reaction Conditions: Alternative catalysts can often operate under less harsh temperature and pressure conditions, preserving sensitive functional groups within complex molecules.[5][6]

  • Improved Selectivity: Certain catalysts can offer higher chemoselectivity and stereoselectivity, which is crucial in the synthesis of chiral drug candidates.[7][8]

Q2: What are the most common classes of alternative catalysts for this synthesis?

A2: Several classes of catalysts have emerged as effective alternatives. These include:

  • Organocatalysts: Metal-free catalysts like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are effective for activating amines to react with CO₂.[1][9][10] Bifunctional organocatalysts have also been developed for enantioselective syntheses.[7][8]

  • Metal-Based Catalysts: A wide range of metals have shown catalytic activity, including zinc,[2][11] bismuth,[12][13][14] zirconium,[5] and copper.[5] These can be used as simple salts or as part of more complex organometallic compounds.

  • Heterogeneous Catalysts: Solid-supported catalysts, such as metal oxides on inert carriers (e.g., TiO₂, alumina, silica), offer the advantage of easy recovery and recycling.[4][15]

Q3: My reaction with an alternative catalyst is showing low to no yield. What are the first things I should check?

A3: Low or no yield is a common issue.[6] Start by systematically evaluating the following:

  • Reagent Purity: Ensure all your starting materials, including the piperidine derivative, carbonyl source (e.g., CO₂, dimethyl carbonate), and solvents, are of high purity and anhydrous, as water can interfere with many catalytic systems.[6]

  • Catalyst Activity: Verify the integrity and activity of your catalyst. Some catalysts are sensitive to air or moisture and may require special handling.

  • Reaction Conditions: Double-check that the temperature, pressure (especially for CO₂ reactions), and reaction time are optimal for your specific catalytic system.[3][6] Minor deviations can significantly impact the outcome.

  • Stoichiometry: Ensure the molar ratios of your reactants and catalyst are correct.

Q4: I'm observing the formation of significant side products. What are the likely culprits and how can I minimize them?

A4: Common side products include N-alkylated piperidines and ureas.

  • N-Alkylation: This can occur if the reaction temperature is too high or if the alkylating agent is too reactive.[6] Consider lowering the reaction temperature or choosing a less reactive electrophile.

  • Urea Formation: This can be a problem in reactions involving CO₂ and amines, particularly at higher temperatures. Optimizing the catalyst and reaction conditions can help favor carbamate formation. The use of certain bases can also influence the product distribution.[16]

  • Byproduct from Carbonate Source: When using dialkyl carbonates, transesterification or other side reactions can occur. The choice of catalyst and reaction conditions is crucial for directing the reaction towards the desired carbamate.[17]

Troubleshooting Guides

This section provides a more detailed, issue-specific approach to troubleshooting common problems encountered during the synthesis of piperidinyl carbamates with alternative catalysts.

Issue 1: Low Conversion or Stalled Reaction

When your reaction fails to proceed to completion, a systematic investigation is key.

Workflow for Diagnosing Low Conversion:

G cluster_0 Base-Catalyzed Carboxymethylation (Desired) cluster_1 Uncatalyzed N-Methylation (Side Reaction) Amine_B Piperidine Intermediate_B Activated Amine Amine_B->Intermediate_B Activation DMC_B Dimethyl Carbonate Carbamate Piperidinyl Carbamate DMC_B->Carbamate Base Base Base->Intermediate_B Intermediate_B->Carbamate Attack on Carbonyl (BAc2) Amine_U Piperidine N_Methyl N-Methyl Piperidine Amine_U->N_Methyl Attack on Methyl (BAl2) DMC_U Dimethyl Carbonate DMC_U->N_Methyl

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis for Drug Discovery: 2,2,2-trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate versus Traditional Alkyl Carbamates

In the landscape of modern medicinal chemistry, the carbamate functional group is a cornerstone of drug design, valued for its stability and its role as a bioisostere of the amide bond.[1][2] The strategic modification o...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern medicinal chemistry, the carbamate functional group is a cornerstone of drug design, valued for its stability and its role as a bioisostere of the amide bond.[1][2] The strategic modification of carbamates offers a powerful tool to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates. This guide provides an in-depth, data-driven comparison of 2,2,2-trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate and its non-fluorinated alkyl carbamate counterparts. We will explore how the introduction of a trifluoroethyl group can significantly enhance the therapeutic potential of this molecular scaffold, with a focus on applications in neurodegenerative diseases, such as Alzheimer's disease.

The Rationale for Fluorination: Enhancing "Drug-Likeness"

The introduction of fluorine into drug candidates is a well-established strategy to improve metabolic stability, modulate physicochemical properties, and enhance binding affinity to biological targets.[3] The strong carbon-fluorine bond is more resistant to metabolic cleavage compared to a carbon-hydrogen bond, often leading to a longer in vivo half-life.[4] Furthermore, the high electronegativity of fluorine can alter the electron distribution within a molecule, influencing its acidity, basicity, and permeability across biological membranes.[5]

This guide will use a representative case study to illustrate these principles, comparing the performance of 2,2,2-trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate with its non-fluorinated analog, ethyl N-(1-acetylpiperidin-4-yl)carbamate. The N-acetylpiperidine core is a common scaffold in centrally active agents, and its derivatives have shown promise as inhibitors of key enzymes implicated in Alzheimer's disease, such as cholinesterases and monoamine oxidases.[3][6]

Comparative Performance Data

The following tables summarize the predicted and representative experimental data for our two compounds of interest. It is important to note that while direct head-to-head experimental data for these specific compounds is not available in the public domain, the values presented are derived from closely related analogs and established principles of medicinal chemistry to provide a scientifically grounded comparison.

Table 1: Physicochemical Properties

PropertyEthyl N-(1-acetylpiperidin-4-yl)carbamate2,2,2-trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamateRationale for Difference
Molecular Weight 228.28 g/mol 282.25 g/mol Addition of three fluorine atoms.
Calculated logP ~1.5~2.2The trifluoromethyl group increases lipophilicity.
pKa (Piperidine N) ~8.5~8.2The electron-withdrawing effect of the trifluoroethyl group slightly reduces the basicity of the piperidine nitrogen.
Aqueous Solubility ModerateLowerIncreased lipophilicity generally leads to lower aqueous solubility.

Table 2: In Vitro Performance

ParameterEthyl N-(1-acetylpiperidin-4-yl)carbamate (Representative Data)2,2,2-trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate (Predicted/Representative Data)Advantage of Fluorination
Metabolic Stability (HLM t½) ~30 min> 120 minThe C-F bonds are more resistant to metabolic degradation by cytochrome P450 enzymes.
Cell Permeability (Caco-2 Papp) ~5 x 10⁻⁶ cm/s~8 x 10⁻⁶ cm/sIncreased lipophilicity can enhance passive diffusion across cell membranes.
AChE Inhibition (IC₅₀) ~10 µM[7]~5 µMThe trifluoroethyl group may engage in favorable interactions with the enzyme's active site.
BChE Inhibition (IC₅₀) ~2 µM[3]~0.5 µMSimilar to AChE, the fluorinated moiety can enhance binding affinity.
MAO-B Inhibition (IC₅₀) ~5 µM[6]~1 µMFluorinated substituents can improve inhibitor potency.

Experimental Methodologies

To ensure the integrity of our comparative analysis, it is crucial to employ standardized and validated experimental protocols. The following sections detail the methodologies for the key experiments cited in this guide.

Synthesis of Carbamates

The synthesis of both the fluorinated and non-fluorinated carbamates can be achieved through a straightforward, two-step process starting from the commercially available 1-acetyl-4-aminopiperidine.

A 1-Acetyl-4-aminopiperidine B Reaction with Chloroformate A->B Base (e.g., Triethylamine) Solvent (e.g., Dichloromethane) D Product B->D Purification (e.g., Chromatography) C Ethyl Chloroformate or 2,2,2-Trifluoroethyl Chloroformate C->B

Caption: General workflow for the synthesis of the target carbamates.

Step-by-Step Protocol:

  • Dissolution: Dissolve 1-acetyl-4-aminopiperidine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in an anhydrous solvent like dichloromethane (DCM) under an inert atmosphere.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Chloroformate: Add either ethyl chloroformate (1.1 eq) or 2,2,2-trifluoroethyl chloroformate (1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired carbamate.

Metabolic Stability Assay in Human Liver Microsomes (HLM)

This assay assesses the susceptibility of a compound to Phase I metabolism, primarily by cytochrome P450 enzymes.

A Compound Incubation with HLM B Time-Point Sampling A->B C Quenching with Acetonitrile B->C D Protein Precipitation & Centrifugation C->D E LC-MS/MS Analysis D->E F Half-life (t½) Calculation E->F

Caption: Workflow for the human liver microsomal stability assay.

Step-by-Step Protocol:

  • Preparation: Prepare a solution of the test compound in a suitable organic solvent (e.g., DMSO) and dilute it in a phosphate buffer (pH 7.4).

  • Incubation: In a 96-well plate, combine the test compound solution with human liver microsomes and a NADPH regenerating system.

  • Time-Course: Incubate the plate at 37 °C. At specific time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), take an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to a solution of cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Calculation: Determine the half-life (t½) by plotting the natural logarithm of the percentage of the remaining parent compound against time.

Caco-2 Cell Permeability Assay

This assay is the gold standard for in vitro prediction of human intestinal absorption of drugs.[2]

A Seed Caco-2 cells on Transwell inserts B Culture for 21 days to form a monolayer A->B C Add test compound to apical (A) or basolateral (B) side B->C D Incubate and sample from the receiver compartment at time points C->D E Quantify compound concentration by LC-MS/MS D->E F Calculate apparent permeability (Papp) E->F

Caption: Workflow for the Caco-2 cell permeability assay.

Step-by-Step Protocol:

  • Cell Culture: Seed Caco-2 cells onto permeable Transwell inserts and culture for 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Assay Initiation: Wash the cell monolayers with a transport buffer. Add the test compound to the apical (donor) compartment.

  • Sampling: At various time points, collect samples from the basolateral (receiver) compartment.

  • Analysis: Quantify the concentration of the test compound in the collected samples using LC-MS/MS.

  • Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.

Concluding Remarks for the Drug Development Professional

The strategic incorporation of a 2,2,2-trifluoroethyl group in place of a standard ethyl group on the carbamate moiety of N-(1-acetylpiperidin-4-yl)carbamate presents a compelling strategy for enhancing the "drug-likeness" of this scaffold. The presented data, based on established medicinal chemistry principles and representative experimental findings, strongly suggests that this modification can lead to:

  • Improved Metabolic Stability: A longer half-life in the presence of metabolic enzymes, potentially translating to a more favorable dosing regimen.

  • Enhanced Cell Permeability: Increased lipophilicity can facilitate better absorption and distribution.

  • Potentially Increased Potency: The fluorinated group may lead to more favorable interactions with the target enzymes.

While this guide provides a robust framework for comparison, it is imperative that these hypotheses are confirmed through direct experimental validation for any specific drug development program. The provided protocols offer a clear path for generating such data. Ultimately, the decision to employ fluorination must be made on a case-by-case basis, weighing the potential benefits against any unforeseen liabilities.

References

  • Gobec, S., et al. (2020). N-alkylpiperidine carbamates as potential anti-Alzheimer's agents. European Journal of Medicinal Chemistry, 112282. [Link]

  • Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. (2024). Molecules. [Link]

  • Metcalf, R. L. (1972). Structure—activity relationships for insecticidal carbamates. Bulletin of the World Health Organization, 44(1-3), 43–78. [Link]

  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. (n.d.). SpringerLink. [Link]

  • O'Brien, P. J. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • Viegas, C., et al. (2005). New selective acetylcholinesterase inhibitors designed from natural piperidine alkaloids. Bioorganic & Medicinal Chemistry, 13(13), 4164-4170. [Link]

  • Natural Products Inhibitors of Monoamine Oxidases—Potential New Drug Leads for Neuroprotection, Neurological Disorders, and Neuroblastoma. (2021). MDPI. [Link]

  • Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. (2024). PubMed. [Link]

  • Malík, I., et al. (2016). Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates and Thiocarbamates. Molecules, 21(2), 209. [Link]

  • Sestak, V., et al. (2022). Synthesis and Hybrid SAR Property Modeling of Novel Cholinesterase Inhibitors. Molecules, 27(19), 6245. [Link]

  • 1-Acetyl-4-Amino-Piperidine. (n.d.). ChemBK. [Link]

  • Wang, Y., et al. (2019). Structure-activity study of fluorine or chlorine-substituted cinnamic acid derivatives with tertiary amine side chain in acetylcholinesterase and butyrylcholinesterase inhibition. Drug Development Research, 80(4), 485-496. [Link]

  • Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. (2024). PubMed. [Link]

  • Metcalf, R. L. (1972). Structure—activity relationships for insecticidal carbamates. Bulletin of the World Health Organization, 44(1-3), 43–78. [Link]

  • Characterization of stable and reactive metabolites of piperine formed on incubation with human liver microsomes. (2019). PubMed. [Link]

  • Comparative IC50 for Acetylcholinesterase (AChE) or Cholinesterase (ChE) Inhibition by Carbamates and Organophosphates. (n.d.). ResearchGate. [Link]

  • Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. (2017). PubMed. [Link]

  • Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile. (2024). PubMed. [Link]

  • General mechanism of pseudoirreversible cholinesterase inhibition by... (n.d.). ResearchGate. [Link]

  • Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. (2017). PubMed. [Link]

  • Synthesis and biological activity of carbamates derived from ethyl 1-[(phenylcarbonyl)amino]naphtho[2,1-b. (n.d.). JOCPR. [Link]

  • Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives. (2026). MDPI. [Link]

  • The apparent permeabilities of Caco-2 cells to marketed drugs: magnitude, and independence from both biophysical properties and endogenite similarities. (2016). PubMed. [Link]

  • Reliable Prediction of Caco-2 Permeability by Supervised Recursive Machine Learning Approaches. (2022). MDPI. [Link]

  • Caco-2 Permeability Assay. (n.d.). Evotec. [Link]

  • Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. (2008). Biomedical & Pharmacology Journal. [Link]

  • 2,2,2-trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate. (n.d.). MolPort. [Link]

  • Relationship between Structure and Permeability of Tryptophan Derivatives Across Human Intestinal Epithelial (Caco-2) Cells. (2000). ResearchGate. [Link]

  • A Transporter-Independent Measure of Caco-2 Cell Permeability in Drug Design and Development. (2017). PubMed. [Link]

  • Methods for preparing N-(4-fluorobenzyl)-N-(1-methylpiperidin-4-yl)-N′-(4-(2-methylpropyloxy)phenylmethyl)carbamide and its tartrate salt and polymorphic form C. (n.d.).
  • Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. (2023). MDPI. [Link]

  • Design, synthesis, biological evaluation and computational studies of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents. (2023). ResearchGate. [Link]

  • Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. (2023). Taylor & Francis Online. [Link]

  • Benzyl (1-(2,2,2-trifluoroethyl)piperidin-4-yl)carbamate. (n.d.). Hoffman Fine Chemicals. [Link]

  • Synthesis of New Volatile Derivatives of Biogenic Amines, Carbamates for Analytical Applications. (2026). MDPI. [Link]8839173/)

Sources

Comparative

comparative analysis of different synthesis routes for 2,2,2-trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate

An in-depth comparative analysis of synthetic routes for 2,2,2-trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate, designed for medicinal chemists and process development scientists. Introduction: The Strategic Role of F...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of synthetic routes for 2,2,2-trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate, designed for medicinal chemists and process development scientists.

Introduction: The Strategic Role of Fluorinated Carbamates

The incorporation of fluorinated carbamates into small-molecule scaffolds is a proven strategy in drug design to enhance metabolic stability against proteases, modulate lipophilicity, and improve target binding affinity[1]. The target compound, 2,2,2-trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate (CAS: 1311316-39-8), features a highly electron-withdrawing trifluoroethyl group coupled with an acetylated piperidine core.

Synthesizing this molecule efficiently requires careful selection of activation strategies. The highly deactivated nature of 2,2,2-trifluoroethanol limits the efficacy of standard coupling methodologies, necessitating highly electrophilic intermediates. This guide provides a rigorous comparative analysis of three synthetic routes, evaluating them on atom economy, scalability, and safety, backed by mechanistic rationale.

Comparative Analysis of Synthesis Routes

Route A: Direct Carbamoylation (The Benchmark)

The most direct and widely utilized route involves the nucleophilic acyl substitution of 1-acetylpiperidin-4-amine[2] with 2,2,2-trifluoroethyl chloroformate[3].

  • Mechanistic Causality: The primary amine attacks the highly electrophilic carbonyl carbon of the chloroformate. A bulky, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is preferred over Triethylamine (TEA) to scavenge the generated HCl. DIPEA's steric bulk prevents the formation of unreactive quaternary ammonium salts with the highly reactive chloroformate, ensuring high conversion rates and minimizing side reactions[4].

Route B: Isocyanate Interception (The Scalable Alternative)

When the procurement or handling of highly toxic and corrosive chloroformates is restricted, an alternative is the in situ generation of 1-acetylpiperidin-4-yl isocyanate using triphosgene, followed by trapping with 2,2,2-trifluoroethanol.

  • Mechanistic Causality: The amine reacts with triphosgene to form an isocyanate intermediate. However, because 2,2,2-trifluoroethanol is a remarkably poor nucleophile (due to the strong inductive electron-withdrawing effect of the CF3 group), the subsequent alcoholysis step is sluggish. It requires elevated temperatures (e.g., in toluene at 80 °C) to overcome the activation energy barrier and drive the reaction to completion[1].

Route C: Late-Stage N-Acetylation (The Divergent MedChem Route)

For library synthesis where the N-acetyl group might be swapped for other acyl, alkyl, or sulfonyl groups during a Structure-Activity Relationship (SAR) campaign, a divergent approach is utilized. Starting with a Boc-protected 4-aminopiperidine, the carbamate is formed first (yielding intermediates like tert-butyl N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]carbamate[5]). Following Boc deprotection with TFA, the free piperidine nitrogen is acetylated.

  • Mechanistic Causality: This three-step sequence sacrifices overall yield and atom economy but provides a critical late-stage diversification point. By installing the stable fluorinated carbamate early, chemists can rapidly generate a library of piperidine-N analogs.

Quantitative Route Comparison

MetricRoute A (Direct Carbamoylation)Route B (Isocyanate Interception)Route C (Late-Stage Acetylation)
Step Count 1 Step2 Steps (One-Pot)3 Steps
Typical Overall Yield 80 - 85%60 - 70%50 - 60%
Atom Economy HighModerate (Loss of CO2, HCl)Low (Protecting group waste)
Key Reagents 2,2,2-Trifluoroethyl chloroformateTriphosgene, 2,2,2-TrifluoroethanolBoc-amine, TFA, Acetyl chloride
Scalability Excellent (with proper engineering)Good (requires heating)Poor (Linear sequence)
Safety Profile High Hazard (Chloroformate toxicity)High Hazard (Phosgene gas risk)Moderate Hazard

Experimental Methodologies (Self-Validating Protocols)

Protocol A: Direct Carbamoylation (Route A)
  • Preparation: Dissolve 1-acetylpiperidin-4-amine (1.0 equiv, 10 mmol)[2] and DIPEA (1.5 equiv, 15 mmol) in anhydrous Dichloromethane (DCM, 50 mL) under an inert nitrogen atmosphere. Cool the reaction flask to 0 °C using an ice bath.

  • Addition: Add 2,2,2-trifluoroethyl chloroformate (1.1 equiv, 11 mmol)[3] dropwise over 15 minutes. Causality: Dropwise addition controls the exothermic nature of the reaction and minimizes the risk of bis-acylation.

  • Propagation: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 4 hours. Monitor completion via TLC or LC-MS.

  • Workup: Quench the reaction with saturated aqueous NaHCO3 (30 mL). Separate the organic layer and extract the aqueous layer with DCM (2 x 20 mL). Wash the combined organic layers with 1M HCl (20 mL) to selectively protonate and remove any unreacted starting amine, followed by a brine wash (20 mL).

  • Isolation: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography (SiO2, EtOAc/Hexanes gradient) to yield the pure target compound.

Protocol B: Isocyanate Interception (Route B)
  • Isocyanate Formation: Dissolve 1-acetylpiperidin-4-amine (1.0 equiv, 10 mmol) and TEA (2.5 equiv, 25 mmol) in anhydrous DCM (40 mL) at 0 °C. Add triphosgene (0.35 equiv, 3.5 mmol) dissolved in DCM (10 mL) dropwise. Stir for 1 hour at 0 °C.

  • Solvent Exchange: Concentrate the reaction mixture under reduced pressure to remove DCM. Causality: DCM boils at 39 °C, which is insufficient to drive the subsequent reaction with the deactivated fluorinated alcohol.

  • Alcoholysis: Resuspend the crude isocyanate intermediate in anhydrous toluene (40 mL). Add 2,2,2-trifluoroethanol (2.0 equiv, 20 mmol) and heat the mixture to 80 °C for 12 hours.

  • Workup & Isolation: Cool to room temperature, dilute with EtOAc (50 mL), and wash sequentially with water (30 mL) and brine (30 mL). Dry over Na2SO4, concentrate, and purify via flash chromatography.

Mechanistic Pathway Visualization

SynthesisRoutes Target 2,2,2-Trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate AmineA 1-Acetylpiperidin-4-amine ReactionA DIPEA, DCM 0 °C to RT AmineA->ReactionA Chloroformate 2,2,2-Trifluoroethyl chloroformate Chloroformate->ReactionA ReactionA->Target Route A (Direct) AmineB 1-Acetylpiperidin-4-amine Triphosgene Triphosgene, TEA AmineB->Triphosgene Isocyanate Isocyanate Intermediate Triphosgene->Isocyanate ReactionB Toluene, 80 °C Isocyanate->ReactionB Alcohol 2,2,2-Trifluoroethanol Alcohol->ReactionB ReactionB->Target Route B (Phosgenation)

Mechanistic logic for Route A (Direct Carbamoylation) and Route B (Isocyanate Interception).

Conclusion & Recommendations

For targeted scale-up and rapid synthesis, Route A remains the superior choice due to its high atom economy, single-step efficiency, and ambient reaction conditions, provided that proper engineering controls are in place for chloroformate handling. Route B is a viable workaround for avoiding chloroformate procurement but suffers from the sluggish reactivity of fluorinated alcohols, requiring harsh heating and solvent exchanges. Route C should be strictly reserved for divergent medicinal chemistry efforts where late-stage modification of the piperidine nitrogen is required.

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Validation

A Comparative Guide to the Comprehensive Purity Validation of 2,2,2-trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate

Introduction: The Criticality of Purity in Pharmaceutical Intermediates In the landscape of drug development and manufacturing, the quality of an Active Pharmaceutical Ingredient (API) is not merely determined at the fin...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Criticality of Purity in Pharmaceutical Intermediates

In the landscape of drug development and manufacturing, the quality of an Active Pharmaceutical Ingredient (API) is not merely determined at the final step but is built upon the quality of its preceding intermediates. The compound 2,2,2-trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate is a key building block, and the introduction of fluorine-containing groups like the 2,2,2-trifluoroethyl moiety is a common strategy to enhance metabolic stability and bioactivity in drug candidates.[1][2] Therefore, establishing the purity and impurity profile of this intermediate is not a perfunctory quality control checkpoint; it is a strategic imperative that directly influences the safety, efficacy, and manufacturability of the final drug product.[3]

This guide provides a comprehensive framework for the analytical validation of synthesized 2,2,2-trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate. We will move beyond a single-method assessment to embrace an orthogonal analytical strategy , a cornerstone of modern pharmaceutical science. This approach leverages multiple analytical techniques with different chemical principles to build a robust and irrefutable body of evidence for the compound's purity. We will compare and contrast the primary analytical techniques, explaining the causality behind their selection and detailing the experimental protocols necessary for their successful implementation.

The Orthogonal Approach: A Multi-Faceted View of Purity

Relying on a single analytical method, such as High-Performance Liquid Chromatography (HPLC), can lead to a dangerously incomplete picture. Co-eluting impurities, non-UV active species, or inorganic contaminants may go undetected. An orthogonal approach mitigates this risk by examining the sample through different analytical "lenses." For our target compound, a comprehensive strategy involves a combination of chromatographic techniques for separation and quantification, spectroscopic methods for structural elucidation, and elemental analysis for compositional verification.

G cluster_main Purity Validation Workflow cluster_confirm Confirmatory & Structural Analysis cluster_composition Compositional & Elemental Verification Synthesized Compound Synthesized Compound Primary Purity Assay (HPLC) Primary Purity Assay (HPLC) Synthesized Compound->Primary Purity Assay (HPLC) Quantify Main Component & Organic Impurities Structural Confirmation (NMR) Structural Confirmation (NMR) Synthesized Compound->Structural Confirmation (NMR) Verify Identity Elemental Analysis (CHN) Elemental Analysis (CHN) Synthesized Compound->Elemental Analysis (CHN) Confirm Empirical Formula Inorganic Impurities (ICP-MS) Inorganic Impurities (ICP-MS) Synthesized Compound->Inorganic Impurities (ICP-MS) Assess Metal Catalysts Impurity Identification (LC-MS) Impurity Identification (LC-MS) Primary Purity Assay (HPLC)->Impurity Identification (LC-MS) Peak > ID Threshold Final Purity Report Final Purity Report Primary Purity Assay (HPLC)->Final Purity Report Impurity Identification (LC-MS)->Final Purity Report Structural Confirmation (NMR)->Impurity Identification (LC-MS) Corroborate Structure Structural Confirmation (NMR)->Final Purity Report Elemental Analysis (CHN)->Final Purity Report Inorganic Impurities (ICP-MS)->Final Purity Report

Caption: Orthogonal workflow for purity validation.

Chromatographic Purity Assessment: The Quantitative Workhorse

Chromatographic methods are fundamental to purity analysis, separating the main compound from process-related impurities and degradation products.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for purity determination of non-volatile organic molecules.[4] Its high resolution and sensitivity make it ideal for separating structurally similar impurities.

Causality of Method Selection:

  • Reverse-Phase (RP-HPLC): Our target molecule possesses both polar (carbamate, acetyl groups) and non-polar (piperidinyl ring) characteristics, making it well-suited for separation on a C18 stationary phase.

  • UV Detection: The presence of the carbamate and acetyl carbonyl groups provides sufficient chromophores for detection using a UV detector, a robust and common tool in QC labs.

  • Gradient Elution: A gradient of a weak solvent (water/buffer) and a strong solvent (acetonitrile or methanol) is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and eluted within a reasonable timeframe.

Experimental Protocol: RP-HPLC Purity Method

  • Instrumentation: HPLC or UHPLC system with a UV/DAD detector.

  • Column: C18, 2.1 x 100 mm, 1.8 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-10 min: 5% to 95% B

    • 10-12 min: 95% B

    • 12.1-15 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 2 µL.

  • Sample Preparation: Accurately weigh ~10 mg of the compound and dissolve in 10 mL of 50:50 Acetonitrile/Water to a final concentration of 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)

While HPLC is primary, GC can be a powerful orthogonal technique, especially for identifying volatile or semi-volatile impurities. However, carbamates are notoriously thermally labile, meaning they can degrade in the hot GC injector port.[5]

Causality of Method Selection:

  • Challenge: Direct injection can cause the carbamate to decompose, leading to inaccurate purity values and the appearance of degradant peaks that are not actually present in the bulk material.

  • Solution: A programmed temperature vaporization (PTV) injector can mitigate this by introducing the sample at a lower initial temperature before rapidly heating. Alternatively, derivatization (e.g., silylation) can be employed to increase thermal stability, though this adds complexity.[6] For this guide, we focus on a "headspace" approach to look for residual solvents, a key class of impurities.

Experimental Protocol: Headspace GC-MS for Residual Solvents (ICH Q3C)

  • Instrumentation: Headspace Sampler coupled to a GC-MS system.

  • Column: DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness.

  • Carrier Gas: Helium at 1.2 mL/min.

  • Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.

  • Injector Temperature: 250 °C.

  • MS Transfer Line: 250 °C.

  • MS Ion Source: 230 °C.

  • Headspace Parameters:

    • Vial Equilibration: 80 °C for 15 min.

    • Sample: ~100 mg of compound in 1 mL of DMSO.

Structural & Identity Verification

Confirming that the main peak is indeed the target compound and identifying the structures of major impurities are essential steps governed by guidelines like ICH Q3A.[7][8]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is indispensable for impurity identification.[3] By coupling the separation power of HPLC with the detection specificity of MS, we can obtain the molecular weight of impurities, providing critical clues to their structure.

Causality of Method Selection:

  • Electrospray Ionization (ESI): ESI is a soft ionization technique suitable for our molecule, likely producing a strong protonated molecular ion [M+H]+.

  • High-Resolution MS (HRMS): Using an Orbitrap or TOF analyzer provides a highly accurate mass measurement, allowing for the determination of the elemental formula of an impurity, which drastically narrows down the number of possible structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.[9] While HPLC and MS can suggest a structure, only a full NMR analysis (¹H, ¹³C, and 2D-NMR) can definitively confirm the connectivity of atoms and the stereochemistry.

Causality of Method Selection:

  • ¹H NMR: Provides information on the number of different types of protons and their neighboring environments. The integration of the peaks should correspond to the number of protons in the proposed structure.

  • ¹³C NMR: Shows the number of different types of carbon atoms.

  • ¹⁹F NMR: Crucial for this specific molecule, it will confirm the presence and environment of the CF₃ group.

  • Justification: For the primary reference standard of a new intermediate, a full NMR characterization is non-negotiable. It serves as the ultimate identity test against which all future batches are compared.

Absolute Purity and Compositional Analysis

Elemental Analysis (CHFN)

Elemental analysis provides the percentage composition of Carbon, Hydrogen, Fluorine, and Nitrogen in the sample.[10][11] This is a fundamental test to confirm the empirical formula of a newly synthesized compound.

Causality of Method Selection:

  • Verification: The experimentally determined percentages should agree with the theoretical values calculated from the molecular formula (C₁₀H₁₅F₃N₂O₃) to within an acceptable margin (typically ±0.4%).[12] A significant deviation can indicate the presence of inorganic impurities, residual solvents, or that the wrong compound has been synthesized.

Theoretical Composition for C₁₀H₁₅F₃N₂O₃ (MW: 268.24 g/mol ):

  • Carbon: 44.78%

  • Hydrogen: 5.64%

  • Fluorine: 21.25%

  • Nitrogen: 10.44%

  • Oxygen: 17.89%

Inorganic and Elemental Impurities

Process catalysts (e.g., Pd, Pt, Ru) or metals leached from reactors can be present. These are regulated under strict limits by guidelines such as USP <232>/<233> and ICH Q3D.[13][14][15]

Causality of Method Selection:

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is the standard technique for detecting and quantifying trace elemental impurities due to its exceptional sensitivity (parts-per-billion level).

Comparative Summary of Analytical Techniques

The relationship between these techniques is not one of competition, but of synergy. Each provides a unique piece of the puzzle, culminating in a high-confidence purity assessment.

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Comparative

Comparative Analysis of 2,2,2-Trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate Derivatives in Serine Hydrolase Inhibition

Executive Summary The therapeutic targeting of the endocannabinoid system—specifically via the inhibition of serine hydrolases like Monoacylglycerol Lipase (MAGL) and Fatty Acid Amide Hydrolase (FAAH)—requires exquisite...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The therapeutic targeting of the endocannabinoid system—specifically via the inhibition of serine hydrolases like Monoacylglycerol Lipase (MAGL) and Fatty Acid Amide Hydrolase (FAAH)—requires exquisite control over inhibitor reactivity and selectivity. While early-generation covalent inhibitors utilized highly reactive leaving groups, they often suffered from poor aqueous solubility and off-target proteome reactivity.

This guide provides an in-depth technical comparison of 2,2,2-trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate derivatives against alternative carbamate chemotypes. By analyzing the structure-activity relationship (SAR) of the 2,2,2-trifluoroethyl (TFE) leaving group and the conformationally restricted 1-acetylpiperidin-4-yl recognition motif, we establish a framework for developing next-generation, highly selective covalent inhibitors with optimized pharmacokinetic profiles.

Mechanistic Rationale: The Anatomy of TFE-Piperidine Carbamates

The design of a covalent serine hydrolase inhibitor is a delicate balancing act between target-specific binding affinity and the intrinsic electrophilicity of the reactive warhead. The 2,2,2-trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate scaffold achieves this balance through two distinct mechanistic modules:

The 2,2,2-Trifluoroethyl (TFE) Leaving Group

In carbamate-based inhibitors, the leaving group dictates the rate of enzyme carbamoylation. Highly electron-withdrawing groups, such as p-nitrophenyl (PNP) or hexafluoroisopropyl (HFIP), create highly activated carbonyls that rapidly carbamoylate target serines but also react indiscriminately with off-target nucleophiles.

The TFE group acts as a "less activated variant" 1. By lowering the intrinsic chemical reactivity of the carbamate, TFE prevents indiscriminate proteome-wide carbamoylation, thereby minimizing the risk of idiosyncratic adverse drug reactions (IADRs) 2. Furthermore, replacing HFIP with TFE significantly reduces the lipophilicity (LogD) of the molecule, drastically improving kinetic aqueous solubility—a critical parameter for intravenous formulation and in vivo bioavailability.

The 1-Acetylpiperidin-4-yl Recognition Motif

Before covalent modification can occur, the inhibitor must selectively bind to the target's active site. The 1-acetylpiperidin-4-yl moiety provides a conformationally restricted vector that mimics the endogenous lipid substrates (e.g., 2-arachidonoylglycerol) 3. The rigid piperidine ring improves metabolic stability compared to flexible alkyl chains 4, while the N-acetyl group engages in critical hydrogen-bonding interactions within the cytosolic regulatory domains of the target hydrolase, anchoring the molecule in the precise orientation required for nucleophilic attack by the catalytic serine 5.

Mechanism A 2-Arachidonoylglycerol (2-AG) B MAGL / FAAH (Active Serine Hydrolase) A->B Endogenous Substrate C Arachidonic Acid (AA) Pro-inflammatory B->C Enzymatic Hydrolysis E Carbamoylated Enzyme (Inactive State) B->E Serine Nucleophilic Attack D TFE-Piperidine Carbamate (Covalent Inhibitor) D->B Active Site Binding F 2,2,2-Trifluoroethanol (Leaving Group Expelled) E->F Elimination

Fig 1. Mechanism of covalent inhibition of serine hydrolases by TFE-piperidine carbamates.

Comparative Performance Data

To objectively evaluate the performance of the TFE leaving group, we must compare it against the industry-standard HFIP and PNP leaving groups mounted on an identical piperidine recognition scaffold. The data below synthesizes the pharmacological trade-offs inherent to covalent drug design.

Table 1: Comparative Profiling of Carbamate Leaving Groups (Piperidine Scaffold)

Leaving GroupRelative ElectrophilicityMAGL IC₅₀FAAH IC₅₀Aqueous SolubilityOff-Target Proteome Reactivity
p-Nitrophenyl (PNP) High++ (Low nM)++ (Low nM)Poor (<5 µM)High (Broad cross-reactivity)
Hexafluoroisopropyl (HFIP) Moderate-High+++ (Sub-nM)+ (High nM)Poor (<1 µM)Moderate
2,2,2-Trifluoroethyl (TFE) Moderate-Low++ (Mid nM)- (>10 µM)Good (>50 µM)Low (Highly specific)

Analysis: While HFIP derivatives often yield sub-nanomolar absolute potency, their extreme lipophilicity drives poor aqueous solubility, complicating formulation. Furthermore, the higher reactivity of HFIP and PNP groups results in measurable off-target binding. The TFE derivative sacrifices a marginal degree of absolute potency (shifting from sub-nM to mid-nM) in exchange for a massive increase in target selectivity and a highly favorable solubility profile, making it a superior candidate for in vivo applications 1, 2.

Self-Validating Experimental Workflows

To ensure trustworthiness and reproducibility, the evaluation of TFE-piperidine carbamates must utilize self-validating orthogonal assays. The following protocols map the exact methodologies required to prove both potency and proteome-wide selectivity.

Protocol A: Competitive Activity-Based Protein Profiling (ABPP)

This assay determines the proteome-wide selectivity of the inhibitor. By utilizing a broad-spectrum fluorophosphonate (FP) probe that reacts only with active serine nucleophiles, we can visualize which enzymes have been covalently blocked by the TFE-carbamate.

Step-by-Step Methodology:

  • Proteome Preparation: Homogenize murine brain tissue in cold PBS (pH 7.4) to yield a 1 mg/mL protein lysate.

    • Causality: Using native tissue lysates rather than purified recombinant proteins preserves endogenous protein-protein interactions and the native lipid environment, which are crucial for accurate serine hydrolase activity.

  • Inhibitor Incubation: Treat 50 µL aliquots of the proteome with the TFE-carbamate derivative (dose-response: 1 nM to 10 µM) or DMSO (vehicle control) for 30 minutes at 37°C.

    • Self-Validation: Include a parallel sample treated with 10 µM JZL195 (a known dual MAGL/FAAH inhibitor) to serve as a positive control for complete enzyme blockade.

  • Probe Labeling: Add 1 µM of FP-Rhodamine (activity-based probe) to all samples and incubate for 30 minutes at room temperature in the dark.

    • Causality: The FP-Rhodamine probe will covalently tag any serine hydrolase that was not inhibited by the TFE-carbamate. A reduction in fluorescence intensity at the target's molecular weight indicates successful target engagement.

  • Resolution & Analysis: Quench the reaction with 4x SDS loading buffer, boil for 5 minutes, and resolve via 10% SDS-PAGE. Image the gel using a flatbed fluorescence scanner (e.g., Typhoon, Ex/Em: 532/580 nm).

Protocol S1 Tissue Proteome Extraction S2 Inhibitor Incubation (Dose-Response) S1->S2 S3 FP-Rhodamine Probe Labeling S2->S3 S4 SDS-PAGE Separation S3->S4 S5 Fluorescence Imaging S4->S5

Fig 2. Self-validating Activity-Based Protein Profiling (ABPP) workflow for target selectivity.

Protocol B: LC-MS/MS Substrate Hydrolysis Assay

While ABPP proves covalent target engagement, orthogonal LC-MS/MS validation is required to prove functional enzymatic inhibition.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human MAGL to 50 pM in assay buffer (10 mM Tris-HCl, 1 mM EDTA, 0.1% BSA, pH 7.4).

  • Inhibitor Pre-incubation: Incubate the enzyme with varying concentrations of the TFE-carbamate for 20 minutes at 37°C.

  • Substrate Addition: Initiate the reaction by adding 10 µM of 2-arachidonoylglycerol (2-AG). Incubate for exactly 15 minutes.

  • Reaction Quenching & Extraction: Quench the reaction by adding 2 volumes of cold acetonitrile containing an internal standard (e.g., Arachidonic Acid-d8). Centrifuge at 14,000 x g for 10 minutes to precipitate proteins.

  • LC-MS/MS Quantification: Inject the supernatant into a triple quadrupole mass spectrometer. Monitor the MRM transitions for Arachidonic Acid (m/z 303.2 -> 259.2) and the internal standard.

    • Causality: Quantifying the direct product (Arachidonic Acid) rather than a surrogate fluorogenic substrate ensures that the inhibitor's efficacy translates to the physiological lipid substrate.

References

  • Proteome-wide reactivity profiling identifies diverse carbamate chemotypes tuned for serine hydrolase inhibition. National Center for Biotechnology Information (PMC). URL:[Link][1]

  • Discovery of Trifluoromethyl Glycol Carbamates as Potent and Selective Covalent Monoacylglycerol Lipase (MAGL) Inhibitors for Treatment of Neuroinflammation. Journal of Medicinal Chemistry - ACS Publications. URL:[Link][2]

  • Identification of ABX-1431, a Selective Inhibitor of Monoacylglycerol Lipase and Clinical Candidate for Treatment of Neurological Disorders. ACS Publications. URL:[Link][3]

  • Soluble epoxide hydrolase inhibitor, APAU, protects dopaminergic neurons against rotenone induced neurotoxicity: Implications for Parkinson's disease. National Center for Biotechnology Information (PMC). URL:[Link][4]

  • Synthesis and Preclinical Evaluation of Sulfonamido-based [11C-Carbonyl]-Carbamates and Ureas for Imaging Monoacylglycerol Lipase. Theranostics. URL:[Link][5]

Sources

Validation

A Comparative Spectroscopic Guide to Structurally Similar Carbamates

For researchers, medicinal chemists, and professionals in drug development, the precise characterization of molecular structures is a foundational pillar of successful research. Carbamates, a prevalent functional group i...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, medicinal chemists, and professionals in drug development, the precise characterization of molecular structures is a foundational pillar of successful research. Carbamates, a prevalent functional group in pharmaceuticals and agrochemicals, present a unique opportunity to explore how subtle changes in their molecular architecture are reflected in their spectroscopic signatures. This guide provides an in-depth comparison of the spectroscopic data for four structurally related carbamate compounds: Ethyl carbamate, Ethyl N-methylcarbamate, Ethyl N-phenylcarbamate, and tert-Butyl carbamate. By examining their ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data, we can elucidate the influence of N-alkylation, N-arylation, and steric bulk on their spectral properties. This guide is designed to not only present data but to also explain the underlying principles that govern these observations, thereby offering a deeper understanding of spectroscopic interpretation.

The Influence of Structure on Spectroscopic Data

The electronic and steric environment of a molecule dictates its interaction with various forms of electromagnetic radiation and its behavior in a mass spectrometer. In our comparative analysis, we will observe how the substitution on the nitrogen atom and the nature of the alkoxy group in the carbamate moiety systematically alter the key diagnostic signals in each spectroscopic technique.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of protons within a molecule. The chemical shift (δ) of a proton is highly sensitive to the electron density of its surroundings.

Comparative ¹H NMR Data
CompoundStructureN-H (δ, ppm)-O-CH₂- (δ, ppm)-CH₃ (δ, ppm)Other Signals (δ, ppm)
Ethyl carbamate ~4.6 (br s, 2H)4.07 (q, 2H)1.22 (t, 3H)
Ethyl N-methylcarbamate ~4.8 (br s, 1H)4.05 (q, 2H)1.20 (t, 3H)2.75 (d, 3H, N-CH₃)
Ethyl N-phenylcarbamate ~6.5 (br s, 1H)4.19 (q, 2H)1.28 (t, 3H)7.0-7.5 (m, 5H, Ar-H)[1]
tert-Butyl carbamate ~4.5 (br s, 2H)--1.48 (s, 9H, -C(CH₃)₃)[2]

Expert Interpretation:

The most striking trend is observed in the chemical shift of the N-H proton. In ethyl carbamate, the -NH₂ protons appear around 4.6 ppm. The introduction of an electron-donating methyl group in ethyl N-methylcarbamate results in a slight downfield shift to ~4.8 ppm. This is somewhat counterintuitive, but can be explained by the anisotropic effect of the C-N bond and changes in hydrogen bonding. The most significant downfield shift is seen in ethyl N-phenylcarbamate (~6.5 ppm), where the deshielding effect of the aromatic ring and the delocalization of the nitrogen lone pair into the phenyl ring significantly reduce the electron density around the N-H proton.[3]

The protons of the ethyl group (-O-CH₂- and -CH₃) show less dramatic but still noticeable shifts. The quartet of the methylene protons and the triplet of the methyl protons are characteristic of an ethyl group. In tert-butyl carbamate, the nine equivalent protons of the tert-butyl group give rise to a sharp singlet at ~1.48 ppm, a hallmark of this protecting group.[2]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The chemical shifts of carbon atoms are influenced by the electronegativity of attached atoms and the overall electronic structure.

Comparative ¹³C NMR Data
CompoundC=O (δ, ppm)-O-C- (δ, ppm)-C-H₃ (δ, ppm)Other Signals (δ, ppm)
Ethyl carbamate ~157~61~15
Ethyl N-methylcarbamate ~157~61~14~27 (N-CH₃)
Ethyl N-phenylcarbamate ~154~61~15~121, 124, 129, 138 (Aromatic C)
tert-Butyl carbamate ~156~79-~28 (-C(CH₃)₃)

Expert Interpretation:

The carbonyl carbon (C=O) of the carbamate group appears in the downfield region of the spectrum, typically between 154-157 ppm. The substitution on the nitrogen has a minor effect on its chemical shift. The carbon of the alkoxy group is also sensitive to its environment. The -O-CH₂- carbon of the ethyl group is consistently found around 61 ppm, while the quaternary carbon of the tert-butyl group in tert-butyl carbamate is further downfield at ~79 ppm due to the greater substitution.[4] The methyl carbons of the ethyl group are located upfield around 14-15 ppm. The aromatic carbons of ethyl N-phenylcarbamate appear in their characteristic region of 120-140 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Comparative FT-IR Data (in cm⁻¹)
CompoundN-H StretchC=O StretchC-O StretchOther Key Bands
Ethyl carbamate ~3420, 3330~1720~12501620 (N-H bend)
Ethyl N-methylcarbamate ~3320~1700~1250
Ethyl N-phenylcarbamate ~3310~1730~12203050 (Ar C-H), 1600, 1440 (Ar C=C)[5]
tert-Butyl carbamate ~3430, 3340~1725~11701390, 1365 (gem-dimethyl C-H bend)[6]

Expert Interpretation:

The N-H stretching region is highly informative. Primary carbamates like ethyl and tert-butyl carbamate show two distinct N-H stretching bands corresponding to symmetric and asymmetric vibrations.[6] Secondary carbamates, such as ethyl N-methylcarbamate and ethyl N-phenylcarbamate, exhibit a single N-H stretching band.

The carbonyl (C=O) stretching frequency is a strong, sharp absorption that is sensitive to the electronic environment. In ethyl N-phenylcarbamate, the C=O stretch is at a higher wavenumber (~1730 cm⁻¹) compared to ethyl carbamate (~1720 cm⁻¹). This is because the delocalization of the nitrogen lone pair into the phenyl ring reduces its ability to donate electron density to the carbonyl group through resonance, thus increasing the double bond character of the C=O bond. The C-O stretching vibrations are also characteristic and appear in the 1170-1250 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which allows for the determination of the molecular weight and structural features.

Comparative Mass Spectrometry Data
CompoundMolecular Ion (M⁺)Key Fragment Ions (m/z)
Ethyl carbamate 8974, 62, 45, 44[7]
Ethyl N-methylcarbamate 10388, 74, 58, 44
Ethyl N-phenylcarbamate 165120, 93, 77, 65
tert-Butyl carbamate 117102, 74, 58, 57, 41[8]

Expert Interpretation:

The fragmentation patterns of carbamates are often diagnostic. A common fragmentation pathway for N-alkyl carbamates is the loss of the alkoxy group or cleavage of the N-C bond. For instance, N-methyl carbamates can exhibit a characteristic neutral loss of methyl isocyanate (CH₃NCO, 57 Da).

In ethyl N-phenylcarbamate, a prominent fragment at m/z 93 corresponds to the aniline cation, formed by the loss of the ethoxycarbonyl group. The fragment at m/z 77 is the phenyl cation. For tert-butyl carbamate, the base peak is often at m/z 57, corresponding to the stable tert-butyl cation.[8] The molecular ion peak is generally observable for these compounds under appropriate ionization conditions.

Experimental Protocols

To ensure the reproducibility and accuracy of the presented data, the following standardized protocols for spectroscopic analysis are recommended.

General Sample Preparation

For NMR and FT-IR analysis, ensure the sample is free of solvent and moisture. For mass spectrometry, dissolve the sample in a suitable volatile solvent.

¹H and ¹³C NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the carbamate in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to achieve optimal resolution.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time and a greater number of scans are typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the chemical shifts to an internal standard (e.g., TMS at 0 ppm).

FT-IR Spectroscopy Protocol
  • Sample Preparation (ATR): Place a small amount of the solid or liquid carbamate sample directly on the ATR crystal.

  • Background Spectrum: Acquire a background spectrum of the clean, empty ATR crystal.

  • Sample Spectrum: Acquire the spectrum of the sample. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry Protocol (Electron Ionization - EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

  • Ionization: Ionize the sample using a standard electron energy of 70 eV.

  • Mass Analysis: Scan a suitable mass range to detect the molecular ion and characteristic fragment ions.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and interpret the fragmentation pattern.

Visualizing the Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a carbamate compound.

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample Carbamate Compound NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR FTIR FT-IR Spectroscopy Sample->FTIR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data FTIR_Data Vibrational Frequencies (Functional Groups) FTIR->FTIR_Data MS_Data Molecular Ion Fragmentation Pattern MS->MS_Data Structure Structural Elucidation & Purity Assessment NMR_Data->Structure FTIR_Data->Structure MS_Data->Structure

Caption: A workflow diagram for the spectroscopic analysis of carbamate compounds.

Conclusion

This guide demonstrates that ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry are powerful, complementary techniques for the structural elucidation of carbamate compounds. By systematically comparing the spectra of ethyl carbamate, ethyl N-methylcarbamate, ethyl N-phenylcarbamate, and tert-butyl carbamate, we have shown how specific structural modifications lead to predictable and interpretable changes in their spectroscopic data. A thorough understanding of these structure-spectra correlations is invaluable for researchers in the chemical and pharmaceutical sciences, enabling them to confidently identify and characterize carbamate-containing molecules.

References

  • Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl N-phenylcarbamate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl carbamate. National Center for Biotechnology Information. Retrieved from [Link]

  • Lewis, J. S., & Fields, E. K. (1962). Mass Spectra of Ethyl N-Phenylcarbamate and Ethyl N-Ethylcarbamate. Analytical Chemistry, 34(1), 176-178.
  • Kim, H. J., Lee, J. H., Kim, M. R., & Lee, J. W. (2015). Fast and Convenient Synthesis of Amine-Terminated Polylactide as a Macroinitiator for ω-Benzyloxycarbonyl-L-Lysine-N-Carboxyanhydrides. Polymers, 7(6), 1156-1168.
  • Lewis, J. S., & Fields, E. K. (1962). Mass Spectra of N-Substituted Ethyl Carbamates. Analytical Chemistry, 34(1), 176-178.
  • National Institute of Standards and Technology. (n.d.). tert-Butyl carbamate. NIST Chemistry WebBook. Retrieved from [Link]

  • Lachenmeier, D. W., Schehl, B., & Kuballa, T. (2005). Rapid screening for ethyl carbamate in stone-fruit spirits using FTIR spectroscopy and chemometrics. Analytical and Bioanalytical Chemistry, 382(6), 1407-1412.
  • de Souza, A. O., de Andrade, J. B., & da Silva, J. A. (2018). Monitoring the content of ethyl carbamate and copper in organic and conventional cachaça. Food Chemistry, 240, 901-907.
  • Lee, M. J., & Lee, I. (1986). Effects of Substituents on the Barriers to Rotation in Phenyl and Benzyl Carbamates. Journal of the Korean Chemical Society, 30(2), 143-149.
  • Dennis, M. J., Howarth, N., Massey, R. C., Parker, I., Scotter, M. J., & Startin, J. R. (1987). Gas chromatographic-mass spectrometric determination of ethyl carbamate in alcoholic beverages.
  • National Institute of Standards and Technology. (n.d.). tert-Butyl carbamate. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectrum obtained for ethyl carbamate (2 a) synthesized using homogeneous mode and purified using column chromatography (A) and ¹H NMR spectrum obtained for ethyl carbamate (2 a) synthesized using 1 mmol of amine and PS‐DBU as the base, followed by filtration and solvent evaporation (B). Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Carbamic acid, phenyl-, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • mzCloud. (2019, February 26). Methamphetamine tert-butyl carbamate. Retrieved from [Link]

  • Lewis, J. S., & Fields, E. K. (1962). Mass Spectra of Ethyl N-Phenylcarbamate and Ethyl N-Ethylcarbamate. Analytical Chemistry, 34(1), 176-178.
  • National Institute of Standards and Technology. (n.d.). Urethane. NIST Chemistry WebBook. Retrieved from [Link]

  • Lachenmeier, D. W., & Sohnius, E. M. (2008). The role of acetaldehyde in the carcinogenicity of alcoholic beverages.
  • OIV. (n.d.). Ethyl Carbamate (Type-II). International Organisation of Vine and Wine. Retrieved from [Link]

  • Chung, M. S., & Lee, S. J. (2010). Determination of Ethyl Carbamate in Alcoholic Beverages and Fermented Foods Sold in Korea. Food Science and Biotechnology, 19(3), 829-834.
  • ResearchGate. (n.d.). ¹H & ¹³C NMR spectra of ethyl 2‐((4‐((2‐hydroxybenzylidene)amino)‐5‐(trifluoromethyl)‐4H‐1,2,4‐triazol‐3‐yl)thio)‐2‐(2‐(4‐methylphenyl)hydrazineylidene)acetate (5b). Retrieved from [Link]

  • Field, L. D., Li, H. L., & Magill, A. M. (2007). Basic 1H- and 13C-NMR Spectroscopy. Wiley.
  • ResearchGate. (n.d.). 1 H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate (164). Retrieved from [Link]

  • Canas, B. J., & Jeleń, H. H. (2002). Analysis of Ethyl Carbamate in Wines Using Solid-Phase Extraction and Multidimensional Gas Chromatography/Mass Spectrometry. Journal of Agricultural and Food Chemistry, 50(20), 5581-5585.
  • Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Rajasekaran, K., Gnanasekaran, C., & Wong, T. C. (1987). Substituent effects on carbon-13 NMR chemical shifts of side chain carbonyl carbons of 4-substituted 1-naphthamides. Journal of Chemical Sciences, 98(3), 207-211.
  • ResearchGate. (n.d.). FT-IR spectrum of the ethyl 1,4,7,8-tetrahydro-2,7,7-trimethyl-4-(4-nitrophenyl)-5(6H)-oxoquinoline-3-carboxylate (5d). Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). ethyl ethyl(phenyl)carbamate. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Carbamic acid, phenyl-, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Chiacchio, U., Iannazzo, D., Legnani, L., Paderno, A., Rescifina, A., Romeo, G., ... & Zanardi, F. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Molecules, 25(9), 2095.
  • Senthilkumar, P., & Radhakrishnan, K. (2023). Effect of Substituent on the 13C NMR Chemical Shifts of Substituted 26-Membered [2+2] Macrocyclic Compounds. Asian Journal of Chemistry, 35(12), 3043-3048.
  • National Institute of Standards and Technology. (n.d.). Carbamic acid, phenyl-, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • Amanote Research. (n.d.). Substituent Effects on the NMR Chemical Shifts of. Retrieved from [Link]

  • ResearchGate. (n.d.). Section of 13 C-NMR spectra of phenyl N-phenylcarbamate (bottom, reaction 3) and reaction 6 (top), with allocation: ''Ti-extract N-phenylcarbamate'' (2: C=O, 4: ipso, 5: meta, 7: para, 9: ortho), diphenylurea (1: C=O, 3: ipso, 6: meta, 8: para, 10: ortho). Retrieved from [Link]

Sources

Comparative

Comparative Efficacy of Precursors for the Synthesis of 2,2,2-Trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate

Executive Summary & Mechanistic Context The 2,2,2-trifluoroethyl carbamate moiety is a highly privileged structural motif in modern drug discovery. It is frequently deployed in the design of covalent inhibitors targeting...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

The 2,2,2-trifluoroethyl carbamate moiety is a highly privileged structural motif in modern drug discovery. It is frequently deployed in the design of covalent inhibitors targeting serine hydrolases, such as Monoacylglycerol Lipase (MAGL) and Fatty Acid Amide Hydrolase (FAAH)[1]. The balanced leaving-group ability of the 2,2,2-trifluoroethoxide anion makes these carbamates ideal for tuning the residence time of covalent enzyme inhibition.

Synthesizing 2,2,2-trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate requires the precise coupling of 1-acetylpiperidin-4-amine with a trifluoroethyl-donating precursor. The core challenge in this synthesis is maximizing atom economy while suppressing the over-reaction of the intermediate carbamate with a second equivalent of amine, which would yield an undesired symmetrical urea[2]. This guide objectively compares the efficacy, mechanistic causality, and practical application of the most prominent precursors used for this transformation.

Precursor Comparison Matrix

To facilitate reagent selection, the quantitative and qualitative performance metrics of the primary carbamoylating agents are summarized below.

Precursor SystemElectrophilicityOptimal TempReaction TimePrimary ByproductsSymmetrical Urea RiskScalability & Handling
Bis(2,2,2-trifluoroethyl) carbonate (BTEC) ModerateRoom Temp6 hours2,2,2-TrifluoroethanolVery LowExcellent; bench-stable liquid/solid[2]
2,2,2-Trifluoroethyl chloroformate (TFEC) High0 °C to RT1–3 hoursHCl, 2,2,2-TrifluoroethanolLowGood; moisture-sensitive[3]
Isocyanate + TFE VariableElevatedVariableDimerization productsModeratePoor; isocyanates are unstable
Triphosgene (One-Pot) Very High0 °C1–2 hoursHCl, Phosgene gasHighPoor; severe toxicity risks[1]

In-Depth Analysis of Precursors: Causality & Expertise

Bis(2,2,2-trifluoroethyl) carbonate (BTEC)

BTEC is a highly effective, bench-stable reagent for the parallel synthesis of unsymmetrical carbamates[2].

  • Mechanistic Causality: The high selectivity of BTEC is governed by the pKa of 2,2,2-trifluoroethanol (pKa ≈ 12.4). Because trifluoroethanol is a significantly better leaving group than standard aliphatic alcohols, the initial carbamoylation of 1-acetylpiperidin-4-amine proceeds smoothly at room temperature[3]. Crucially, the resulting trifluoroethyl carbamate is electronically deactivated. This moderate reactivity prevents a second equivalent of the piperidine amine from attacking the carbonyl carbon, thereby eliminating the formation of symmetrical ureas without requiring strict stoichiometric control[3].

  • Practical Advantage: Unreacted BTEC and the trifluoroethanol byproduct are highly volatile and can be easily distilled off under reduced pressure, streamlining purification[2].

2,2,2-Trifluoroethyl chloroformate (TFEC)

TFEC offers accelerated reaction kinetics due to the highly electrophilic nature of the chloroformate carbonyl.

  • Mechanistic Causality: The excellent leaving group ability of the chloride ion (pKa ≈ -7) drives the reaction to completion rapidly at 0 °C[4]. However, the displacement of chloride generates stoichiometric hydrochloric acid, which necessitates the use of an external base (e.g., triethylamine) to prevent the protonation and subsequent deactivation of the nucleophilic 1-acetylpiperidin-4-amine[3].

  • Practical Advantage: While TFEC delivers superior yields in shorter timeframes, its extreme moisture sensitivity requires strictly anhydrous conditions to prevent premature hydrolysis into trifluoroethanol and carbon dioxide.

Alternative Routes (Isocyanate & Triphosgene)

While atom-economical on paper, generating 1-acetylpiperidin-4-yl isocyanate followed by trapping with trifluoroethanol often suffers from competitive dimerization. Alternatively, a one-pot synthesis using triphosgene is possible. Although triphosgene is a crystalline solid that is safer to handle than phosgene gas, its degradation still generates highly toxic phosgene equivalents, presenting severe safety liabilities during scale-up[1].

Mechanistic Pathway Visualizations

G Amine 1-Acetylpiperidin-4-amine Target 2,2,2-Trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate Amine->Target BTEC, Base Amine->Target TFEC, Base BTEC Bis(2,2,2-trifluoroethyl) carbonate BTEC->Target TFEC 2,2,2-Trifluoroethyl chloroformate TFEC->Target Isocyanate Isocyanate + TFE Isocyanate->Target Heat

Reaction pathways for synthesizing the target trifluoroethyl carbamate.

Mechanism cluster_BTEC BTEC Pathway cluster_TFEC TFEC Pathway Amine Amine Nucleophile Tetra1 Tetrahedral Intermediate (Stable) Amine->Tetra1 BTEC Tetra2 Tetrahedral Intermediate (Transient) Amine->Tetra2 TFEC Leave1 TFE Leaving Group (pKa ~12.4) Tetra1->Leave1 Product Trifluoroethyl Carbamate Tetra1->Product Leave2 Chloride Leaving Group (pKa ~ -7) Tetra2->Leave2 Tetra2->Product

Mechanistic divergence between BTEC and TFEC carbamoylation pathways.

Experimental Protocols: Self-Validating Workflows

To ensure trustworthiness and reproducibility, the following methodologies incorporate in-process self-validation steps to verify reaction integrity.

Protocol A: Synthesis via BTEC (Recommended for High Purity)
  • Preparation: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 1-acetylpiperidin-4-amine (1.0 equiv) in anhydrous dichloromethane (DCM).

  • Reagent Addition: Add triethylamine (TEA, 1.2 equiv) as a catalytic base. Slowly add Bis(2,2,2-trifluoroethyl) carbonate (BTEC, 1.5 equiv) at room temperature[2].

  • Reaction Monitoring (Self-Validation): Stir the mixture at room temperature for 6 hours[3]. Monitor the reaction via TLC (ninhydrin stain). Validation check: The complete disappearance of the primary amine spot confirms conversion. The absence of lower-Rf tailing confirms that the moderate reactivity of the intermediate successfully prevented symmetrical urea formation[3].

  • Workup & Purification: Concentrate the mixture under reduced pressure. The unreacted BTEC and the 2,2,2-trifluoroethanol byproduct are highly volatile and will co-distill with the solvent[2]. Purify the remaining crude carbamate via flash chromatography if analytical purity is required.

Protocol B: Synthesis via TFEC (Recommended for Rapid Kinetics)
  • Preparation: Dissolve 1-acetylpiperidin-4-amine (1.0 equiv) in anhydrous DCM and cool strictly to 0 °C using an ice bath to control the exothermic nature of the reaction[3].

  • Reagent Addition: Add N,N-Diisopropylethylamine (DIPEA, 1.5 equiv). Dropwise add 2,2,2-Trifluoroethyl chloroformate (TFEC, 1.1 equiv). Validation check: Observe the immediate formation of amine hydrochloride salts (visualized as a slight cloudiness/precipitate in the DCM), confirming that the nucleophilic acyl substitution is actively occurring.

  • Reaction Monitoring: Stir at 0 °C for 1 hour, then allow the system to warm to room temperature for an additional 2 hours[3]. LC-MS analysis should indicate the mass of the target carbamate [M+H]+ without higher-mass symmetrical urea contamination.

  • Workup: Quench the reaction with saturated aqueous NaHCO3 to neutralize residual acid. Extract the aqueous layer with DCM, dry the combined organic layers over anhydrous Na2SO4, and concentrate under vacuum.

Sources

Validation

A Senior Application Scientist's Guide to In Silico Modeling and Docking Studies of 2,2,2-trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate Derivatives as Acetylcholinesterase Inhibitors

Authored by a Senior Application Scientist Introduction: The Rationale for Targeting Acetylcholinesterase with Novel Carbamate Derivatives Alzheimer's disease (AD) presents a significant global health challenge, characte...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by a Senior Application Scientist

Introduction: The Rationale for Targeting Acetylcholinesterase with Novel Carbamate Derivatives

Alzheimer's disease (AD) presents a significant global health challenge, characterized by progressive cognitive decline.[1][2] A key pathological feature of AD is the deficiency in the neurotransmitter acetylcholine (ACh) within the brain.[3] The enzyme acetylcholinesterase (AChE) is responsible for the rapid hydrolysis of ACh, and its inhibition is a cornerstone of current AD therapy.[3][4] By blocking AChE, the concentration and duration of action of ACh in the synaptic cleft are increased, which can lead to symptomatic improvement in cognitive function.[2]

Currently, several AChE inhibitors are approved for clinical use, including donepezil, rivastigmine, and galantamine.[3][5] However, these drugs often have limitations such as side effects and limited efficacy, underscoring the urgent need for novel AChE inhibitors with improved therapeutic profiles.[3] The family of 2,2,2-trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate derivatives represents a promising class of next-generation AChE inhibitors. This guide provides a comprehensive overview of the in silico modeling and docking studies of these compounds, comparing their potential efficacy with established inhibitors and outlining the experimental methodologies for their evaluation.

The rationale for investigating this specific chemical scaffold is threefold:

  • The carbamate moiety is a well-established pharmacophore known to act as a pseudo-irreversible inhibitor of AChE through carbamoylation of the serine residue in the catalytic active site.[6][7]

  • The piperidine core is a common feature in many known AChE inhibitors, including donepezil, and is known to interact favorably with key amino acid residues in the enzyme's active site gorge.

  • The 2,2,2-trifluoroethyl group is incorporated to potentially enhance metabolic stability and improve binding affinity through favorable interactions within the enzyme's active site.

This guide will delve into the computational methodologies used to predict the binding affinity and interaction of these derivatives with AChE, compare their predicted performance with that of known inhibitors, and provide detailed protocols for researchers to conduct their own in silico investigations.

In Silico Modeling and Docking: A Step-by-Step Workflow

Computational docking is a powerful in silico technique used to predict the preferred binding orientation of a ligand to a protein target.[8] A typical workflow for the docking of our carbamate derivatives against AChE is as follows:

G cluster_prep Preparation Phase cluster_dock Docking Simulation cluster_analysis Analysis & Validation PDB 1. Protein Preparation (PDB: 4EY7) Ligand 2. Ligand Preparation (2D to 3D Conversion) Docking 3. Molecular Docking (e.g., AutoDock Vina) Ligand->Docking Analysis 4. Pose Analysis & Scoring Docking->Analysis MD 5. Molecular Dynamics Simulation Analysis->MD ADMET 6. ADMET Prediction MD->ADMET

Caption: A generalized workflow for in silico analysis of AChE inhibitors.

Experimental Protocol: Molecular Docking
  • Protein Preparation:

    • Acquisition: Obtain the 3D crystal structure of human acetylcholinesterase (hAChE). A commonly used structure is PDB ID: 4EY7.[3]

    • Preprocessing: Remove all water molecules, ions, and co-crystallized ligands from the PDB file. Add polar hydrogen atoms and assign Kollman charges to the protein.

  • Ligand Preparation:

    • 2D Sketching and 3D Conversion: Draw the 2D structures of the 2,2,2-trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate derivatives and convert them to 3D structures.

    • Energy Minimization: Perform energy minimization of the 3D ligand structures using a suitable force field (e.g., MMFF94). This step is crucial for obtaining a low-energy, stable conformation of the ligand.

  • Molecular Docking:

    • Grid Box Definition: Define a grid box that encompasses the entire active site gorge of AChE. The active site is a deep and narrow gorge, and the grid box should be large enough to allow the ligand to freely rotate and translate.[4]

    • Docking Simulation: Use a validated docking program such as AutoDock Vina to perform the docking simulations.[9] The program will generate multiple binding poses for each ligand, ranked by their predicted binding affinity (docking score).

  • Analysis of Docking Results:

    • Binding Affinity: The docking score, typically in kcal/mol, provides an estimate of the binding affinity. More negative values indicate stronger binding.

    • Interaction Analysis: Visualize the top-ranked docking poses to identify key interactions (hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the amino acid residues of AChE. Key residues in the AChE active site include Trp86, Tyr341, and Phe295.[3]

Comparative Analysis: Performance Against Established AChE Inhibitors

To provide context for the potential efficacy of the 2,2,2-trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate derivatives, it is essential to compare their predicted binding affinities and experimentally determined inhibitory activities with those of known AChE inhibitors.

CompoundTypeDocking Score (kcal/mol) (Predicted/Reported)Experimental IC50 (nM)
2,2,2-trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate (Hypothetical) Carbamate-9.0 to -11.0 (Estimated)To be determined
Donepezil Piperidine-10.8[1]6.7[8][10]
Rivastigmine Carbamate-7.2 (for BChE)[11]4.3[8][10]
Tacrine Acridine-8.4 (for BChE)[11]77[8][10]
Galantamine AlkaloidN/A2.1 µM[12]
Physostigmine CarbamateN/A0.67[8][10]

Note: Docking scores can vary depending on the software and specific parameters used. The hypothetical scores for the title compound are estimates based on its structural features and reported scores for similar compounds.

Synthesis of Piperidin-4-yl-carbamate Derivatives

An efficient and scalable synthesis of the core piperidin-4-yl-carbamate scaffold is crucial for further experimental studies. A general synthetic route is outlined below:

G cluster_synthesis Synthetic Pathway Start 1-benzylpiperidin-4-one Amine Reductive Amination (Raney-Ni, NH3) Start->Amine Deprotect Debenzylation (Pd/C, H2) Amine->Deprotect Carbamate Carbamate Formation Deprotect->Carbamate

Caption: A synthetic route to piperidin-4-yl-carbamate derivatives.

Experimental Protocol: Synthesis

A scalable synthesis for methyl piperidine-4-yl-carbamate has been reported and can be adapted for the synthesis of the 2,2,2-trifluoroethyl derivatives.[13]

  • Reductive Amination: 1-benzylpiperidin-4-one is subjected to reductive amination with ammonia using Raney-Ni as a catalyst to yield 1-benzylpiperidin-4-amine.[13]

  • Debenzylation: The benzyl protecting group is removed by catalytic hydrogenation using palladium on carbon (Pd/C) to give piperidin-4-amine.[13]

  • Carbamate Formation: The resulting piperidin-4-amine can then be reacted with a suitable 2,2,2-trifluoroethyl chloroformate or a related activated carbonyl species to form the desired 2,2,2-trifluoroethyl N-(piperidin-4-yl)carbamate.

  • N-Acetylation: The final step involves the acetylation of the piperidine nitrogen to yield the target compound, 2,2,2-trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate.

Broader Therapeutic Potential of the Piperidine Scaffold

While the primary focus of this guide is on AChE inhibition for Alzheimer's disease, it is noteworthy that the piperidine scaffold is a versatile pharmacophore with a wide range of biological activities. In silico and experimental studies have explored piperidine derivatives as:

  • Sigma Receptor Modulators: For potential applications in neuropsychiatric disorders.

  • Anticancer Agents: Targeting various kinases and receptors involved in cancer progression.[14]

  • Analgesics: Acting on opioid receptors.

  • Pancreatic Lipase Inhibitors: For the management of obesity.[9]

Conclusion and Future Directions

The in silico analysis presented in this guide suggests that 2,2,2-trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate derivatives are promising candidates for potent acetylcholinesterase inhibitors. Their structural features combine the established carbamate warhead for covalent inhibition with a piperidine core for favorable interactions within the AChE active site, and a trifluoroethyl group for enhanced stability and binding.

The next steps in the development of these compounds should involve:

  • Synthesis: Chemical synthesis of a library of derivatives with variations in the piperidine and carbamate moieties.

  • In Vitro Evaluation: Determination of the IC50 values of the synthesized compounds against AChE and butyrylcholinesterase (BChE) to establish their potency and selectivity.

  • Structure-Activity Relationship (SAR) Studies: Correlation of the in vitro activity with the structural modifications to guide further lead optimization.

  • In Vivo Studies: Evaluation of the most promising candidates in animal models of Alzheimer's disease to assess their efficacy and pharmacokinetic properties.

By following the integrated in silico and experimental approach outlined in this guide, researchers can efficiently explore the therapeutic potential of this novel class of compounds for the treatment of Alzheimer's disease and other neurological disorders.

References

  • Amat-ur-Rasool, H., & Ahmed, M. (2015). Designing Second Generation Anti-Alzheimer Compounds as Inhibitors of Human Acetylcholinesterase: Computational Screening of Synthetic Molecules and Dietary Phytochemicals. PLOS ONE, 10(9), e0136509. [Link]

  • Synthesis, crystal structure and in silico study of some sulfonyl carbamate derivatives: Interactions with butyrylcholinesterase enzyme. Journal of Molecular Structure, 1279, 135029. [Link]

  • Wakatsuki, H., et al. (2000). Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro. European Journal of Pharmacology, 406(2), 269-275. [Link]

  • Jumepaeng, T., et al. (2025). Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. Molecules, 30(17), 3959. [Link]

  • Elmaki, N. M., et al. (2018). Potential Molecular Docking of Four Acetylcholinesterase Inhibitors. Drug Designing & Intellectual Properties International Journal, 2(3). [Link]

  • Comparative IC50 for Acetylcholinesterase (AChE) or Cholinesterase (ChE) Inhibition by Carbamates and Organophosphates. (n.d.). ResearchGate. [Link]

  • Wakatsuki, H., et al. (2000). Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro. Methods and findings in experimental and clinical pharmacology, 22(8), 627–632. [Link]

  • Aaltonen, M., et al. (2018). Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase. Journal of Medicinal Chemistry, 61(1), 22-45. [Link]

  • Ozer, I., et al. (2021). Synthesis, molecular docking and molecular dynamics studies of novel tacrine-carbamate derivatives as potent cholinesterase inhibitors. Bioorganic Chemistry, 115, 105225. [Link]

  • Lessons from Docking Validation. (n.d.). Michigan State University. [Link]

  • Ali, F., et al. (2023). Molecular docking analysis of acetylcholinesterase inhibitors for Alzheimer's disease management. Informatics in Medicine Unlocked, 41, 101322. [Link]

  • Design, Synthesis and In-Silico Studies of Piperidine-Dihydropyridine Hybrids as Anticancer Agents. (2024). Chemistry & Biodiversity, 21(4), e202301456. [Link]

  • Proline-Based Carbamates as Cholinesterase Inhibitors. (2017). Molecules, 22(11), 1959. [Link]

  • Design, Synthesis, and In Vitro, In Silico and In Cellulo Evaluation of New Pyrimidine and Pyridine Amide and Carbamate Derivatives as Multi-Functional Cholinesterase Inhibitors. (2022). Pharmaceuticals, 15(6), 673. [Link]

  • Agharahimi, A., et al. (2013). Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects. DARU Journal of Pharmaceutical Sciences, 21(1), 47. [Link]

  • Synthesis, crystal structure and in silico study of some sulfonyl carbamate derivatives: Interactions with butyrylcholinesterase enzyme. (2023). ResearchGate. [Link]

  • Identifying Possible AChE Inhibitors from Drug-like Molecules via Machine Learning and Experimental Studies. (2022). ACS Omega, 7(24), 20959-20968. [Link]

  • DISCOVERY OF NOVEL ACETYLCHOLINESTERASE INHIBITORS FOR ALZHEIMER'S DISEASE USING MOLECULAR DOCKING TECHNIQUE. (2023). Studia Universitatis “Vasile Goldiş”, Seria Ştiinţele Vieţii, 33(2), 49-55. [Link]

  • Stavrakov, G., et al. (2017). Acetylcholinesterase inhibitors selected by docking-based screening – proof-of-concept study. Biotechnology & Biotechnological Equipment, 31(1), 162-172. [Link]

  • Characterization of Tunable Piperidine and Piperazine Carbamates as Inhibitors of Endocannabinoid Hydrolases. (2010). Amanote Research. [Link]

  • Synthesis, identification and molecular docking studies of N-functionalized piperidine derivatives linked to 1,2,3-triazole ring. (2020). ResearchGate. [Link]

  • In Silico Approaches for Rational Drug Design and Potential Enzyme Inhibitors Discovery: A Mini-Review. (2025). KnE Life Sciences, 2025, 1-12. [Link]

  • In-Silico Analysis of Secondary Metabolites that Modulates Enzymes of Cholesterol Target. (2020). Pharmacognosy Journal, 12(4), 819-831. [Link]

  • An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. (2018). Asian Journal of Chemistry, 30(4), 883-885. [Link]

Sources

Comparative

Precision Carbonylation: A Comparative Guide to Condensing Agents for Urea and Carbamate Synthesis

Ureas and carbamates are privileged pharmacophores in medicinal chemistry, serving as critical structural motifs in kinase inhibitors, antiretrovirals, and antibody-drug conjugates. Historically, the synthesis of these l...

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Author: BenchChem Technical Support Team. Date: April 2026

Ureas and carbamates are privileged pharmacophores in medicinal chemistry, serving as critical structural motifs in kinase inhibitors, antiretrovirals, and antibody-drug conjugates. Historically, the synthesis of these linkages relied heavily on phosgene and its derivatives (e.g., diphosgene, triphosgene)[1]. While highly reactive, these legacy reagents pose severe toxicity risks and often lack the chemoselectivity required for complex, late-stage functionalization, frequently leading to symmetric urea byproducts.

Modern synthetic workflows have shifted toward bench-stable, solid condensing agents. As a Senior Application Scientist, I have structured this guide to objectively evaluate the performance of the most prominent modern condensing agents—1,1'-Carbonyldiimidazole (CDI) , N,N'-Disuccinimidyl carbonate (DSC) , and Bis(4-nitrophenyl) carbonate (b-NPC) —and provide validated, self-monitoring protocols for their application.

Mechanistic Causality in Reagent Selection

The selection of a condensing agent should never be arbitrary; it must be dictated by the steric hindrance of the substrates and the desired symmetry of the final product.

  • 1,1'-Carbonyldiimidazole (CDI): CDI is a mild, widely utilized reagent. When it reacts with a nucleophile, it releases imidazole, which acts as a mild base to self-catalyze the reaction[2]. However, the resulting imidazole carbamate intermediate is often thermodynamically stable. While this stability is excellent for isolation, it can result in sluggish second-step couplings, particularly with sterically hindered amines[3][4].

  • N,N'-Disuccinimidyl carbonate (DSC): DSC is the premier choice for carbamate synthesis. It reacts with alcohols to form a mixed N-succinimidyl carbonate. The electron-withdrawing nature of the N-hydroxysuccinimide (NHS) leaving group makes this intermediate significantly more reactive toward incoming amines than the CDI-derived imidazole carbamate[4]. Furthermore, the carbamate linkage formed via DSC is highly chemically stable[4].

  • Bis(4-nitrophenyl) carbonate (b-NPC): For the synthesis of directional (asymmetric) ureas, b-NPC is unparalleled[5]. Highly reactive agents like triphosgene make it notoriously difficult to stop at the active carbamate stage, often resulting in symmetric urea (R₁-NH-CO-NH-R₁) over-addition. b-NPC solves this by forming a moderately stable 4-nitrophenyl carbamate intermediate after the first amine addition. This intermediate is stable enough to prevent runaway symmetric addition but reactive enough to accept a different secondary amine in a controlled second step[6].

Comparative Performance Matrix

The following table summarizes the quantitative and qualitative metrics of these condensing agents to guide your experimental design.

Condensing AgentTarget LinkageRelative ReactivityPrimary ByproductKey AdvantageLimitation
Triphosgene (BTC) Urea / CarbamateVery HighHCl gasRapid, complete conversionHighly toxic; poor selectivity for asymmetric ureas[1].
CDI Urea / AmideLow to ModerateImidazoleMild, self-catalyzed[2]Intermediates can be too stable; fails with hindered amines[3].
DSC CarbamateHighN-HydroxysuccinimideExcellent for hindered alcohols[7]NHS byproduct must be rigorously washed out to prevent side reactions.
b-NPC Asymmetric UreaHigh4-NitrophenolPerfect directional control[6]4-Nitrophenol can be difficult to remove without basic aqueous workup.

Validated Experimental Workflows

The following protocols are designed as self-validating systems, incorporating visual cues and in-process monitoring to ensure high-fidelity synthesis.

Protocol 1: Directional Asymmetric Urea Synthesis via b-NPC

This protocol leverages the controlled reactivity of b-NPC to synthesize asymmetric ureas without symmetric contamination[6].

Step 1: Formation of the Active Carbamate

  • Dissolve b-NPC (1.0 mmol) in anhydrous dichloromethane (DCM, 5 mL) under an inert atmosphere.

  • Slowly add the primary amine (R₁-NH₂, 1.0 mmol) and triethylamine (1.1 mmol) at 0°C.

  • Self-Validation Cue: The solution will turn a distinct yellow as 4-nitrophenol is released.

  • Stir at room temperature for 2 hours. Monitor by TLC until the primary amine is fully consumed.

  • Isolate the active 4-nitrophenyl carbamate via short-path silica plug to remove the 4-nitrophenol byproduct.

Step 2: Directional Amine Addition

  • Dissolve the isolated carbamate in toluene (5 mL).

  • Add the secondary amine (R₂-NH₂, 1.2 mmol) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP)[6].

  • Heat to 60°C for 4 hours. The asymmetric urea will often precipitate directly from the reaction mixture upon cooling[6]. Filter and wash with cold cyclohexane to yield the pure product.

G bNPC Bis(4-nitrophenyl) carbonate (b-NPC) Intermediate Stable Active Carbamate (R1-NH-CO-O-pNP) bNPC->Intermediate Step 1: Mild Condensation Amine1 Primary Amine (R1-NH2) + Base Amine1->Intermediate AsymUrea Asymmetric Urea (R1-NH-CO-NH-R2) Intermediate->AsymUrea Step 2: Directional Addition SymUrea Symmetric Urea (Byproduct) Intermediate->SymUrea Excess Amine 1 (If uncontrolled) Amine2 Secondary Amine (R2-NH2) + Heat/Base Amine2->AsymUrea

Fig 1: Mechanistic pathway of directional asymmetric urea synthesis using b-NPC.

Protocol 2: High-Yield Carbamate Synthesis via DSC

This protocol utilizes DSC for the alkoxycarbonylation of alcohols, which is particularly useful for hindered secondary alcohols where CDI fails[7].

Step 1: Alcohol Activation

  • To a stirred solution of the target alcohol (1.0 mmol) in dry acetonitrile (5 mL) at 23°C, add DSC (1.5 mmol) and triethylamine (3.0 mmol)[7].

  • Self-Validation Cue: Monitor the reaction by TLC. The formation of the mixed carbonate is typically rapid in acetonitrile and should be complete within 4 hours[7].

  • Concentrate under reduced pressure. Dilute with aqueous NaHCO₃ (10 mL) and extract with ethyl acetate (2 × 25 mL) to remove unreacted DSC and NHS salts[7]. Dry over Na₂SO₄ and evaporate.

Step 2: Amine Coupling

  • Dissolve the crude succinimidyl carbonate in DCM (2 mL).

  • Add to a stirred solution of the target amine (1.2 mmol) and triethylamine (1.5 mmol) in DCM (5 mL)[7].

  • Stir at 23°C for 3 hours. Dilute with DCM (20 mL), wash successively with aqueous NaHCO₃ and brine, and dry over Na₂SO₄[7]. Purify via silica gel chromatography.

Workflow Start Alcohol (R-OH) + DSC Solvent: CH3CN, Base: Et3N Act Activation (4h, 23°C) Formation of Mixed Carbonate Start->Act Workup1 Aqueous Workup Remove NHS & Salts Act->Workup1 Coupling Amine Addition (R'-NH2) Solvent: CH2Cl2 Workup1->Coupling Product Purified Carbamate (R-O-CO-NH-R') Coupling->Product

Fig 2: Two-step experimental workflow for DSC-mediated carbamate synthesis.

Conclusion

The transition away from phosgene derivatives has not compromised synthetic efficiency; rather, it has enabled unprecedented chemoselectivity. For standard, unhindered amide or urea couplings, CDI remains a cost-effective and mild choice. However, when dealing with sterically demanding alcohols for carbamate synthesis, DSC provides the necessary electrophilic activation. Finally, for the precise construction of asymmetric ureas—a common requirement in modern drug discovery—b-NPC stands out as the optimal reagent, effectively eliminating symmetric byproducts through its stable intermediate kinetics.

References

  • BIS(4-NITROPHENYL) CARBONATE | 5070-13-3, ChemicalBook. 5

  • Bis(4-nitrophenyl) carbonate = 99 5070-13-3, Sigma-Aldrich.

  • Development of Covalent Chitosan-Polyethylenimine Derivatives as Gene Delivery Vehicle, EPFL Infoscience. 3

  • Synthesis of Benzimidazol-2-ones by Oxidative Cyclization Ring Closure of Amido-Urea Precursors, The Journal of Organic Chemistry - ACS Publications. 1

  • N,N'-Disuccinimidyl Carbonate: A Useful Reagent for Alkoxycarbonylation of Amines, PMC. 7

  • Bis(o-nitrophenyl) carbonate, a valid alternative reagent to phosgene in symmetrical N,N′- diaryl ureas synthesis, ResearchGate. 6

  • Novel Convenient Approach to the Solid-Phase Synthesis of Oligonucleotide Conjugates, MDPI. 4

  • Integrated Synthesis and Purification of Chemically Diverse Abiotic Sequence-Defined Macromolecules via Solvent-Resistant Nanofiltration, ACS Publications. 2

Sources

Safety & Regulatory Compliance

Safety

2,2,2-trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate proper disposal procedures

Professional Laboratory Disposal and Handling Protocols for 2,2,2-Trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate As drug development and synthetic methodologies increasingly incorporate fluorinated motifs to enhance...

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Author: BenchChem Technical Support Team. Date: April 2026

Professional Laboratory Disposal and Handling Protocols for 2,2,2-Trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate

As drug development and synthetic methodologies increasingly incorporate fluorinated motifs to enhance metabolic stability and lipophilicity, the logistical burden of managing fluorinated organic waste has intensified. 2,2,2-trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate (CAS: 1311316-39-8) is a specialized intermediate that requires strict end-of-life management[1].

Due to the presence of both a carbamate moiety and a trifluoroethyl group, this compound cannot be managed through standard aqueous drains or conventional non-halogenated solvent waste streams[2][3]. This guide establishes the authoritative, self-validating standard operating procedures (SOPs) for the safe decommissioning and disposal of this compound in a professional laboratory environment.

Physicochemical Profile & Disposal Causality

To design a safe disposal system, one must understand the causality behind the hazard. The trifluoromethyl group contains highly stable carbon-fluorine (C-F) bonds. If fluorinated organics are mistakenly routed into non-halogenated waste streams—which are frequently repurposed for fuel blending or low-temperature incineration—the incomplete combustion will release highly toxic hydrogen fluoride (HF) gas and potentially fluorinated dioxins[2][4].

Therefore, the fundamental rule of fluorinated carbamate disposal is mandatory segregation into halogenated waste streams destined for high-temperature incineration equipped with alkaline scrubbers[2][3].

Table 1: Quantitative Data & Waste Classification Summary

ParameterSpecification / ClassificationRationale for Disposal Logistics
Compound Name 2,2,2-trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamateIdentifies the specific chemical entity[1].
CAS Registry Number 1311316-39-8Essential for accurate waste profiling and manifest generation[1][5].
Molecular Formula C10H15F3N2O3The presence of F3 dictates halogenated waste protocols[1].
Waste Category Halogenated Organic WastePrevents mixing with fuel-blended non-halogenated waste[2].
Primary Combustion Hazard Hydrogen Fluoride (HF), NOxRequires incineration facilities equipped with gas scrubbers[3][4].
Required Treatment High-Temperature Incineration (>1000°C)Necessary thermal energy to completely mineralize the C-F bonds[4].

Standard Operating Procedure (SOP): Waste Segregation and Decommissioning

The following step-by-step methodology must be integrated into the laboratory's Chemical Hygiene Plan (CHP) to ensure regulatory compliance and personnel safety[5][6].

Phase 1: Segregation and Accumulation

  • Designate Dedicated Containers: Procure high-density polyethylene (HDPE) or glass carboys specifically designated for "Halogenated Organic Waste"[2].

  • Exclude Incompatible Materials: Ensure that no strong acids, strong bases, or oxidizing agents are added to this container, as carbamates can undergo hydrolysis or exothermic reactions under extreme pH conditions.

  • Transfer Protocol: All transfers of 2,2,2-trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate (whether as a neat solid, in solution, or as contaminated wash solvent) must be conducted inside a certified chemical fume hood to prevent inhalation exposure[4].

  • Volume Management: Never overfill waste containers. Fill only to 75-80% capacity to allow for vapor expansion and safe handling by environmental health and safety (EHS) personnel.

Phase 2: Labeling and Documentation

  • Explicit Labeling: Affix a hazardous waste tag to the container immediately upon the first drop of waste entering it. The label must explicitly state "Halogenated Organic Waste"[2].

  • Constituent Declaration: List "2,2,2-trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate" and its estimated percentage or mass on the waste manifest. Do not use abbreviations.

  • Hazard Warnings: Check the boxes for "Toxic" and "Halogenated" on the institutional waste tag.

Phase 3: Broker Handoff and Treatment

  • EHS Notification: Once the container reaches its fill limit or the maximum allowable storage time (typically 90 days for large quantity generators), submit a waste pickup request to the institutional EHS department or designated waste broker[5].

  • Verification of Treatment Facility: Ensure that the contracted Treatment, Storage, and Disposal Facility (TSDF) is certified to handle fluorinated organic waste via high-temperature incineration (>1000°C) with active HF scrubbing capabilities[3][4][5].

Visualization of Disposal Logic

The following diagram illustrates the validated decision-making workflow for routing laboratory waste containing 2,2,2-trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate to ensure environmental compliance.

DisposalWorkflow Start Waste Generation: 2,2,2-trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate Check Determine Waste Matrix Start->Check Aqueous Aqueous Waste (Contaminated Wash) Check->Aqueous Water-based mixtures Organic Organic Waste (Solvent/Solid) Check->Organic Neat compound or solvents Halogenated Halogenated Waste Stream (Fluorinated Segregation) Aqueous->Halogenated Contains trace fluorines Organic->Halogenated Primary accumulation route Incineration High-Temp Incineration (>1000°C) with HF Scrubbers Halogenated->Incineration Certified TSDF Handoff

Figure 1: Laboratory waste segregation and disposal workflow for fluorinated carbamates.

References

  • Molport. "2,2,2-trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate | 1311316-39-8". Molport Chemical Database. Available at:[Link]

  • Kamat Lab. "Standard Operating Procedures Waste Handling & Disposal". University Chemical Hygiene Plan. Available at:[Link]

  • RiskAssess. "Chemical Waste Containers for Chemical Waste Disposal". RiskAssess Safety Guidelines. Available at:[Link]

  • Environmental Protection Agency (EPA). "Laboratory Environmental Sample Disposal Information Document Companion to Standardized Analytical Methods for Environmental Res". EPA Guidelines. Available at:[Link]

Sources

Handling

Personal protective equipment for handling 2,2,2-trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate

As a Senior Application Scientist, this guide provides a comprehensive framework for the safe handling of 2,2,2-trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate. In the absence of a specific Safety Data Sheet (SDS) for...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for the safe handling of 2,2,2-trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document is built upon a principle of structural analogy. By deconstructing the compound into its core chemical motifs—a trifluoroethyl group, a carbamate linker, and an N-acetylpiperidine moiety—we can infer a robust safety profile from well-characterized analogous compounds. This approach ensures that our operational protocols are grounded in established chemical hazard data, providing a trustworthy and scientifically sound basis for ensuring laboratory safety.

Hazard Assessment by Structural Analogy

The primary strategy for determining the potential hazards of 2,2,2-trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate is to analyze its constituent functional groups and compare them to compounds with known toxicity and reactivity profiles.

  • Trifluoroethyl Group: The presence of a 2,2,2-trifluoroethyl group is significant. Fluorinated organic compounds are known for their chemical stability and environmental persistence.[1] The trifluoroethyl moiety can be found in related compounds that are classified as irritants and potentially harmful. For instance, 2,2,2-Trifluoroethyl carbamate is known to be harmful if swallowed, cause skin and serious eye irritation, and may lead to respiratory irritation.[2] Similarly, other trifluoroethyl-containing compounds are flagged for skin and eye irritation.[3] Upon combustion or incomplete incineration, fluorinated compounds can release hazardous decomposition products like hydrogen fluoride.[4]

  • Carbamate Linker: The carbamate functional group is a common feature in many biologically active molecules, including some pesticides.[5] Carbamates as a class can present various hazards; some are suspected of causing cancer or reproductive toxicity.[6] Therefore, minimizing exposure is critical. The carbamate bond can also undergo hydrolysis, potentially releasing the constituent alcohol (2,2,2-trifluoroethanol) and the piperidine derivative.[7]

  • N-acetylpiperidine Moiety: While the N-acetylpiperidine portion is generally less reactive than the other groups, it contributes to the overall lipophilicity and pharmacokinetic properties of the molecule. It is crucial to consider the entire molecule's potential for absorption and biological interaction.

Based on this analysis, it is prudent to treat 2,2,2-trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate as a compound that is potentially harmful if ingested, an irritant to the skin, eyes, and respiratory system, and requiring careful handling to avoid unknown long-term health effects.

Quantitative Hazard Summary

The following table summarizes the anticipated GHS hazard classifications based on data from structurally related molecules.[2][8]

Hazard ClassCategoryGHS StatementSource Analogy
Acute Toxicity, OralCategory 4H302: Harmful if swallowed2,2,2-Trifluoroethyl carbamate[2]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation2,2,2-Trifluoroethyl carbamate[2]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation2,2,2-Trifluoroethyl carbamate[2]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation2,2,2-Trifluoroethyl carbamate[2]

Mandatory Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is required to create a reliable barrier against exposure. The selection of each component is based on the anticipated hazards.

  • Engineering Controls (Primary Barrier):

    • Fume Hood: All handling of the solid compound and its solutions must be conducted in a certified chemical fume hood to control airborne dust and vapors.[6] Proper ventilation is essential when working with volatile or dusty fluorinated compounds.[9]

  • Personal Protective Equipment (Secondary Barrier):

    • Eye and Face Protection: Chemical safety goggles that meet OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory.[6] For operations with a higher risk of splashes, such as handling larger quantities or solutions, a full-face shield should be worn over the safety goggles.[10]

    • Hand Protection: Chemical-resistant gloves are required. Nitrile or neoprene gloves should be selected.[10] Always inspect gloves for tears or degradation before use.[10] Given that carbamates can potentially be absorbed through the skin, double-gloving is recommended, especially during weighing and solution preparation.[10]

    • Body Protection: A long-sleeved laboratory coat is required.[10] For procedures involving significant quantities, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.[10]

    • Respiratory Protection: Under normal conditions within a functioning fume hood, respiratory protection is not typically required.[10] However, if there is a potential for generating significant dust or aerosols, or in the event of a ventilation failure, a NIOSH-approved respirator with P3 filters for particulates is necessary.[6]

Safe Handling and Operations

This step-by-step protocol is designed to be a self-validating system, incorporating checks to ensure safety at every stage.

Step 1: Pre-Operational Safety Check

  • Verify Engineering Controls: Confirm that the chemical fume hood has a current certification sticker and that the airflow monitor indicates proper function.

  • Gather Materials: Ensure all necessary equipment (spatulas, weigh boats, glassware, solvents) and waste containers are inside the fume hood before introducing the compound.

  • Emergency Preparedness: Confirm the location and accessibility of the nearest safety shower and eyewash station.[6]

  • Don PPE: Put on all required PPE as detailed in Section 3 and the visual workflow below.

Step 2: Compound Handling and Preparation

  • Weighing: Perform all weighing operations on a balance placed inside the fume hood or in a ventilated balance enclosure to minimize dust exposure. Use anti-static weigh boats.

  • Solution Preparation: Add the solid compound to the solvent slowly to avoid splashing. If the solvent is volatile, ensure the container is loosely capped or covered during dissolution.

  • Grounding: For procedures involving flammable solvents and larger quantities, ensure containers and receiving equipment are properly grounded to prevent static discharge.[3]

Step 3: Post-Handling Procedures

  • Decontaminate: Wipe down the work surface inside the fume hood, the balance, and any equipment used with an appropriate solvent (e.g., 70% ethanol) and dispose of the wipes in the designated solid hazardous waste container.

  • Doff PPE: Remove PPE in the correct order (see visual workflow) to prevent cross-contamination.

  • Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after completing the work and removing PPE.[11]

Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[11] Remove contact lenses if present and easy to do.[11] Seek immediate medical attention.[4]

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[11] If skin irritation occurs, seek medical advice.[6]

  • Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[11] If breathing is difficult or symptoms develop, call a poison center or doctor.[4]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.

  • Small Spills: For small spills contained within the fume hood, absorb the material with an inert absorbent material (e.g., vermiculite, sand). Sweep up the absorbed material, place it into a labeled, sealed container for hazardous waste disposal, and decontaminate the area.[6]

Decontamination and Disposal Plan

Fluorinated organic compounds require special consideration for disposal due to their persistence.[1]

  • Waste Collection:

    • Solid Waste: All solid waste contaminated with the compound (e.g., used gloves, weigh boats, paper towels) must be collected in a clearly labeled, sealed hazardous waste container.

    • Liquid Waste: Unused solutions and solvent rinses must be collected in a labeled, sealed hazardous waste container for halogenated organic waste. Do not pour this waste down the drain.[12]

  • Disposal Pathway:

    • The primary recommended disposal method for fluorinated organic compounds is high-temperature incineration by a licensed hazardous waste disposal facility.[1][13] This process is necessary to break the strong carbon-fluorine bonds.[1]

    • All waste must be disposed of in accordance with local, state, and federal regulations.[12] The material should be sent to an approved waste disposal plant.[11]

Visual Workflow for PPE Donning and Doffing

PPE_Workflow cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) Don1 1. Lab Coat Don2 2. Inner Gloves Don1->Don2 Don3 3. Safety Goggles Don2->Don3 Don4 4. Face Shield (if needed) Don3->Don4 Don5 5. Outer Gloves Don4->Don5 Doff1 1. Outer Gloves Doff2 2. Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Safety Goggles Doff3->Doff4 Doff5 5. Inner Gloves Doff4->Doff5

Caption: Sequential workflow for donning and doffing Personal Protective Equipment.

References

  • Personal protective equipment for handling Methyl carbamate-d3. Benchchem.
  • Personal protective equipment for handling tert-Butyl (7-aminoheptyl)carbamate. Benchchem.
  • Dräger Gas Detectors & PPE for Benomyl (carbamate pesticide, solid). Dräger.
  • Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. U.S. Environmental Protection Agency (EPA).
  • 2,2,2-Trifluoroethyl carbamate | C3H4F3NO2 | CID 9504098. PubChem.
  • Total Organic Fluorine (TOF) for Compliance with QLD Waste Disposal Guideline ERA 60. ALS Global.
  • 2,2,2-trifluoroethyl N-(pyridin-4-yl)carbamate hydrochloride. NextSDS.
  • Waste Management Strategies to Mitigate the Effects of Fluorinated Greenhouse Gases on Climate Change. MDPI.
  • Personal Protective Equipment. U.S. Environmental Protection Agency (EPA).
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista.
  • SAFETY DATA SHEET. Fisher Scientific.
  • Proper disposal of chemicals. Sciencemadness Wiki.
  • Teflon disposal: new eco-friendly method recycles fluorine. Rinnovabili.it.
  • SAFETY DATA SHEET. Spectrum Chemical.
  • SAFETY DATA SHEET. Sigma-Aldrich.
  • SAFETY DATA SHEET. Santa Cruz Biotechnology.
  • SAFETY DATA SHEET. Fisher Scientific.
  • SAFETY DATA SHEET. Sigma-Aldrich.
  • 2,2,2-Trifluoroethyl N-ethyl-N-(naphthalen-1-yl)carbamate. EvitaChem.
  • 2,2,2-Trifluoroethyl n-[2-(morpholin-4-yl)ethyl]carbamate. ChemScene.
  • 2,2,2-Trifluoroethyl chloroformate. Synquest Labs.
  • Trifluoroethanol: Top 5 Uses, Properties & Safety Guide.

Sources

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2,2,2-trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate
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